Methyl 3-hydroxytetradecanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971039 | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-83-2 | |
| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Methyl 3-Hydroxytetradecanoate: A Technical Guide for Researchers
Abstract
Methyl 3-hydroxytetradecanoate, the methyl ester of (R)-3-hydroxytetradecanoic acid, is a molecule of profound biological importance, situated at the crossroads of bacterial pathogenesis, innate immunity, and mammalian metabolism. While often encountered in analytical chemistry as a derivative for the detection of its parent fatty acid, its biological relevance extends far beyond this role. This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound and its precursor, (R)-3-hydroxytetradecanoic acid. We will delve into its critical role as a foundational component of bacterial endotoxins, its function as a biomarker for both infectious and metabolic diseases, its involvement in microbial communication, and its emerging potential in biotechnology and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.
Introduction: A Molecule of Dual Identity
(R)-3-Hydroxytetradecanoic acid is a 14-carbon, 3-hydroxy fatty acid that serves as a vital intermediate in fatty acid biosynthesis in both prokaryotes and eukaryotes.[1][2] Its methyl ester, this compound, is frequently utilized as an internal standard and for analytical derivatization to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[3] However, the significance of the parent molecule, and by extension its methyl ester in analytical contexts, lies in its dual identity: a fundamental building block for bacteria and a signaling molecule and biomarker in mammals.
In the realm of microbiology, (R)-3-hydroxytetradecanoic acid is a cornerstone of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[4] This association makes it a key player in the interaction between bacteria and their hosts, particularly in the context of the innate immune response. Conversely, in mammals, 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation.[5] The accumulation of these molecules can serve as a critical biomarker for certain inborn errors of metabolism.[6] This guide will dissect these roles, providing a detailed examination of the biosynthesis, metabolism, and signaling functions of this multifaceted molecule.
The Central Role in Bacterial Pathogenesis: Lipid A Biosynthesis
The most well-characterized biological function of (R)-3-hydroxytetradecanoic acid is its indispensable role in the biosynthesis of lipid A, the hydrophobic anchor of LPS. Lipid A is a potent activator of the host's innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex.[7] The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.[8][9]
The synthesis of lipid A begins in the cytoplasm and involves a series of enzymatic steps. (R)-3-hydroxytetradecanoic acid is introduced in the initial stages of this pathway, which is often referred to as the Raetz pathway.[5]
The Raetz Pathway: Incorporating (R)-3-hydroxytetradecanoate
The biosynthesis of lipid A is initiated by the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The key enzymes responsible for the incorporation of (R)-3-hydroxytetradecanoate are LpxA and LpxD.[10][11]
-
LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first committed step in lipid A biosynthesis. It transfers an (R)-3-hydroxytetradecanoyl group from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc.[9][12]
-
LpxD (UDP-3-O-[(R)-3-hydroxytetradecanoyl]-N-acetylglucosamine N-acyltransferase): Following the action of LpxC, which deacetylates the product of the LpxA reaction, LpxD transfers a second (R)-3-hydroxytetradecanoyl group from ACP to the amino group of the glucosamine moiety.[10][11]
These initial acylation steps are critical for the formation of the lipid A backbone. Subsequent enzymatic modifications lead to the final, mature lipid A structure, which is then incorporated into the growing LPS molecule.
Innate Immune Recognition and Signaling
The presence of (R)-3-hydroxytetradecanoic acid within the lipid A molecule is fundamental to its recognition by the host's innate immune system. Lipid A is the principal component of endotoxin and a potent pathogen-associated molecular pattern (PAMP).
TLR4-Mediated Signaling
Lipid A is recognized by a receptor complex consisting of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14.[7] The acyl chains of lipid A, including the (R)-3-hydroxytetradecanoyl moieties, are crucial for binding to the hydrophobic pocket of MD-2, which in turn triggers the dimerization of TLR4 and initiates a downstream signaling cascade.[4] This signaling cascade leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[13]
While the role of lipid A as a whole in TLR4 activation is well-established, there is growing interest in the direct signaling activities of its individual components. Some studies suggest that free fatty acids can modulate TLR4 signaling.[4][14] Further research is needed to determine if free 3-hydroxytetradecanoic acid can directly interact with and modulate the TLR4/MD-2 complex.
A Key Biomarker in Health and Disease
The unique presence and concentration of 3-hydroxy fatty acids in different biological contexts make them valuable biomarkers for a range of conditions, from bacterial infections to metabolic disorders.
Biomarker for Endotoxin Exposure
Given that (R)-3-hydroxytetradecanoic acid is a characteristic component of lipid A, its detection in environmental or biological samples is a reliable indicator of the presence of Gram-negative bacterial endotoxins.[5] This has significant applications in public health and occupational safety, particularly in environments with high levels of organic dust.
Diagnostic Marker for Fatty Acid Oxidation Disorders
In humans, 3-hydroxy fatty acids are intermediates in the mitochondrial β-oxidation of fatty acids.[5] Genetic defects in the enzymes responsible for this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), lead to the accumulation of 3-hydroxy fatty acids in bodily fluids.[6] The analysis of these fatty acids, including 3-hydroxytetradecanoic acid, in plasma is a crucial diagnostic tool for these inherited metabolic diseases.[5]
| Analyte | Biological Matrix | Associated Condition | Typical Concentration Range (Controls) | Typical Concentration Range (Affected Individuals) |
| 3-Hydroxytetradecanoic acid | Plasma | LCHAD Deficiency | < 0.1 µmol/L | > 1.0 µmol/L |
| 3-Hydroxy-fatty acids (C6-C12) | Plasma | M/SCHAD Deficiency | < 0.2 µmol/L | > 0.5 µmol/L |
Note: These values are illustrative and can vary between laboratories and patient populations. Please refer to specific clinical laboratory guidelines.
Beyond Pathogenesis: Other Biological Roles
Recent research has begun to uncover additional biological functions of 3-hydroxy fatty acids, extending their relevance beyond their roles in bacterial cell walls and mammalian metabolism.
Quorum Sensing in Bacteria
Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules called autoinducers. This process allows bacteria to coordinate gene expression in a population density-dependent manner, often regulating virulence and biofilm formation.[15] There is emerging evidence that 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, may act as quorum sensing molecules in some bacterial species, such as Pseudomonas aeruginosa.[16][17] This suggests a more nuanced role for these molecules in mediating bacterial behavior and interactions.
Monomers for Bioplastics: Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds.[9] These bioplastics have garnered significant interest as sustainable alternatives to petroleum-based plastics. (R)-3-hydroxytetradecanoic acid can be incorporated as a monomer into medium-chain-length PHAs (mcl-PHAs), influencing the physical properties of the resulting polymer, such as its flexibility and melting point.[1][18] The biotechnological production of PHAs with tailored properties through the inclusion of specific monomers like 3-hydroxytetradecanoate is an active area of research.[2]
Therapeutic and Drug Development Perspectives
The central role of (R)-3-hydroxytetradecanoic acid in bacterial physiology and its interaction with the host immune system make it and its biosynthetic pathway attractive targets for therapeutic intervention.
Targeting Lipid A Biosynthesis
The enzymes of the Raetz pathway, including LpxA and LpxD, are essential for the viability of most Gram-negative bacteria and have no mammalian homologues. This makes them prime targets for the development of novel antibiotics.[8][19] High-throughput screening assays have been developed to identify inhibitors of these enzymes.[20]
Lipid A Analogs as Immunomodulators
While lipid A is a potent immunostimulant, modifications to its structure can result in molecules with altered activity, including TLR4 antagonists.[8][12] Synthetic lipid A analogs are being investigated for their potential to treat sepsis and other inflammatory conditions by blocking the detrimental effects of endotoxin.[6] The structure of the acyl chains, including the presence and stereochemistry of 3-hydroxy fatty acids, is a critical determinant of the agonist versus antagonist activity of these molecules.[21]
Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis and study of this compound and its parent acid.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the quantification of 3-hydroxy fatty acids in biological samples.[5][11] Due to their low volatility, derivatization is required.
Protocol Outline: Analysis of 3-Hydroxytetradecanoic Acid in Plasma
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., deuterated 3-hydroxytetradecanoic acid).
-
Perform lipid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
-
Derivatization (Methylation and Silylation):
-
The extracted lipids are first subjected to methanolysis (e.g., using methanolic HCl or BF3-methanol) to convert the fatty acid to its methyl ester (this compound).
-
The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether using a silylating agent (e.g., BSTFA with 1% TMCS).[22]
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target ions.
-
LpxA Enzyme Activity Assay
The activity of LpxA can be measured using a variety of methods, including a fluorescence-based assay.[20]
Protocol Outline: Fluorescence Polarization Assay for LpxA Inhibitors
-
Reagents:
-
Purified LpxA enzyme.
-
Fluorescently labeled peptide inhibitor (probe).
-
Acyl carrier protein (ACP).
-
Substrates: UDP-GlcNAc and (R)-3-hydroxymyristoyl-ACP.
-
Test compounds (potential inhibitors).
-
-
Procedure:
-
In a microplate, combine the LpxA enzyme, fluorescent probe, and ACP.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrates.
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Measure the fluorescence polarization after a defined incubation period.
-
-
Principle:
-
The fluorescent probe binds to the active site of LpxA, resulting in a high fluorescence polarization value.
-
A competitive inhibitor will displace the probe, leading to a decrease in fluorescence polarization.
-
The IC50 value of the inhibitor can be determined from the dose-response curve.[23]
-
Conclusion and Future Directions
This compound, and more specifically its parent molecule (R)-3-hydroxytetradecanoic acid, is a molecule of remarkable biological versatility. Its fundamental role in the structure of bacterial endotoxins firmly places it at the center of host-pathogen interactions and the innate immune response. Concurrently, its presence as a metabolic intermediate in mammals makes it a valuable biomarker for inherited metabolic diseases.
The expanding roles of 3-hydroxy fatty acids in bacterial communication and as components of biodegradable polymers highlight the vast potential for further research and application. Future investigations should focus on elucidating the direct signaling activities of free 3-hydroxy fatty acids, exploring their therapeutic potential as immunomodulators, and optimizing their use in the synthesis of novel biomaterials. For drug development professionals, the enzymes involved in the biosynthesis of (R)-3-hydroxytetradecanoic acid remain promising targets for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. A deeper understanding of this seemingly simple molecule will undoubtedly continue to yield significant insights into fundamental biological processes and open new avenues for therapeutic and biotechnological innovation.
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An In-depth Technical Guide to Methyl 3-hydroxytetradecanoate: Discovery, Natural Occurrence, and Analysis
Abstract
Methyl 3-hydroxytetradecanoate, a saturated 3-hydroxy fatty acid methyl ester, has emerged from relative obscurity to become a molecule of significant interest to researchers in microbiology, natural product chemistry, and drug development. Initially identified as a constituent of bacterial lipids, its roles as a quorum-sensing signal in plant pathogens and as an antifungal agent have unveiled its potential for diverse applications. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and detailed methodologies for the isolation, purification, and characterization of this compound. It is intended to serve as a valuable resource for scientists seeking to explore the biological significance and potential applications of this versatile molecule.
Introduction: The Emergence of a Bioactive Lipid
This compound (also known as methyl 3-hydroxymyristate) belongs to the class of 3-hydroxy fatty acids (3-OH-FAs), which are important intermediates in fatty acid metabolism.[1][2] While the corresponding acid, 3-hydroxytetradecanoic acid, is a known component of bacterial lipid A, the methyl ester form has garnered specific attention for its distinct biological activities.[3] This guide delves into the scientific landscape surrounding this compound, offering both foundational knowledge and practical, field-proven insights for its study.
Chemical Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | Methyl 3-hydroxymyristate, 3-Hydroxy C14:0 methyl ester | [5] |
| Molecular Formula | C15H30O3 | [4][6] |
| Molecular Weight | 258.40 g/mol | [6][7] |
| CAS Number | 55682-83-2 | [4][5] |
Discovery and Natural Occurrence: A Molecule of Microbial Origin
The discovery of this compound is intertwined with the broader investigation of bacterial lipids and signaling molecules. While a singular "discovery" paper is not readily identifiable, its characterization has been reported in various microbial contexts over several decades.
Bacterial Sources
This compound and its corresponding acid are predominantly found in the bacterial kingdom.
-
Ralstonia solanacearum : This plant pathogenic bacterium utilizes (R)-methyl 3-hydroxymyristate as a quorum-sensing (QS) signal molecule, designated as 3-OH MAME.[8][9][10][11] This signaling molecule is crucial for regulating the expression of virulence factors.[8][12] The Phc QS system in R. solanacearum is a central regulatory network, and 3-OH MAME is synthesized by the methyltransferase PhcB and sensed by the histidine kinase PhcS.[8][11]
-
Lactobacillus plantarum : The antifungal properties of this lactic acid bacterium are, in part, attributed to the production of several 3-hydroxy fatty acids, including 3-(R)-hydroxytetradecanoic acid.[1] These compounds are excreted into the culture broth and exhibit broad-spectrum activity against various molds and yeasts.[1][13]
-
Other Bacteria : 3-hydroxy fatty acids, including the C14 variant, are recognized as characteristic lipid constituents of some gliding bacteria and are components of the lipopolysaccharide (LPS) in Gram-negative bacteria.[1]
Eukaryotic Sources
While less common, 3-hydroxytetradecanoic acid has been reported in some eukaryotic organisms, often as a result of metabolic processes.
-
Fungi and Yeasts : Hydroxy fatty acids are found in various fungi and yeasts.[1]
Table 1: Quantitative Occurrence of 3-Hydroxytetradecanoic Acid in Microbial Cultures
| Organism | Compound | Concentration | Source |
| Lactobacillus plantarum MiLAB 14 | 3-(R)-hydroxytetradecanoic acid | 0.2 µg/mL in culture supernatant | [1] |
Biosynthesis: An Offshoot of Fatty Acid Metabolism
The biosynthesis of 3-hydroxytetradecanoate is intrinsically linked to the fatty acid synthesis (FAS) pathway. In this pathway, acetyl-CoA is sequentially elongated by the addition of two-carbon units from malonyl-CoA. A key intermediate in each elongation cycle is a 3-hydroxyacyl-ACP (acyl carrier protein) derivative.
The generalized biosynthetic pathway leading to 3-hydroxytetradecanoyl-ACP involves the following key steps:
-
Condensation : Acetyl-CoA and malonyl-ACP are condensed to form acetoacetyl-ACP.
-
Reduction : The keto group of acetoacetyl-ACP is reduced to a hydroxyl group by β-ketoacyl-ACP reductase, yielding D-3-hydroxybutyryl-ACP.
-
Dehydration : A water molecule is removed to create a double bond, forming crotonyl-ACP.
-
Reduction : The double bond is reduced by enoyl-ACP reductase to form butyryl-ACP.
-
Elongation Cycles : Butyryl-ACP then serves as the primer for the next round of condensation with malonyl-ACP, and the cycle repeats. After several cycles, a 3-hydroxytetradecanoyl-ACP intermediate is formed.
From this intermediate, 3-hydroxytetradecanoic acid can be released and subsequently methylated to form this compound. In Ralstonia solanacearum, the final methylation step is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase PhcB.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Protocols: Isolation, Purification, and Characterization
The successful study of this compound hinges on robust and reproducible experimental protocols. The following sections provide detailed methodologies for its extraction from bacterial cultures and subsequent analysis.
Isolation and Purification from Bacterial Culture
This protocol is a generalized procedure adaptable for the extraction of this compound from bacterial culture supernatants, particularly from Ralstonia solanacearum.
Materials:
-
Bacterial culture grown to the desired cell density
-
Centrifuge and appropriate tubes
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 1 L) at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Acidification: Adjust the pH of the supernatant to 2.0 with concentrated HCl to protonate the acidic compounds.
-
Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Drying: Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried organic phase and concentrate it to dryness using a rotary evaporator.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the compounds with a stepwise gradient of acetonitrile in water. Collect fractions.
-
HPLC Purification: a. Analyze the fractions by analytical HPLC to identify those containing the target compound. b. Pool the relevant fractions and perform preparative HPLC for final purification.
Caption: Experimental workflow for the isolation and purification of this compound.
Characterization by Analytical Techniques
Accurate identification and structural elucidation of this compound require the use of sophisticated analytical techniques.
GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters.
Protocol for Fatty Acid Methyl Ester (FAME) Analysis:
-
Derivatization (if starting from the free acid): a. To a dried lipid extract, add a solution of 1.25 M HCl in methanol. b. Incubate at 50°C overnight or 80°C for 1-2 hours. c. Cool the reaction and add water. d. Extract the FAMEs with hexane.
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector: Split/splitless, 250°C, split ratio 10:1
-
Oven Program: 100°C for 2 min, ramp to 250°C at 4°C/min
-
Carrier Gas: Helium
-
Mass Spectrometer: Agilent 5975 MSD (or equivalent)
-
Ionization: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 40-450
-
The mass spectrum of this compound will show a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation.[14]
NMR spectroscopy provides detailed structural information.
Expected ¹H NMR (in CDCl₃) Chemical Shifts:
-
~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃)
-
~4.0 ppm (multiplet, 1H): Proton on the carbon bearing the hydroxyl group (-CH(OH)-)
-
~2.4-2.5 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOCH₃)
-
~1.2-1.6 ppm (multiplet): Methylene protons of the long alkyl chain
-
~0.9 ppm (triplet, 3H): Terminal methyl group protons (-CH₃)
Expected ¹³C NMR (in CDCl₃) Chemical Shifts:
-
~173 ppm: Carbonyl carbon of the ester
-
~68 ppm: Carbon bearing the hydroxyl group
-
~51 ppm: Methyl carbon of the ester
-
~22-34 ppm: Carbons of the alkyl chain
-
~14 ppm: Terminal methyl carbon
Biological Activities and Potential Applications
The known biological activities of this compound and related 3-hydroxy fatty acids suggest several potential applications.
Quorum Sensing in Ralstonia solanacearum
As a key signaling molecule in R. solanacearum, 3-OH MAME plays a critical role in the bacterium's virulence.[8][11] The phc quorum-sensing system, which is regulated by 3-OH MAME, controls the expression of a large number of genes responsible for pathogenicity, including those for exopolysaccharide production and biofilm formation.[9][10][11] Understanding this signaling pathway could lead to the development of novel anti-virulence strategies to combat bacterial wilt disease in crops.
Caption: Quorum sensing pathway in Ralstonia solanacearum involving this compound.
Antifungal Activity
3-Hydroxytetradecanoic acid produced by Lactobacillus plantarum exhibits significant antifungal activity against a range of molds and yeasts.[1][13] The proposed mechanism of action is a detergent-like effect on the fungal cell membrane, leading to increased permeability and ultimately cell lysis.[1] This suggests its potential use as a natural food preservative or as a lead compound for the development of new antifungal drugs.
Conclusion and Future Perspectives
This compound is a multifaceted molecule with significant biological roles. Its involvement in bacterial communication and its antifungal properties highlight its potential for applications in agriculture and medicine. Future research should focus on elucidating the precise molecular mechanisms of its biological activities, exploring its full biosynthetic potential in various organisms, and developing synthetic analogs with enhanced or modified activities. This in-depth technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation.
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An In-depth Technical Guide to Methyl 3-hydroxytetradecanoate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-hydroxytetradecanoate, a significant β-hydroxy fatty acid methyl ester. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics, synthesis, and potential applications.
Introduction
This compound, also known as methyl 3-hydroxymyristate, is a naturally occurring or synthetic long-chain fatty acid ester. Its structure, featuring a hydroxyl group at the β-position relative to the ester carbonyl, imparts unique chemical reactivity and biological significance. This guide will delve into the core physicochemical properties, spectroscopic profile, synthesis methodologies, and the burgeoning applications of this versatile molecule.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O₃ | [1][2][3] |
| Molecular Weight | 258.40 g/mol | [4][5][1][2][3][6] |
| Appearance | Colorless to light yellow liquid or pale yellow low melting solid | [4][6] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 359.1 ± 15.0 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, ether, and chloroform. | [4] |
| pKa | 13.91 ± 0.20 (Predicted) | [4] |
| Flash Point | 137.5 °C | [6] |
| Refractive Index | 1.451 | [6] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 258. A prominent fragment is often seen at m/z 103, which is indicative of a 3-hydroxy fatty acid methyl ester, arising from cleavage between the C3 and C4 carbons.[7] Another significant peak can be observed at m/z 240, corresponding to the loss of a water molecule from the parent molecule.[7]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad absorption in the region of 3500-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities typically appear in the 1300-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: Key signals include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-) around 4.0 ppm, and a doublet of doublets for the methylene protons adjacent to the carbonyl group (-CH₂-CO-) around 2.4-2.6 ppm. The long alkyl chain protons appear as a complex multiplet in the upfield region (0.8-1.6 ppm).
-
¹³C NMR: The carbonyl carbon of the ester appears around 173 ppm. The carbon attached to the hydroxyl group is observed around 68 ppm, and the methyl ester carbon is found near 51 ppm. The methylene carbon adjacent to the carbonyl group resonates at approximately 41 ppm. The carbons of the long alkyl chain produce a series of signals in the 14-37 ppm range.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, with the Reformatsky reaction being a classic and effective method for creating β-hydroxy esters.[8][9]
Synthetic Workflow: Reformatsky Reaction
Caption: Synthetic workflow for this compound via the Reformatsky reaction.
Step-by-Step Experimental Protocol
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. A small crystal of iodine can be added to activate the zinc.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Initiation: In the dropping funnel, prepare a solution of tridecanal and methyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture until the reaction initiates (indicated by a color change and gentle reflux).
-
Addition of Reactants: Once the reaction has started, add the remaining aldehyde-ester solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its ester and secondary alcohol functional groups.
-
Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxytetradecanoic acid and methanol.[10] Transesterification reactions are also possible in the presence of an alcohol and a suitable catalyst.
-
Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding β-keto ester, Methyl 3-oxotetradecanoate. It can also be acylated or etherified to form various derivatives. The presence of the hydroxyl group in the β-position can facilitate elimination reactions (dehydration) to form α,β-unsaturated esters under certain conditions. The hydroxyl group can also act as an internal catalyst in some reactions, enhancing the reactivity of the neighboring ester group.[11]
Storage and Stability: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[4] For long-term storage, it is recommended to keep it at -20°C under desiccating conditions.[2]
Biological Significance and Applications
This compound and its corresponding free acid, 3-hydroxytetradecanoic acid, are of significant interest in various scientific fields.
Natural Occurrence and Biological Roles
3-Hydroxytetradecanoic acid is a component of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[7] It is also found as a metabolite in various organisms, including humans and bacteria like E. coli.[12] The (R)-enantiomer is an intermediate in fatty acid biosynthesis.[3][13] Due to its presence in bacterial endotoxins, 3-hydroxytetradecanoic acid has been investigated as a marker for bacterial contamination.[3]
Applications in Research and Development
-
Drug Development: As a precursor to unnatural analogs of lipid A, this compound is valuable in the synthesis of compounds that can modulate the immune system.[6][14] These synthetic analogs are being explored for their potential as vaccine adjuvants and immunotherapeutics.
-
Biomarker Research: 3-Hydroxy fatty acids are used as biomarkers for certain fatty acid oxidation disorders.[3]
-
Biofuel Research: Medium-chain-length β-hydroxy esters are being investigated as potential biofuels and value-added products derived from bacterial polyhydroxyalkanoates (PHAs).[8]
-
Agrochemicals: There is interest in utilizing compounds like this compound in the development of environmentally friendly pesticides and herbicides.[15]
Analytical Methodologies
The analysis of this compound typically involves chromatographic techniques coupled with mass spectrometry.
Analytical Workflow
Caption: General analytical workflow for the determination of this compound.
Protocol Outline
-
Sample Preparation: For biological samples, this involves extraction of lipids using an appropriate organic solvent system (e.g., Folch or Bligh-Dyer methods).
-
Derivatization: If analyzing the free acid, derivatization to the methyl ester is necessary for GC analysis. This is typically achieved by reaction with methanol under acidic conditions.
-
GC-MS Analysis: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The separated components are then introduced into a mass spectrometer for detection and identification.
-
Data Analysis: The compound is identified by comparing its retention time and mass spectrum with that of an authentic standard.[7] Quantification is performed by integrating the peak area and comparing it to a calibration curve constructed using an internal standard.[16]
Conclusion
This compound is a molecule of significant chemical and biological interest. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, make it an accessible and valuable tool for researchers. Its role as a key component of bacterial endotoxins and its potential applications in drug development, biomarker discovery, and green chemistry underscore the importance of a thorough understanding of this multifaceted compound. This guide provides a solid foundation for professionals working with or interested in the diverse applications of this compound.
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An In-depth Technical Guide on Methyl 3-hydroxytetradecanoate as a Quorum-Sensing Molecule in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Language of Bacteria and the Rise of Fatty Acid Signals
Bacteria, long considered simple unicellular organisms, engage in complex social behaviors orchestrated by a sophisticated communication system known as quorum sensing (QS).[1][2][3] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated actions such as biofilm formation, virulence factor production, and antibiotic resistance.[1][3][4] The "language" of this communication is a diverse array of small, diffusible signal molecules called autoinducers.[3] While N-acyl homoserine lactones (AHLs) are the archetypal QS signals in Gram-negative bacteria, a growing body of research highlights the importance of other molecules, including fatty acid derivatives.[3][5]
This guide focuses on a specific fatty acid-derived signal: methyl 3-hydroxytetradecanoate . We will delve into its role as a key quorum-sensing molecule, exploring its biosynthesis, the signaling pathways it governs, its impact on bacterial physiology and virulence, and the experimental methodologies crucial for its study. For drug development professionals, understanding this signaling system offers novel targets for antimicrobial strategies that aim to disrupt bacterial communication rather than directly killing the cells, a tactic that may circumvent the rapid evolution of antibiotic resistance.[6]
This compound: A Key Signaling Molecule in Ralstonia Species
This compound, also known as methyl 3-hydroxymyristate, is a 3-hydroxy fatty acid methyl ester.[7] It has emerged as a critical quorum-sensing signal molecule, particularly in the plant pathogenic bacterium Ralstonia solanacearum species complex (RSSC), the causative agent of bacterial wilt disease in a wide range of plants.[8] In this bacterium, the QS system is a central regulator of virulence.[8][9]
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C15H30O3 | 258.4 g/mol | 55682-83-2 |
The PhcBSR Quorum-Sensing System: Biosynthesis and Signal Transduction
The synthesis and perception of this compound in Ralstonia pseudosolanacearum are governed by the PhcBSR quorum-sensing system.[8][10]
Biosynthesis: The production of this signaling molecule is initiated by the methyltransferase PhcB .[8] PhcB utilizes a precursor derived from the fatty acid biosynthesis pathway, likely 3-hydroxytetradecanoyl-ACP, and S-adenosyl methionine (SAM) as a methyl donor to synthesize this compound.
Signal Perception and Transduction: As the bacterial population density increases, so does the extracellular concentration of this compound. Upon reaching a threshold concentration, the molecule is detected by a two-component sensor kinase system, PhcS/PhcR .[8][10] This leads to a phosphorylation cascade that ultimately activates the master transcriptional regulator PhcA .[8][9] PhcA, a LysR-type transcriptional regulator, then modulates the expression of a large regulon of genes, including those responsible for virulence factor production, biofilm formation, and metabolic adaptation.[8][9]
Caption: PhcBSR quorum-sensing pathway in Ralstonia pseudosolanacearum.
Phenotypic Regulation: Virulence and Biofilm Formation
The activation of the PhcA regulon by this compound has profound consequences for the bacterium's lifestyle and its interaction with the host.
Virulence: In R. solanacearum, the PhcBSR system positively regulates the expression of key virulence factors, including exopolysaccharides (EPS), which are crucial for wilting symptoms in plants by blocking the xylem vessels.[11] It also controls the production of extracellular enzymes that degrade plant cell walls.[8] Therefore, interfering with the synthesis or perception of this compound is a promising strategy for controlling bacterial wilt disease.
Biofilm Formation: Quorum sensing is intimately linked to biofilm formation, a process where bacteria attach to surfaces and encase themselves in a protective extracellular matrix.[12][13] While the direct role of this compound in Ralstonia biofilm formation is an area of active research, QS systems in many bacteria are known to regulate the production of matrix components and control the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.[4]
Experimental Methodologies for Studying this compound
Investigating the role of this compound as a quorum-sensing molecule requires a multi-pronged experimental approach, encompassing its extraction, detection, quantification, and the assessment of its biological activity.
Extraction and Purification of this compound from Bacterial Cultures
The following protocol provides a general framework for the extraction of this compound from bacterial culture supernatants. Optimization may be required depending on the bacterial species and growth conditions.
Step-by-Step Protocol:
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase, when QS molecule production is maximal).
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask.
-
Solvent Extraction:
-
Acidify the supernatant to a pH of approximately 3.0 with a strong acid (e.g., HCl). This protonates the carboxyl group of any free 3-hydroxytetradecanoic acid, making it more soluble in organic solvents.
-
Perform a liquid-liquid extraction with an equal volume of a non-polar organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction two to three times to ensure complete recovery.
-
-
Drying and Concentration:
-
Pool the organic phases and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate this compound from other metabolites.
-
Detection and Quantification: The Power of Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for the detection and quantification of this compound.[14]
Sample Preparation for GC-MS: For analysis by GC-MS, the hydroxyl group of this compound is often derivatized (e.g., by silylation) to increase its volatility and thermal stability.[14]
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Oven Program | Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Quantification: Absolute quantification can be achieved by using a commercially available standard of this compound to generate a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.
Bioassays for Quorum-Sensing Activity
Bioassays are essential for determining the biological activity of this compound and for screening for potential quorum-sensing inhibitors.
Reporter Strain-Based Assays: A common approach is to use a reporter strain that is engineered to produce a measurable output (e.g., light, color, or fluorescence) in response to the QS molecule.[2] For studying this compound, a Ralstonia strain with a PhcA-dependent promoter fused to a reporter gene (e.g., lacZ or gfp) can be utilized.
Step-by-Step Bioassay Protocol:
-
Prepare Reporter Strain: Grow the reporter strain to the mid-exponential phase.
-
Assay Setup: In a 96-well microtiter plate, add a standardized inoculum of the reporter strain to fresh medium.
-
Add Test Compound: Add serial dilutions of the purified this compound or the compound to be tested for inhibitory activity. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate under optimal growth conditions for a defined period.
-
Measure Reporter Activity: Quantify the reporter gene expression (e.g., by measuring absorbance for colorimetric assays or fluorescence).
-
Data Analysis: Plot the reporter activity against the concentration of the test compound to determine the dose-response curve.
Caption: General workflow for a reporter strain-based bioassay.
Implications for Drug Development: Quorum Quenching as an Anti-Virulence Strategy
The central role of the this compound-mediated quorum-sensing system in the virulence of pathogenic bacteria like Ralstonia solanacearum makes it an attractive target for the development of novel anti-infective therapies.[11] This approach, known as "quorum quenching," aims to disrupt bacterial communication and, consequently, disarm the pathogens without killing them. This is hypothesized to exert less selective pressure for the development of resistance compared to traditional antibiotics.
Potential Quorum Quenching Strategies:
-
Inhibition of Biosynthesis: Targeting the PhcB enzyme with small molecule inhibitors would block the production of this compound.
-
Signal Degradation: The use of enzymes that specifically degrade this compound could prevent the signal from reaching its target receptor.
-
Receptor Antagonism: Developing molecules that bind to the PhcS/PhcR receptor complex but do not activate the downstream signaling cascade would act as competitive inhibitors.
The identification of bacteria capable of degrading 3-hydroxy palmitic acid methyl ester (a related molecule) suggests that enzymatic degradation is a viable natural mechanism that could be harnessed for biocontrol.[11]
Conclusion
This compound represents a fascinating example of the chemical diversity of bacterial communication. Its well-defined role in the virulence of Ralstonia species provides a clear case study for the importance of fatty acid-derived signals in mediating host-pathogen interactions. For researchers and drug development professionals, a thorough understanding of the biosynthesis, signaling, and physiological effects of this molecule is paramount. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further exploration and for the development of innovative strategies to combat bacterial diseases by targeting their communication networks.
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An In-depth Technical Guide to the Biosynthesis Pathway of 3-Hydroxy Fatty Acids in Gram-Negative Bacteria
<_Step_2>
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Hydroxy fatty acids (3-OH FAs) are fundamental components of lipopolysaccharide (LPS), an essential molecule for the structural integrity and function of the outer membrane in most Gram-negative bacteria.[1][2] The biosynthesis of these fatty acids is intricately linked to the broader pathway of Lipid A synthesis, the hydrophobic anchor of LPS.[3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-hydroxy fatty acids, detailing the key enzymatic steps, their regulation, and the established methodologies for their study. A thorough understanding of this pathway is paramount, not only for fundamental microbiology but also for the development of novel antimicrobial agents targeting this essential bacterial process.[5][6]
Introduction: The Significance of 3-Hydroxy Fatty Acids in Gram-Negative Bacteria
Gram-negative bacteria are characterized by a unique outer membrane, the outer leaflet of which is predominantly composed of lipopolysaccharide (LPS), also known as endotoxin.[3][4] LPS is a tripartite molecule consisting of the O-antigen, a core oligosaccharide, and Lipid A.[4] Lipid A is the hydrophobic anchor that embeds the LPS molecule into the outer membrane and is responsible for the potent inflammatory response elicited by endotoxins.[3][4]
The core structure of Lipid A is a phosphorylated glucosamine disaccharide acylated with several fatty acid chains. A hallmark of the Lipid A structure is the presence of (R)-3-hydroxy fatty acids, which are attached via ester and amide linkages to the glucosamine backbone.[2] The chain length of these 3-OH FAs can vary between different bacterial species, but 3-hydroxymyristate (3-OH-C14:0) is a common constituent in many pathogenic Gram-negative bacteria, including Escherichia coli.[3][7] The presence and specific structure of these 3-OH FAs are critical for the biological activity of LPS and the viability of the bacterium.[1][3] Consequently, the biosynthetic pathway responsible for their synthesis represents a compelling target for the development of new antibiotics.[5][8]
The Core Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of 3-hydroxy fatty acids is an integral part of the larger Lipid A biosynthetic pathway, often referred to as the Raetz pathway.[9][10] This pathway begins in the cytoplasm and involves a series of enzymatic reactions that ultimately lead to the formation of Kdo2-Lipid A, the final Lipid A structure in E. coli.[11][12] The initial steps, which are crucial for the incorporation of 3-hydroxy fatty acids, are catalyzed by soluble cytoplasmic enzymes.[11][12]
The synthesis of the necessary (R)-3-hydroxyacyl-acyl carrier protein (ACP) substrates is a branch point from the general fatty acid biosynthesis (FASII) pathway.[7] In the FASII cycle, the dehydration of a 3-hydroxyacyl-ACP intermediate is catalyzed by either FabA or FabZ.[13][14]
The Raetz Pathway: Incorporation of 3-Hydroxy Fatty Acids
The dedicated pathway for Lipid A biosynthesis commences with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The key enzymes directly involved in the incorporation of 3-hydroxy fatty acids are LpxA, LpxC, and LpxD.[11][15]
-
Step 1: Acylation of UDP-GlcNAc by LpxA. The first step is the transfer of a (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-ACP to the 3-hydroxyl group of UDP-GlcNAc. This reaction is catalyzed by the UDP-N-acetylglucosamine acyltransferase, LpxA.[12][15] The reaction is reversible and has an unfavorable equilibrium.[15]
-
Step 2: Deacetylation by LpxC. The product of the LpxA reaction, UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc, is then deacetylated by the zinc-dependent metalloenzyme LpxC, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase.[1][9] This step is the first committed and irreversible step in Lipid A biosynthesis, making LpxC a critical control point and a major target for antibiotic development.[5][10][15]
-
Step 3: Second Acylation by LpxD. Following deacetylation, a second (R)-3-hydroxymyristoyl chain is transferred from another molecule of (R)-3-hydroxymyristoyl-ACP to the free amino group of the glucosamine sugar. This reaction is catalyzed by the UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine N-acyltransferase, LpxD, to form UDP-2,3-diacyl-GlcN.[10][12]
The subsequent steps in the Raetz pathway involve the formation of the disaccharide backbone and further modifications, but the core incorporation of the primary 3-hydroxy fatty acids is accomplished in these initial three steps.
Visualizing the Pathway
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The Stereochemical Landscape of Methyl 3-Hydroxytetradecanoate: A Technical Guide for Scientific Professionals
Abstract
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental determinant of biological activity. In the realm of natural products and drug development, understanding the precise stereochemical configuration of a molecule is paramount. This technical guide provides an in-depth exploration of the stereochemistry of naturally occurring methyl 3-hydroxytetradecanoate, a long-chain hydroxy fatty acid methyl ester. We will delve into its established and putative stereoisomeric forms in nature, the biosynthetic origins of this chirality, and the state-of-the-art analytical methodologies for its stereochemical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral molecule.
Introduction: The Significance of Chirality in 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids (3-HFAs) are a class of molecules that play diverse and critical roles in biological systems. They are key intermediates in fatty acid metabolism and are integral structural components of complex lipids, most notably the lipid A portion of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The hydroxyl group at the C-3 position introduces a chiral center, giving rise to two possible enantiomers: (R)-3-hydroxytetradecanoate and (S)-3-hydroxytetradecanoate. This seemingly subtle difference in spatial arrangement has profound implications for their biological function and recognition by enzymes and receptors.
While much of the research has focused on the free acid form, the corresponding methyl esters, such as this compound, are also of significant interest. Their natural occurrence, though less documented, and their potential as bioactive molecules or metabolic intermediates warrant a detailed stereochemical investigation.
Natural Occurrence and Predominant Stereochemistry
The naturally occurring stereochemistry of 3-hydroxytetradecanoic acid is predominantly the (R)-enantiomer . This has been firmly established in the context of bacterial lipids.
-
(R)-3-Hydroxytetradecanoic Acid in Bacteria: The lipid A component of LPS, a potent endotoxin, is anchored in the outer membrane of Gram-negative bacteria by acyl chains, which typically include (R)-3-hydroxytetradecanoic acid.[1] This specific stereoisomer is crucial for the structural integrity of the bacterial outer membrane and for the biological activity of LPS.
While direct evidence for the widespread natural occurrence of this compound is still emerging, the presence of other methyl 3-hydroxyalkanoates in organisms like marine diatoms suggests its existence in nature.[2] Given the prevalence of the (R)-acid in biosynthetic pathways, it is highly probable that naturally occurring this compound also exists predominantly as the methyl (3R)-3-hydroxytetradecanoate isomer.
The (S)-enantiomer, methyl (3S)-3-hydroxytetradecanoate, is less commonly found in nature but is of significant interest for comparative biological studies and as a synthetic building block.[2][3]
Biosynthetic Origins of Stereoselectivity
The stereochemical purity of naturally occurring (R)-3-hydroxytetradecanoate is a direct result of the highly stereospecific enzymes involved in its biosynthesis. The key pathway is the fatty acid synthesis (FAS) cycle.
During the elongation phase of fatty acid synthesis, a 3-ketoacyl-ACP intermediate is reduced to a 3-hydroxyacyl-ACP. This reduction is catalyzed by a 3-ketoacyl-ACP reductase, an enzyme that exhibits strict stereoselectivity, exclusively producing the (R)-enantiomer.[1]
The formation of this compound would subsequently involve the release of the 3-hydroxyacyl chain from the acyl carrier protein (ACP) and a subsequent esterification with a methyl group. While the specific enzymes responsible for this methylation in various organisms are not yet fully elucidated, it is hypothesized that esterases or methyltransferases could be involved. The stereochemical integrity of the C-3 center is expected to be retained during this process.
Caption: Simplified workflow for the biosynthesis of methyl (R)-3-hydroxytetradecanoate.
Analytical Methodologies for Stereochemical Determination
The determination of the absolute configuration of this compound is crucial for research and quality control. Several analytical techniques can be employed for this purpose, often requiring derivatization to enhance volatility or chromatographic separation.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers. The use of a chiral stationary phase, typically based on cyclodextrin derivatives, allows for differential interaction with the enantiomers of the analyte, leading to their separation.[4]
Experimental Protocol: Chiral GC-MS Analysis of this compound
-
Derivatization (Silylation): To improve volatility and thermal stability, the hydroxyl group of this compound is derivatized.
-
To a solution of this compound (approx. 1 mg) in pyridine (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (100 µL).
-
Heat the mixture at 60°C for 30 minutes.
-
The resulting solution containing the trimethylsilyl (TMS) ether derivative can be directly injected into the GC-MS.[5]
-
-
GC-MS Conditions:
-
Column: Chiral capillary column (e.g., Rt-βDEXsm or similar).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An optimized temperature gradient is crucial for achieving good separation. A typical program might start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 220°C).
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Caption: A typical workflow for the chiral GC-MS analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another effective method for enantiomeric separation. Similar to chiral GC, it utilizes a chiral stationary phase. Derivatization may be employed to introduce a chromophore for UV detection or to improve chromatographic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to distinguish between enantiomers in the presence of a chiral shift reagent or a chiral solvating agent. These agents interact differently with the two enantiomers, leading to the separation of their corresponding signals in the NMR spectrum.
Biological Significance of Stereoisomers
The stereochemistry of 3-hydroxytetradecanoate is of paramount importance to its biological function.
-
(R)-Enantiomer: As a key component of lipid A, (R)-3-hydroxytetradecanoic acid is essential for the viability of most Gram-negative bacteria and is a primary determinant of their endotoxic activity.[1] The specific recognition of this stereoisomer by the host's innate immune system, particularly through Toll-like receptor 4 (TLR4), triggers an inflammatory response.
-
(S)-Enantiomer: The biological role of the (S)-enantiomer is less understood. It is not typically found in lipid A and its interaction with biological systems may differ significantly from the (R)-enantiomer. The availability of synthetic (S)-methyl 3-hydroxytetradecanoate allows for detailed studies to probe its potential biological activities, which could range from being inactive to having antagonistic or entirely different effects compared to the (R)-form.
The methyl ester forms of these acids are likely to have different pharmacokinetic and pharmacodynamic properties compared to the free acids due to their increased lipophilicity. Further research is needed to fully elucidate the specific biological roles of methyl (3R)- and (3S)-3-hydroxytetradecanoate.
Conclusion and Future Perspectives
The stereochemistry of naturally occurring this compound is a critical aspect that dictates its biological properties and interactions. The predominance of the (R)-enantiomer is a consequence of the stereospecificity of the enzymes in the fatty acid biosynthesis pathway. Robust analytical methods, particularly chiral chromatography, are essential for the accurate determination of the enantiomeric composition of this compound in natural extracts and synthetic preparations.
Future research should focus on:
-
Expanding the search for naturally occurring this compound in a wider range of organisms to confirm its stereochemical prevalence.
-
Elucidating the specific enzymatic pathways responsible for the methylation of 3-hydroxytetradecanoic acid in different organisms.
-
Investigating the distinct biological activities of the (R)- and (S)-enantiomers of this compound to explore their potential as pharmacological agents or probes for biological processes.
A deeper understanding of the stereochemical nuances of this compound will undoubtedly contribute to advancements in microbiology, natural product chemistry, and drug development.
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The Pivotal Role of Methyl 3-hydroxytetradecanoate in Orchestrating Ralstonia solanacearum Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralstonia solanacearum, a devastating phytopathogenic bacterium, causes bacterial wilt in a wide range of host plants, leading to significant agricultural losses worldwide.[1][2] The bacterium's virulence is not a constitutive state but a tightly regulated process orchestrated by a complex network of signaling molecules. Central to this network is the Phc quorum-sensing (QS) system, which relies on a unique fatty acid-derived signal molecule, Methyl 3-hydroxytetradecanoate (also referred to as 3-hydroxypalmitic acid methyl ester or 3-OH PAME), to coordinate a cell density-dependent switch from a saprophytic to a pathogenic lifestyle.[3][4][5][6][7] This technical guide provides an in-depth exploration of the function of this compound in R. solanacearum virulence, detailing the underlying molecular mechanisms, key experimental methodologies, and potential avenues for novel disease management strategies.
Introduction: The Quorum-Sensing Architect of Virulence
Quorum sensing is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[8] In R. solanacearum, the Phc QS system is a master regulator of pathogenicity, controlling the expression of approximately 30% of its genome.[9][10][11] This system ensures that the energetically costly production of virulence factors is initiated only when the bacterial population is sufficient to overcome host defenses. The key that unlocks this pathogenic arsenal is a small, diffusible molecule: this compound or its close analog, Methyl 3-hydroxymyristate (3-OH MAME).[3][9][10][11][12]
The Phc Signaling Pathway: A Molecular Cascade Triggered by this compound
The synthesis and perception of this compound are governed by the phc operon, which encodes the core components of this signaling pathway.[13][14]
2.1. Biosynthesis of the Signal:
The production of this compound is catalyzed by PhcB , an S-adenosylmethionine-dependent methyltransferase.[3][13][14] PhcB is thought to convert a precursor derived from the fatty acid biosynthesis pathway, 3-hydroxypalmitoyl-ACP, into its methylated form.[15] This enzymatic step is the critical commitment to generating the QS signal.
2.2. Signal Perception and Transduction:
As the bacterial population density increases, so does the extracellular concentration of this compound. This accumulation is detected by a two-component system composed of:
-
PhcS: A sensor histidine kinase that perceives the signal molecule.[13][14][16][17]
-
PhcR and PhcQ: Response regulators that are phosphorylated by PhcS upon signal binding.[1][12][13][14][18]
The precise mechanism of signal transduction from PhcR/PhcQ to the master regulator is still under investigation, but it ultimately leads to the activation of PhcA.[18]
2.3. The Master Regulator: PhcA
PhcA is a LysR-type transcriptional regulator that acts as the central hub of the Phc QS system.[1][4][5][7] Once activated, PhcA orchestrates a global shift in gene expression, upregulating a vast array of virulence factors while downregulating genes associated with motility and early-stage colonization.[1]
Diagram of the Phc Signaling Pathway
Caption: The Phc quorum-sensing pathway in Ralstonia solanacearum.
Downstream Virulence Factors Regulated by this compound
The activation of PhcA by the this compound signal unleashes a cascade of virulence factor expression, fundamentally altering the bacterium's interaction with its host.
| Virulence Factor Category | Specific Examples | Function in Pathogenesis | Reference |
| Exopolysaccharides (EPS) | EPS I (encoded by the eps operon) | Clogging of xylem vessels, leading to wilting; protection from host defenses. | [3],[12],[8],[4],[5],[7] |
| Cell Wall-Degrading Enzymes | Endoglucanases (e.g., Egl), Polygalacturonases (PehA, PehB, PehC), Pectin methylesterase (Pme) | Breakdown of plant cell walls, facilitating colonization and nutrient acquisition. | [8],[19],[4],[5],[7],[20] |
| Type III Secretion System (T3SS) and Effectors | Hrp proteins, various effector proteins | Delivery of effector proteins into host cells to suppress plant immunity and manipulate host physiology. | [1],[21],[22],[23] |
| Secondary Metabolites | Ralsolamycin, Ralfuranones | Contribute to interspecific competition and may have roles in pathogenesis. | [1],[13],[14] |
| Adhesion and Biofilm Formation | Lectins (e.g., LecM) | Attachment to host surfaces and formation of protective biofilms. | [1],[8],[18] |
Experimental Methodologies for Studying this compound Function
Investigating the role of this compound in R. solanacearum virulence requires a combination of genetic, biochemical, and plant pathology techniques.
4.1. Generation of a phcB Mutant:
To directly assess the function of the signaling molecule, a knockout mutant of the phcB gene is essential. This can be achieved through standard molecular biology techniques such as homologous recombination. The resulting ΔphcB mutant will be unable to synthesize this compound.
4.2. Quantification of Virulence Factor Production:
The impact of this compound on virulence can be quantified by comparing the wild-type strain, the ΔphcB mutant, and a complemented strain (ΔphcB with a functional copy of phcB).
-
Exopolysaccharide (EPS) Quantification: A common method involves growing bacterial cultures in a suitable medium, precipitating the EPS from the supernatant with ethanol, and measuring the dry weight.
-
Enzyme Activity Assays: The activity of cell wall-degrading enzymes can be measured using substrate-specific assays. For example, endoglucanase activity can be determined by measuring the release of reducing sugars from carboxymethyl cellulose.
4.3. Plant Virulence Assays:
The ultimate test of virulence is the ability to cause disease in a host plant.
Protocol for Tomato Seedling Virulence Assay: [24][25][26]
-
Plant Preparation: Grow susceptible tomato seedlings (e.g., 'Bonny Best') for 3-4 weeks under controlled conditions (28°C, high humidity).
-
Inoculum Preparation: Grow R. solanacearum strains (wild-type, ΔphcB, and complemented) in a rich medium (e.g., CPG broth) overnight.[24][25] Harvest the cells by centrifugation and resuspend in sterile water to a final density of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: A soil-drench inoculation method is commonly used.[24][25] Gently wound the roots of the tomato seedlings and drench the soil with the bacterial suspension.
-
Disease Scoring: Monitor the plants daily for 14-21 days and score disease progression using a standardized disease index (e.g., 0 = no wilting, 4 = >75% wilting or plant death).
4.4. Detection and Quantification of this compound:
Advanced analytical techniques are required to detect and quantify this signaling molecule.
Protocol for GC-MS Analysis:
-
Extraction: Grow R. solanacearum in liquid culture. Acidify the supernatant and extract with an organic solvent (e.g., ethyl acetate).
-
Derivatization: To improve volatility for gas chromatography, the extracted fatty acids can be derivatized, for example, by methyl chloroformate.[27]
-
Analysis: Analyze the derivatized extract using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of this compound will have a characteristic fragmentation pattern that can be used for identification and quantification against a known standard.[3][6]
Experimental Workflow for Investigating this compound Function
Caption: A typical workflow for studying the role of this compound.
Implications for Disease Control and Drug Development
The central role of the Phc quorum-sensing system and its signaling molecule, this compound, makes it an attractive target for novel anti-virulence strategies.
-
Quorum Quenching: The enzymatic degradation of this compound by other microorganisms has been shown to reduce the virulence of R. solanacearum.[28] This opens the door for the development of biocontrol agents that specifically disrupt this signaling pathway.
-
Inhibition of Signal Synthesis or Perception: Small molecule inhibitors that target PhcB or PhcS could prevent the activation of the virulence cascade.[18] Such compounds would act as "anti-pathogenic" drugs, disarming the bacteria without necessarily killing them, which may reduce the selective pressure for resistance development.
Conclusion
This compound is not merely a metabolic byproduct but a critical signaling molecule that functions as the linchpin in the virulence of Ralstonia solanacearum. Its synthesis and perception through the Phc quorum-sensing system trigger a global regulatory cascade that transforms the bacterium from a benign soil dweller into a formidable plant pathogen. A thorough understanding of this signaling pathway, facilitated by the experimental approaches outlined in this guide, is paramount for the development of innovative and sustainable strategies to combat the devastating effects of bacterial wilt disease.
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PhcX Is a LqsR-family response regulator that contributes to Ralstonia solanacearum virulence and regulates multiple virulence factors. PubMed Central. Available at: [Link]
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Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. PubMed. Available at: [Link]
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The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. PubMed. Available at: [Link]
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The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Annual Review of Microbiology. Available at: [Link]
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Detection of Quorum Sensing Molecules and Biofilm Formation in Ralstonia solanacearum. PubMed. Available at: [Link]
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phc quorum-sensing (QS) system of the Ralstonia solanacearum species... ResearchGate. Available at: [Link]
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PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum. Frontiers. Available at: [Link]
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Characterization of a Ralstonia solanacearum operon required for polygalacturonate degradation and uptake of galacturonic acid. PubMed. Available at: [Link]
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Plant Assays for Quantifying Ralstonia solanacearum Virulence. PubMed. Available at: [Link]
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A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester. PubMed. Available at: [Link]
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Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum. PubMed. Available at: [Link]
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The extracellular content of 3-OH MAME (A) and swimming motility (B) of... ResearchGate. Available at: [Link]
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Ralstonia solanacearum Pectin Methylesterase Is Required for Growth on Methylated Pectin but Not for Bacterial Wilt Virulence. PMC - NIH. Available at: [Link]
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R. solanacearum strains | Download Table. ResearchGate. Available at: [Link]
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Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]
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Methyl 14-hydroxytetradecanoate | C15H30O3. PubChem - NIH. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxytetradecanoate
This guide provides an in-depth analysis of the spectroscopic data for methyl 3-hydroxytetradecanoate (C₁₅H₃₀O₃, Molecular Weight: 258.40 g/mol ), a significant long-chain β-hydroxy fatty acid methyl ester.[1][2] This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction: The Significance of this compound
This compound is a derivative of 3-hydroxytetradecanoic acid, a crucial component of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. Its accurate identification and characterization are paramount in microbiology, immunology, and the development of antibacterial agents. Spectroscopic techniques provide the definitive structural fingerprint of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in a standard deuterated solvent like chloroform (CDCl₃) are presented below. These predictions are based on the analysis of similar structures, such as methyl 3-hydroxybutyrate, and established chemical shift ranges for fatty acid methyl esters.[3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Terminal) | ~0.88 | Triplet | 3H | ~6.8 |
| -(CH₂)₉- | ~1.25 | Multiplet | 18H | - |
| -CH₂-CH(OH)- | ~1.45 | Multiplet | 2H | - |
| -OH | Variable (broad singlet) | Singlet | 1H | - |
| -CH₂-C(O)O- | ~2.45 | Doublet of doublets | 2H | ~6.5, 16.5 |
| -CH(OH)- | ~4.00 | Multiplet | 1H | - |
| -OCH₃ | ~3.70 | Singlet | 3H | - |
Causality in ¹H NMR Interpretation:
-
The methyl ester protons (-OCH₃) appear as a sharp singlet around 3.70 ppm, a characteristic region for this functional group.
-
The methine proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected around 4.00 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent methylene groups.
-
The methylene protons alpha to the carbonyl group (-CH₂-C(O)O-) are diastereotopic and will appear as a pair of doublets of doublets around 2.45 ppm.
-
The long aliphatic chain protons (-(CH₂)₉-) will resonate as a broad multiplet in the upfield region of ~1.25 ppm.
-
The terminal methyl group (-CH₃) will be a triplet at approximately 0.88 ppm due to coupling with the adjacent methylene group.
-
The hydroxyl proton (-OH) signal is often broad and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The predicted chemical shifts for this compound are summarized below, based on general values for fatty acid methyl esters and β-hydroxy esters.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(O)O- | ~172.5 |
| -CH(OH)- | ~68.0 |
| -OCH₃ | ~51.5 |
| -CH₂-C(O)O- | ~41.0 |
| -CH₂-CH(OH)- | ~36.5 |
| -(CH₂)ₙ- (Chain) | ~22.7 - 31.9 |
| -CH₂-CH₃ | ~22.7 |
| -CH₃ (Terminal) | ~14.1 |
Expert Insights on ¹³C NMR:
-
The carbonyl carbon of the ester (-C(O)O-) is the most downfield signal, appearing around 172.5 ppm.
-
The carbon bearing the hydroxyl group (-CH(OH)-) is found at approximately 68.0 ppm.
-
The methyl ester carbon (-OCH₃) has a characteristic shift around 51.5 ppm.
-
The carbons of the long alkyl chain will appear in the 22-32 ppm region, with some signals potentially overlapping.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to 400 MHz ¹H).
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or higher due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2925, ~2855 | C-H (alkane) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1170 | C-O (ester) | Stretching |
Trustworthiness of IR Assignments:
-
A broad absorption band around 3400 cm⁻¹ is a definitive indication of the hydroxyl group (O-H stretch), with the broadening resulting from hydrogen bonding.[5]
-
Strong absorptions at ~2925 and ~2855 cm⁻¹ are characteristic of the C-H stretching vibrations of the long aliphatic chain.
-
A strong, sharp peak at ~1740 cm⁻¹ is indicative of the carbonyl group (C=O stretch) of the saturated methyl ester.[6][7]
-
The C-O stretching vibration of the ester will appear in the fingerprint region, typically around 1170 cm⁻¹.[8]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: A small drop of neat this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.
The NIST WebBook provides a reference mass spectrum for this compound.[1][2] The molecular ion peak ([M]⁺) is expected at m/z 258. However, the most characteristic feature in the EI-MS of β-hydroxy fatty acid methyl esters is a prominent fragment ion.
Table 4: Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 258 | [C₁₅H₃₀O₃]⁺ | Molecular Ion (M⁺) |
| 240 | [M - H₂O]⁺ | Loss of water |
| 103 | [C₄H₇O₃]⁺ | Base peak, characteristic of 3-hydroxy fatty acid methyl esters |
Authoritative Grounding in Fragmentation Analysis:
The fragmentation of this compound is dominated by the cleavage alpha to the carbon bearing the hydroxyl group (C3-C4 bond). This leads to the formation of a highly stable resonance-stabilized cation at m/z 103 , which is often the base peak in the spectrum.[9] This fragment is a diagnostic marker for the 3-hydroxy position of the hydroxyl group in the fatty acid methyl ester. The loss of a water molecule from the molecular ion gives rise to a peak at m/z 240.[9]
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Integrated Spectroscopic Analysis Workflow
The structural confirmation of this compound is a synergistic process involving all three spectroscopic techniques.
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A Comprehensive Technical Guide to High-Purity Methyl 3-Hydroxytetradecanoate for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of high-purity Methyl 3-hydroxytetradecanoate, a critical reagent for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into the procurement, synthesis, and application of this vital compound. Our focus is on empowering you with the knowledge to make informed decisions in your research endeavors, grounded in scientific integrity and practical expertise.
The Significance of High-Purity this compound in Scientific Research
This compound, particularly the (R)-enantiomer, is a naturally occurring saturated fatty acid methyl ester. Its significance in the scientific community stems from its integral role in several biological processes and its utility as an analytical standard. The (R)-enantiomer is a key component of Lipid A, the bioactive center of lipopolysaccharides (LPS) found in the outer membrane of most Gram-negative bacteria. This makes it an essential biomarker for the detection and quantification of bacterial endotoxins. Furthermore, as an intermediate in fatty acid biosynthesis, it is a valuable tool in metabolic research and the study of related disorders.
Commercial Suppliers and Quality Assurance
The procurement of high-purity this compound is the first critical step for any research application. Several reputable suppliers specialize in the production of high-purity lipids. It is imperative to source from manufacturers who provide comprehensive quality control data.
| Supplier | Typical Purity | Notes |
| Larodan | >98%[1] | A well-established Swedish company specializing in research-grade lipids.[1] |
| Matreya LLC (a part of Cayman Chemical) | >98% or >99%[2][3][4][5] | Offers a wide range of high-purity sphingolipids, glycolipids, and fatty acids.[2][4] |
| Avanti Polar Lipids | >99%[6][7] | A leading manufacturer of high-purity lipids for research and pharmaceutical development.[6] |
| Cayman Chemical | ≥98%[8] | Provides a diverse catalog of biochemicals, including fatty acid standards.[8] |
| MedChemExpress | Not specified, for research use only[9] | A supplier of a wide range of research chemicals and biochemicals.[9] |
Trustworthiness through Rigorous Quality Control:
Reputable suppliers employ a battery of analytical techniques to certify the purity of their this compound. A Certificate of Analysis (CoA) should accompany every product, detailing the results of these tests. Key analytical methods include:
-
Gas Chromatography (GC): To determine the chemical purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for chiral separation to determine enantiomeric excess.
-
Mass Spectrometry (MS): To confirm the molecular weight and structural integrity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the identity of the compound.
-
Thin-Layer Chromatography (TLC): A qualitative method to assess purity and identify non-volatile impurities.
When selecting a supplier, researchers should prioritize those who provide transparent and comprehensive CoAs, demonstrating a commitment to quality and scientific rigor.
Synthesis and Purification: A Glimpse into the Chemistry
High-purity this compound is typically synthesized through the esterification of its corresponding carboxylic acid, (R)-3-hydroxytetradecanoic acid. The general principle of this reaction, known as Fischer esterification, involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Conceptual Synthesis Workflow:
Sources
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- 2. ZFIN Company: Matreya LLC [zfin.org]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. superchroma.com.tw [superchroma.com.tw]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. avantiresearch.com [avantiresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxytetradecanoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxytetradecanoate, a hydroxylated fatty acid methyl ester, is a molecule of significant interest in various scientific domains, including microbiology, biochemistry, and pharmacology. Its unique structure, featuring a hydroxyl group on the third carbon of the tetradecanoate chain, imparts distinct physicochemical properties that influence its biological activity and potential therapeutic applications. A thorough understanding of its solubility in common laboratory solvents and its stability under various conditions is paramount for accurate experimental design, formulation development, and data interpretation.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds, established chemical principles, and detailed experimental protocols to empower researchers in their handling and application of this important fatty acid ester.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O₃ | - |
| Molecular Weight | 258.40 g/mol | - |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | General knowledge of FAMEs |
| LogP (Predicted) | ~4.5 - 5.0 | Prediction based on structure |
The presence of a long C14 alkyl chain renders the molecule largely nonpolar and hydrophobic. However, the hydroxyl group at the C-3 position and the methyl ester group introduce polarity, making it an amphiphilic molecule. This dual character is a key determinant of its solubility.
Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Its amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes.
Factors Influencing Solubility
-
Polarity: The long hydrocarbon tail favors dissolution in nonpolar solvents, while the polar hydroxyl and ester groups enhance solubility in more polar solvents.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for interactions with protic solvents like alcohols. The ester group can act as a hydrogen bond acceptor.
-
Molecular Size and Shape: The long, flexible alkyl chain allows for favorable van der Waals interactions with nonpolar solvents.
Estimated Solubility in Common Laboratory Solvents
While specific quantitative solubility data for this compound is limited, we can estimate its solubility based on data from structurally similar long-chain fatty acid methyl esters (FAMEs) such as methyl palmitate (C16:0) and methyl stearate (C18:0). The presence of the hydroxyl group is expected to slightly increase its polarity and may enhance its solubility in moderately polar solvents compared to its non-hydroxylated counterpart, methyl myristate.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | Strong van der Waals interactions between the nonpolar solvent and the long alkyl chain. |
| Toluene | Nonpolar Aromatic | Soluble | Favorable interactions between the nonpolar aromatic ring and the alkyl chain. |
| Chloroform | Nonpolar | Soluble | Effective at solvating large, moderately polar lipids. |
| Diethyl Ether | Slightly Polar | Soluble | The nonpolar character dominates, allowing for good solvation of the lipid. |
| Acetone | Polar Aprotic | Moderately Soluble | The polarity of the ketone group allows for some interaction, but the long nonpolar chain limits high solubility. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Balances polar and nonpolar characteristics, making it a reasonable solvent. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | High polarity makes it a poorer solvent for the long alkyl chain. |
| Isopropanol | Polar Protic | Moderately Soluble | The hydroxyl group can hydrogen bond with the solvent, but the nonpolar part of the alcohol is smaller than the solute's alkyl chain. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to isopropanol, with increased polarity limiting solubility. A solubility of approximately 20 mg/mL has been reported for the similar methyl palmitate.[1] |
| Methanol | Polar Protic | Sparingly Soluble | The high polarity and strong hydrogen bonding network of methanol are less favorable for the long nonpolar chain. A 1:1 mixture of THF and methanol has been used to increase the solubility of C14 and C16 3-hydroxy fatty acid methyl esters. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | While a strong organic solvent, its high polarity makes it a poor solvent for long-chain lipids. Methyl palmitate has a reported solubility of around 20 mg/mL in DMSO.[1] |
| Water | Polar Protic | Insoluble | The hydrophobic nature of the long alkyl chain dominates, preventing dissolution in the polar aqueous environment. |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in experimental settings. The primary degradation pathways for fatty acid methyl esters are hydrolysis, oxidation, and thermal decomposition.
Hydrolytic Stability and the Influence of pH
The ester linkage in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by the pH of the solution.
-
Acidic Conditions (pH < 7): Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate is generally proportional to the concentration of hydronium ions.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is at its minimum.
-
Alkaline Conditions (pH > 7): In basic solutions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process, known as saponification, is typically faster than acid-catalyzed hydrolysis. The rate is directly proportional to the hydroxide ion concentration.
Implications for Researchers: To minimize hydrolysis, stock solutions of this compound should be prepared in aprotic, neutral solvents and stored under anhydrous conditions. If aqueous buffers are required for experiments, they should be prepared fresh and maintained at a neutral or slightly acidic pH to slow the rate of degradation.
Oxidative Stability
As a saturated fatty acid methyl ester, this compound is relatively stable against oxidation. The absence of double bonds in the alkyl chain makes it less susceptible to attack by reactive oxygen species. However, the hydroxyl group could potentially be a site for oxidation under harsh conditions. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
Thermal Stability
Fatty acid methyl esters are generally stable at ambient and moderately elevated temperatures. Studies on the thermal decomposition of FAMEs indicate that significant degradation typically begins to occur at temperatures above 260-325°C. For routine laboratory applications and storage, thermal degradation is not a significant concern.
Photostability
Saturated fatty acid methyl esters are not strong absorbers of visible or near-UV light and are therefore generally considered to be photostable. However, as a general laboratory practice, it is recommended to store solutions of this compound in amber vials or protected from direct light to prevent any potential for photodegradation, especially in the presence of photosensitizers.
Experimental Protocols
The following protocols provide detailed methodologies for determining the solubility and assessing the stability of this compound.
Protocol for Determining the Solubility of this compound
This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
A range of analytical grade solvents (see Table in Section 2.2)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the initial weight of the compound.
-
Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully observe the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve. The solubility is expressed in mg/mL or mol/L.
-
Diagram of the Solubility Determination Workflow:
Caption: Workflow for determining the solubility of this compound.
Protocol for Assessing the Stability of this compound
This protocol describes a method for evaluating the stability of the compound under various conditions (pH, temperature, light).
Materials:
-
This compound
-
A selection of solvents and buffers of varying pH
-
Temperature-controlled incubators or ovens
-
Photostability chamber with controlled light exposure (e.g., ICH option 2)
-
HPLC or GC system for quantitative analysis
Procedure:
-
Preparation of Test Solutions:
-
Prepare solutions of this compound at a known concentration in the desired solvents or buffers.
-
-
Stress Conditions:
-
pH Stability: Aliquot the solutions into vials and adjust the pH to desired levels (e.g., pH 3, 5, 7, 9, 11). Store the vials at a constant temperature.
-
Thermal Stability: Place vials containing the solution in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose solutions in photostable and clear vials to a controlled light source in a photostability chamber. A dark control should be run in parallel.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.
-
-
Quantitative Analysis:
-
Analyze the samples from each time point using a validated stability-indicating HPLC or GC method that can separate the parent compound from any potential degradation products.
-
Quantify the remaining percentage of this compound at each time point relative to the initial concentration (time zero).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound as a function of time for each stress condition.
-
Determine the degradation rate constant and the half-life of the compound under each condition.
-
Diagram of the Stability Assessment Workflow:
Caption: Workflow for assessing the stability of this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and working with this compound. While direct quantitative data for this specific molecule is emerging, the principles of solubility and stability, supported by data from analogous fatty acid methyl esters, offer a robust predictive tool for researchers. The detailed experimental protocols provided herein empower scientists to generate precise empirical data, ensuring the integrity and reproducibility of their research. As the scientific community continues to explore the potential of hydroxylated fatty acids, a thorough grasp of their fundamental chemical properties will be indispensable for unlocking their full therapeutic and scientific promise.
References
- ResearchGate. (n.d.). Resolution of 3-hydroxy fatty acid esters C8:0–C16:0 by CALB and vinyl acetate in different media.
Sources
Methodological & Application
Protocol for extraction of Methyl 3-hydroxytetradecanoate from bacterial cultures.
Topic: Protocol for the Extraction of Methyl 3-hydroxytetradecanoate from Bacterial Cultures
Abstract
This document provides a comprehensive, in-depth guide for the extraction, derivatization, and analysis of 3-hydroxytetradecanoate from bacterial cultures, yielding its more volatile methyl ester form, this compound. 3-hydroxytetradecanoate is a significant C14 hydroxy fatty acid, notably a core component of the lipid A moiety in the lipopolysaccharide (LPS) of most Gram-negative bacteria, and can also be a monomeric unit of polyhydroxyalkanoate (PHA) bacterial polymers.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible results. We detail a whole-cell methanolysis procedure, which is an efficient method that combines cell lysis, lipid extraction, and transesterification into a single series of steps, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Scientific Rationale
The analysis of bacterial fatty acids is crucial for bacterial identification, classification, and understanding membrane physiology.[3][4] 3-hydroxytetradecanoate, in particular, serves as a key biomarker for the presence of endotoxins (LPS) from Gram-negative bacteria.[1][2] Direct analysis of this hydroxy fatty acid is challenging due to its low volatility and its covalent linkage within complex cellular structures like LPS or PHA polymers.[5]
To overcome this, a derivatization step is essential. The protocol described herein converts the native 3-hydroxytetradecanoic acid into its corresponding Fatty Acid Methyl Ester (FAME), this compound.[5][6] This transesterification (or methanolysis) reaction cleaves the ester or amide bonds linking the fatty acid to its parent structure and simultaneously adds a methyl group to its carboxyl end.[5][7] The resulting FAME is significantly more volatile and thermally stable, making it ideal for analysis by Gas Chromatography (GC).[8]
This guide employs an acid-catalyzed, whole-cell methanolysis approach. This is a robust and streamlined technique that bypasses a separate, often laborious, lipid extraction step (like a traditional Bligh-Dyer or Folch extraction) by performing the reaction directly on the bacterial biomass.[9][10]
Experimental Workflow Overview
The entire process, from bacterial culture to final analysis, follows a logical progression designed to maximize yield and ensure analytical accuracy. The workflow is visualized below.
Caption: Workflow for this compound extraction.
Materials and Reagents
| Item | Specification | Purpose |
| Bacterial Strain | Gram-negative strain of interest (e.g., E. coli) | Source of 3-hydroxytetradecanoate |
| Culture Medium | Luria Bertani (LB) Broth or other appropriate medium | Bacterial growth |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Washing cell pellet |
| Methanol | Anhydrous, HPLC or GC grade | Reagent for transesterification |
| Hydrochloric Acid (HCl) | Concentrated (e.g., 37%) | Catalyst for transesterification |
| Hexane | High-resolution, GC grade | Extraction solvent for FAMEs |
| Chloroform | HPLC grade | Optional, for initial lipid extraction methods |
| Internal Standard | Methyl heptadecanoate (C17:0) or similar non-native FAME | For quantification in GC |
| External Standard | This compound | For peak identification and calibration |
| Glassware | Screw-cap tubes (Teflon-lined caps), vials, pipettes | Reaction vessels and sample handling |
| Equipment | Incubator shaker, Centrifuge, Lyophilizer, Heating block, GC-MS | Essential laboratory equipment |
Detailed Experimental Protocol
Part A: Bacterial Culture and Biomass Preparation
The goal of this stage is to generate sufficient and healthy bacterial biomass under reproducible conditions.
-
Inoculation: From a fresh agar plate, inoculate a single colony of the desired bacterial strain into a starter culture of 5-10 mL of LB broth. Incubate overnight under appropriate conditions (e.g., 37°C with shaking at 200 rpm for E. coli).
-
Scale-Up: Use the starter culture to inoculate a larger volume of LB broth (e.g., 1 L). The inoculation volume should be 1-2% of the final culture volume.
-
Incubation: Grow the culture until it reaches the late stationary phase (typically 12-16 hours for E. coli).[11] This phase is often chosen to allow for the maximum accumulation of cellular components.
-
Harvesting: Transfer the culture to centrifuge tubes. Pellet the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in an equal volume of cold, sterile PBS. This step is critical for removing residual media components that could interfere with subsequent reactions.[12] Centrifuge again under the same conditions and discard the supernatant. Repeat the wash step one more time.
-
Lyophilization: Freeze the washed cell pellet (e.g., at -80°C) and then dry it completely using a lyophilizer (freeze-dryer). A completely dry, powdered biomass is essential as water can inhibit the acid-catalyzed methanolysis reaction. The dry weight should be recorded.
Part B: Whole-Cell Acid-Catalyzed Methanolysis
This core procedure lyses the cells and simultaneously converts the target fatty acid into its methyl ester.[10]
-
Reagent Preparation: Prepare a solution of 1.25 M HCl in anhydrous methanol. To do this safely in a fume hood, slowly add concentrated HCl to anhydrous methanol. For example, add ~10.4 mL of 37% HCl to 89.6 mL of anhydrous methanol for a final volume of 100 mL.
-
Reaction Setup: Weigh 10-20 mg of the lyophilized bacterial biomass into a screw-cap glass tube with a Teflon-lined cap.
-
Methanolysis: Add 1 mL of the 1.25 M HCl/methanol solution to the biomass. If using an internal standard for quantification, add it at this stage (e.g., a known amount of methyl heptadecanoate).
-
Incubation: Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath. This step facilitates the cleavage of ester and amide bonds and the methylation of the carboxyl group.[7]
-
Cooling & Neutralization: Cool the tube to room temperature. Caution: The tube may be pressurized. Quench the reaction by adding 1 mL of deionized water.
Part C: Extraction of Methyl Esters
The newly formed FAMEs are hydrophobic and must be partitioned into an organic solvent for analysis.
-
Solvent Addition: Add 1.25 mL of hexane to the tube containing the quenched reaction mixture.
-
Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the FAMEs from the aqueous/methanol phase into the hexane layer.
-
Phase Separation: Centrifuge the tube at 1,000 x g for 10 minutes to achieve a clear separation between the upper organic (hexane) phase and the lower aqueous phase.
-
Collection: Using a glass pipette, carefully transfer the upper hexane layer, which now contains the this compound, to a clean GC vial. Be careful not to disturb the interface.
-
Final Sample: The sample in the GC vial is now ready for analysis.
Part D: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both separation and identification of the target compound.
-
GC Configuration: The analysis is performed on a GC system equipped with a mass spectrometer. The following parameters are a typical starting point and should be optimized for the specific instrument.
| Parameter | Setting | Rationale |
| Injection Volume | 1 µL | Standard injection volume |
| Injector Type | Split/Splitless | Splitless mode for higher sensitivity |
| Injector Temp. | 250°C | Ensures rapid volatilization of FAMEs |
| Carrier Gas | Helium | Inert carrier gas |
| Column | Mid-polarity (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm | Good general-purpose column for FAME separation |
| Oven Program | 100°C for 2 min, ramp to 250°C at 4°C/min | Separates FAMEs based on boiling point and polarity[10] |
| MS Source Temp. | 230°C | Standard ion source temperature |
| MS Quad Temp. | 150°C | Standard quadrupole temperature |
| Scan Range | 40-500 m/z | Covers the expected mass fragments |
-
Identification:
-
Retention Time: The primary identification is achieved by comparing the retention time of the peak in the sample chromatogram to that of a pure this compound standard run under the same conditions.
-
Mass Spectrum: Confirmation is achieved by comparing the mass spectrum of the sample peak to the known spectrum of this compound from a spectral library (like NIST) or from the injected standard.
-
-
Quantification: The amount of this compound can be calculated by comparing its peak area to the peak area of the known amount of internal standard that was added.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls are recommended:
-
Method Blank: Perform the entire extraction and analysis procedure on a "sample" with no bacterial biomass. This will identify any contamination from solvents or reagents.
-
Positive Control: Use a bacterial strain known to produce 3-hydroxytetradecanoate to validate that the protocol is working correctly.
-
Standard Curve: For absolute quantification, generate a calibration curve using several known concentrations of the pure this compound standard.
References
- MtoZ Biolabs. (n.d.). What Are the Methods for Extracting Bacterial Cell Membrane Lipids?
- Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters.
- Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- Das, P., et al. (2019). Extraction Methods Used to Separate Lipids from Microbes. Methods in Molecular Biology, 1995, 151-159.
- Guedes, A. C., et al. (2011). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry, 59(15), 8127-8135.
- Delmonte, P., et al. (2018). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns.
- McCurry, J. D. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent Technologies.
- ResearchGate. (2015). What is the simplest technique for lipid analysis from bacterial cells?
- Das, P., et al. (2019). Extraction Methods Used to Separate Lipids from Microbes.
- Bhat, U. R., et al. (1994). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. Glycobiology, 4(6), 879-883.
- ResearchGate. (2023).
- Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283-289.
- Bhat, U. R., et al. (1994).
- Stead, D. E. (2012). The Outer Membrane of Gram-negative Bacteria: Lipid A Isolation and Characterization. Methods in Molecular Biology, 921, 3-13.
- Chen, Y. C., et al. (2013). Characterization of polyhydroxyalkanoate-producing bacteria isolated from sludge of commercial pig farms for producing methyl esters. Water Science & Technology, 68(10), 2171-2177.
- Asadi Tashvigh, A., et al. (2022). A plant wide simulation of polyhydroxyalkanoate production from wastewater and its conversion to methyl crotonate. Bioresource Technology, 363, 127994.
- Oxford Academic. (n.d.). new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria.
- Forgács, E., et al. (2022). Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column. Molecules, 27(19), 6591.
- Kwiecień, I., et al. (2015). Transesterification of PHA to Oligomers Covalently Bonded with (Bio)Active Compounds Containing Either Carboxyl or Hydroxyl Functionalities. PLOS One, 10(3), e0120149.
- PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid.
- Spekreijse, J., et al. (2020). Conversion of polyhydroxyalkanoates to methyl crotonate using whole cells.
- BenchChem. (2025).
- ResearchGate. (2023).
- ResearchGate. (2022). The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance.
- Sáenz, J. P., et al. (2015). Hopanoids as functional analogues of cholesterol in bacterial membranes. Proceedings of the National Academy of Sciences, 112(36), 11271-11276.
- Politz, M. C., et al. (2014). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (85), 51241.
- ResearchGate. (2023). (PDF)
- ATCC. (n.d.). Bacteriology Culture Guide.
- ResearchGate. (2022). The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance.
- QIAGEN. (n.d.). Growth Of Bacterial Cultures.
- W.W. Norton. (n.d.). 3.2 Membrane Molecules and Transport.
- Sigma-Aldrich. (n.d.).
- Chen, Y., & Jiang, X. (2017). Production of High-Value Polyunsaturated Fatty Acids Using Microbial Cultures. Methods in Molecular Biology, 1629, 135-147.
- Organic Syntheses Procedure. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±).
- NIST. (n.d.). This compound.
- Google Patents. (2024).
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- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Fidelity Synthesis of (S)-3-Hydroxytetradecanoic Acid via Base-Catalyzed Hydrolysis of its Methyl Ester
Introduction: The Significance of Stereochemically Pure 3-Hydroxy Fatty Acids
(S)-3-Hydroxytetradecanoic acid is a chiral long-chain hydroxy fatty acid. While its enantiomer, the (R)-form, is a well-known component of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria and plays a crucial role in immunology, the (S)-enantiomer serves as a valuable chemical probe and a stereospecific building block in organic synthesis.[1][2] The precise synthesis of enantiomerically pure forms is critical for elucidating biological functions and for the development of novel therapeutics and complex molecules.[1][3]
This application note provides a comprehensive, field-proven protocol for the synthesis of (S)-3-hydroxytetradecanoic acid from its corresponding methyl ester, methyl (S)-3-hydroxytetradecanoate. The chosen method is a base-catalyzed hydrolysis, commonly known as saponification, which offers a reliable and high-yielding pathway to the desired carboxylic acid with retention of stereochemical integrity.
Strategic Rationale: Base-Catalyzed Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. For this synthesis, base-catalyzed hydrolysis is the superior strategy for two primary reasons:
-
Irreversibility: Unlike acid-catalyzed hydrolysis which is an equilibrium process, saponification is effectively irreversible.[4][5] The final step involves the deprotonation of the carboxylic acid by the strong base to form a carboxylate salt. This thermodynamically favorable acid-base reaction drives the entire process to completion, ensuring a high conversion rate.[6]
-
Product Isolation: The initial product, the sodium salt of the fatty acid, is often crystalline and can be easily isolated from the organic solvent mixture. Subsequent acidification provides a straightforward method to precipitate the final product in high purity.[7]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. The methoxide, a strong base, then deprotonates the newly formed carboxylic acid, yielding the final carboxylate salt and methanol.
// Nodes for Reactants ester [label=<Methyl (S)-3-hydroxytetradecanoate>]; oh [label=<OH->];
// Nodes for Intermediate intermediate [label=<Tetrahedral Intermediate>];
// Nodes for Products acid [label=<(S)-3-Hydroxytetradecanoic Acid>]; meo [label=<CH3O->]; salt [label=<Sodium (S)-3-hydroxytetradecanoate (Salt)>]; meoh [label=<CH3OH>];
// Edges for the reaction flow ester -> intermediate [label="1. Nucleophilic Attack"]; oh -> intermediate [style=invis]; intermediate -> acid [label="2. Elimination of Methoxide"]; intermediate -> meo [style=invis]; acid -> salt [label="3. Deprotonation (Irreversible)"]; meo -> salt [style=invis]; acid -> meoh [style=invis];
// Grouping for clarity {rank=same; ester; oh;} {rank=same; acid; meo;} {rank=same; salt; meoh;}
// Explanatory Text caption [label="Mechanism: Base-Catalyzed Ester Hydrolysis", fontsize=10, fontcolor="#5F6368"]; } .enddot Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of similar hydroxy fatty acid esters.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| Methyl (S)-3-hydroxytetradecanoate | >98% enantiomeric purity | Avanti Polar Lipids | Starting material. |
| Dioxane | Anhydrous | Sigma-Aldrich | Primary solvent. |
| Methanol | ACS Grade | Fisher Scientific | Co-solvent to aid solubility. |
| Sodium Hydroxide (NaOH) | Pellets, >98% | VWR | Base catalyst. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Sigma-Aldrich | Used for acidification. |
| Deionized Water | Type I | Millipore | For solutions and washing. |
| Round-bottom flask with stir bar | - | - | Reaction vessel. |
| Reflux Condenser | - | - | To prevent solvent loss upon heating. |
| Heating Mantle / Oil Bath | - | - | For controlled heating. |
| Büchner Funnel and Flask | - | - | For vacuum filtration. |
| pH paper or meter | - | - | To monitor acidification. |
Step-by-Step Synthesis Procedure
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (38.7 mmol) of methyl (S)-3-hydroxytetradecanoate, 320 mL of dioxane, and 24 mL of methanol. Stir the mixture at room temperature until the ester is fully dissolved.
-
Saponification: Prepare a solution of 28% sodium hydroxide by dissolving 12.3 g (307.5 mmol) of NaOH pellets in 31.7 mL of deionized water (Note: this is an exothermic process; allow the solution to cool). Add the NaOH solution dropwise to the stirring ester solution. A suspension will likely form as the sodium salt of the product is generated.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Isolation of the Sodium Salt: Filter the suspension through a Büchner funnel. Causality Note: This step isolates the sodium salt intermediate from the reaction mixture, removing the methanol co-solvent and any unreacted starting material.
-
Washing: Wash the collected filter cake thoroughly with approximately 300 mL of dioxane to remove any residual impurities.
-
Acidification: Transfer the filter cake (the sodium salt) to a beaker or flask containing 200 mL of deionized water. While stirring vigorously, slowly add 1.5 N hydrochloric acid dropwise until the pH of the suspension is approximately 1. A thick white precipitate of the free carboxylic acid will form. Causality Note: Acidification protonates the carboxylate, converting the water-soluble salt into the water-insoluble free acid, causing it to precipitate out of the aqueous solution.[7]
-
Final Product Isolation: Stir the acidified suspension for 30 minutes, which can be done in an ice bath to maximize precipitation. Filter the white solid product using a Büchner funnel.
-
Final Wash: Wash the collected product on the filter with several portions of cold deionized water (totaling ~500 mL) to remove any inorganic salts (e.g., NaCl) formed during acidification.
-
Drying: Dry the purified (S)-3-hydroxytetradecanoic acid in a vacuum oven or desiccator to a constant weight.
Product Characterization
To validate the successful synthesis and purity of the final product, the following characterization techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can confirm the molecular weight and fragmentation pattern of the product.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure and the absence of the methyl ester peak from the starting material.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm that no racemization occurred during the synthesis, the enantiomeric purity should be assessed using a suitable chiral column.[11]
Quantitative Summary and Expected Results
| Parameter | Value |
| Starting Material | |
| Methyl (S)-3-hydroxytetradecanoate (MW: 258.40 g/mol )[12] | 10.0 g (38.7 mmol) |
| Final Product | |
| (S)-3-hydroxytetradecanoic acid (MW: 244.37 g/mol )[2] | |
| Theoretical Yield | 9.46 g |
| Expected Actual Yield | 8.5 - 9.2 g (90-97%) |
| Physical Appearance | White to off-white solid[13] |
| Expected Melting Point | ~71-73 °C |
Conclusion
The protocol detailed herein describes a robust and high-yield method for the synthesis of (S)-3-hydroxytetradecanoic acid from its methyl ester. The choice of base-catalyzed hydrolysis ensures an irreversible reaction, leading to high conversion rates and a straightforward purification process. By adhering to this self-validating protocol, which includes in-process isolation and final characterization steps, researchers can reliably produce this valuable chiral molecule with high purity and preserved stereochemical integrity, suitable for a wide range of applications in drug development and biochemical research.
References
-
U.S. National Library of Medicine. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. In Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification. [Link]
-
LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Royal Society of Chemistry. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Royal Society of Chemistry. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Lipid Analysis (pp. 235-274). [Link]
-
StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. [Link]
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Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
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J-Stage. (n.d.). Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High. [Link]
- Google Patents. (n.d.).
-
Taylor & Francis Online. (n.d.). Preparation and enzymatic resolution of 3-hydroxy fatty acid nicotinyl esters. [Link]
-
U.S. National Library of Medicine. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. In Biomolecules. [Link]
-
TU Delft. (n.d.). Enzymatic-catalyzed esterification of free fatty acids to methyl esters. [Link]
-
PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of (R)-3-hydroxytetradecanoic acid. [Link]
-
PubChem. (n.d.). (S)-3-Hydroxytetradecanoic acid. [Link]
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- 1. Buy (R)-3-Hydroxytetradecanoic acid | 28715-21-1 [smolecule.com]
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Using Methyl 3-hydroxytetradecanoate as an internal standard in lipidomics.
Application Notes & Protocols
Topic: Using Methyl 3-hydroxytetradecanoate as an Internal Standard in Lipidomics
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Accuracy in Quantitative Lipidomics
Lipidomics, the large-scale study of cellular lipids, provides critical insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases.[1][2] However, the analytical journey from a complex biological sample to accurate, reproducible quantitative data is fraught with potential variability. Each step—from sample collection and lipid extraction to chromatographic separation and mass spectrometric detection—can introduce errors that compound and ultimately obscure true biological differences.[3]
To navigate this complexity, the use of an appropriate internal standard (IS) is not merely a recommendation; it is a cornerstone of robust quantitative analysis.[4][5] An ideal internal standard is a compound added at a known concentration to a sample at the very beginning of the analytical workflow.[4] It experiences the same physical and chemical variations as the analytes of interest, allowing for the normalization of data and correction for sample loss, extraction inefficiency, and ionization suppression in the mass spectrometer.[3][6]
This guide provides a detailed framework for the application of this compound as an internal standard in lipidomics. We will explore the rationale for its selection, provide validated protocols for its use, and discuss the principles of data analysis that ensure the integrity of your quantitative results.
Rationale for Selecting this compound
The choice of an internal standard is a critical decision that directly impacts data quality.[3] this compound possesses several key characteristics that make it a suitable choice for a range of lipidomics applications.
-
Non-Endogenous Nature : this compound is a C15 odd-chain fatty acid methyl ester. Odd-chain fatty acids are generally not synthesized by mammals and are present at very low to negligible levels in most biological systems, minimizing the risk of interference with endogenous analytes.[7][8] This is a primary requirement for an internal standard, as its signal must be uniquely attributable to the known amount added.[5]
-
Structural Similarity : While not identical to all lipid classes, its fatty acid backbone provides chemical and physical behavior (e.g., solubility, extraction efficiency) similar to that of many endogenous fatty acids and simple lipids during sample processing.[4] This ensures it tracks consistently with these analyte classes through the extraction and separation phases.
-
Chemical Stability : The compound is chemically stable throughout the entire analytical procedure, from extraction with organic solvents to ionization in the mass spectrometer.[4]
-
Distinct Mass-to-Charge Ratio (m/z) : It has a unique m/z that is easily distinguishable from common endogenous lipid species in a mass spectrum, preventing isotopic overlap and ensuring unambiguous detection.[4]
Physicochemical Properties
A clear understanding of the internal standard's properties is essential for its effective use.
| Property | Value | Source |
| Chemical Formula | C₁₅H₃₀O₃ | [9][10] |
| Molecular Weight | 258.40 g/mol | [9][10] |
| Monoisotopic Mass | 258.21949481 Da | [9] |
| CAS Number | 55682-83-2 | [9][10] |
| Form | Pale Yellow Low Melting Solid | [11] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol, Chloroform) | [12] |
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for incorporating this compound into a typical lipidomics workflow.
Diagram of the Quantitative Lipidomics Workflow
Caption: Workflow for quantitative lipidomics using an internal standard.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Accurate preparation of the standard is critical for absolute quantification.[13]
Materials:
-
This compound (high purity)
-
LC-MS grade methanol
-
LC-MS grade chloroform or dichloromethane
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolve the standard in 5 mL of methanol.
-
Once fully dissolved, bring the flask to the 10 mL mark with methanol.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Calculate the precise concentration in µg/µL.
-
Transfer aliquots into amber glass vials and store at -80°C for long-term stability.[13]
-
-
Working Internal Standard Solution (e.g., 10 µg/mL):
-
Thaw an aliquot of the primary stock solution.
-
Perform a serial dilution. For example, pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with the solvent that will be used in the initial step of your extraction (e.g., methanol).
-
This working solution is what will be spiked into your biological samples. Prepare fresh as needed or store in small aliquots at -20°C for short-term use.
-
Protocol 2: Lipid Extraction using Methyl-tert-butyl ether (MTBE)
This protocol is a widely used alternative to traditional Folch or Bligh-Dyer methods, offering efficient extraction in a single-phase system that is then broken for separation.[14]
Procedure:
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, cell lysate) in a glass tube, add a pre-determined volume of the Working Internal Standard Solution . For example, add 10 µL of a 10 µg/mL solution to spike in 100 ng of IS. The exact amount should be optimized to yield a robust signal in the expected concentration range of your analytes.
-
Add 400 µL of cold (-20°C) methanol.
-
-
Extraction:
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE).
-
Vortex vigorously for 10 minutes at 4°C. This step is critical for cell lysis and partitioning of lipids into the organic solvent.[14]
-
-
Phase Separation:
-
Add 300 µL of LC-MS grade water to induce phase separation.
-
Vortex for 1 minute and then let stand for 10 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes. You will observe two distinct phases.
-
-
Collection and Drying:
-
Carefully collect the upper organic phase (~800-900 µL), which contains the lipids and the internal standard, into a new glass tube. Be careful not to disturb the lower aqueous phase or the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 µL of Acetonitrile:Isopropanol 1:1, v/v).[15] Vortex for 30 seconds to ensure all lipids are redissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 3: LC-MS/MS Analysis
The exact parameters will be instrument-dependent. The following provides a starting point for developing a method on a triple quadrupole or high-resolution mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides good separation of lipid species based on hydrophobicity (acyl chain length and saturation).[3] |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate | Common mobile phase for lipidomics, providing good ionization efficiency. |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate | Strong organic solvent for eluting non-polar lipids like triacylglycerols. |
| Ionization Mode | ESI Positive and/or Negative | Depends on the target analytes. Many lipids ionize well in positive mode as [M+H]⁺ or [M+NH₄]⁺ adducts. Free fatty acids are better in negative mode [M-H]⁻. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | Highly specific and sensitive for quantification. |
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 259.2 [M+H]⁺
-
Product Ion (Q3): A characteristic fragment ion should be determined by infusing the standard. A common fragmentation for hydroxy fatty acid esters involves the loss of water (H₂O) or methanol (CH₃OH). For example, a potential transition could be monitoring the loss of water (m/z 241.2).
-
Collision Energy: Optimize by infusing the standard (typically 10-25 eV).
Data Analysis and Quantification
The fundamental principle of using an internal standard is to calculate a response ratio.[16]
-
Peak Integration: Integrate the chromatographic peak areas for both the target analyte(s) and the internal standard (this compound).
-
Response Ratio Calculation:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Quantification:
-
To determine the absolute concentration, a calibration curve must be constructed.
-
Prepare a series of calibration standards with known concentrations of the analyte(s) of interest, each spiked with the same constant concentration of the internal standard.[16]
-
Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Apply a linear regression to the curve (R² > 0.99 is desirable).[16]
-
Use the equation of the line to calculate the unknown concentration of the analyte in your biological samples from their measured Response Ratios.
-
Validation and Trustworthiness: A Self-Validating System
A robust protocol is a self-validating one. Incorporate the following checks to ensure data integrity:
-
Monitor IS Signal Stability: The peak area of this compound should be consistent across all samples in an analytical batch. Significant deviation (e.g., >25%) in a sample may indicate a problem with extraction recovery or severe matrix effects for that specific sample.
-
Process Blanks: Include an extraction blank (a sample with no biological material but spiked with the IS) to check for background contamination from solvents or labware.
-
Quality Control (QC) Samples: Analyze pooled QC samples periodically throughout the batch. The calculated concentration of analytes in these QC samples should be consistent, demonstrating the reproducibility of the assay.[16]
By adhering to these principles, researchers can confidently leverage this compound as an effective internal standard to achieve accurate and reliable quantification in their lipidomics studies.
References
-
Treibl, A. (n.d.). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved from Google Search.[1]
-
BenchChem. (2025). The Validation of 1-Nonadecanol as a Quantitative Internal Standard in Lipidomics: A Comparative Guide. Benchchem.[4]
-
Wang, M., Wang, C., & Han, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 36(6), 693–714. [Link][3][6]
-
lipidomicstandards.org. (n.d.). Lipid Species Quantification. Retrieved from lipidomicstandards.org. [Link][5]
-
Treibl, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 75. [Link][2]
-
JoVE. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments. [Link][13]
-
Treibl, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 75. [Link][17]
-
National Center for Biotechnology Information. (n.d.). (S)-Methyl 3-hydroxytetradecanoate. PubChem. [Link][9]
-
Serna, J., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(7), 262. [Link][18]
-
LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from LIPID MAPS. [Link][7]
-
Ulmer, C. Z., et al. (2020). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 61(1), 84-96. [Link][16]
-
Hartler, J., et al. (2022). Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. Analytical Chemistry, 94(3), 1686–1694. [Link][19]
-
Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. [Link][14]
-
ResearchGate. (2016). Odd chain fatty acid as internal standard?. Retrieved from ResearchGate. [Link][8]
-
ChemBK. (2024). METHYL-(R)-3-HYDROXYTETRADECANOATE. Retrieved from ChemBK. [Link][12]
-
ResearchGate. (n.d.). List of internal standards used for lipidomics analysis. Retrieved from ResearchGate. [Link][21]
-
Playdon, M. C., et al. (2020). LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study. Metabolites, 10(7), 295. [Link][22]
-
Metabolomics Workbench. (n.d.). Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. Retrieved from Metabolomics Workbench. [Link][23]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved from LIPID MAPS. [Link][24]
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Quantification of Methyl 3-hydroxytetradecanoate in environmental samples.
Application Note & Protocol
Topic: High-Sensitivity Quantification of Methyl 3-hydroxytetradecanoate in Environmental Samples by GC-MS
Abstract
This compound (M3HT) and its parent acid, 3-hydroxytetradecanoic acid (3-HTA), are signature lipid components of lipopolysaccharide (LPS), or endotoxin, found in the outer membrane of Gram-negative bacteria.[1] The presence and concentration of these molecules in environmental matrices such as soil, sediment, and water can serve as a critical biochemical marker for bacterial contamination and associated endotoxin levels.[2] However, their quantification is challenging due to complex sample matrices and the physicochemical properties of the analyte. This guide provides a comprehensive, field-proven methodology for the robust quantification of M3HT in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a complete workflow, from sample extraction and cleanup using solid-phase extraction (SPE) to chemical derivatization and instrumental analysis, emphasizing the rationale behind each step to ensure accuracy, precision, and reliability.
Principle of the Method
The quantification of M3HT from environmental samples is a multi-step process designed to isolate the analyte from complex interferents and prepare it for sensitive detection. The core challenge lies in the fact that the target analyte exists as the free methyl ester (M3HT) and, more commonly, as the 3-hydroxytetradecanoic acid (3-HTA) moiety within the complex lipid A structure of LPS. Therefore, the protocol involves a hydrolysis step to liberate all 3-HTA from its bound forms, followed by methylation to convert the total 3-HTA pool into its methyl ester, M3HT.
Because the hydroxyl group imparts polarity and reduces volatility, direct GC analysis can lead to poor peak shape and low sensitivity.[3][4] To mitigate this, a crucial silylation step is employed to convert the hydroxyl group into a trimethylsilyl (TMS) ether. This derivatization significantly increases the analyte's volatility and thermal stability, making it ideal for GC-MS analysis.[3][5] Quantification is achieved using an internal standard method, preferably with a stable isotope-labeled analog, to correct for analyte loss during sample preparation and for matrix-induced instrumental variations.
Caption: Overall workflow for M3HT quantification.
Materials and Reagents
Apparatus
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Solid-Phase Extraction (SPE) Manifold
-
Nitrogen Evaporation System
-
Heating Block or Water Bath
-
Vortex Mixer and Centrifuge
-
Analytical Balance
-
Glassware: Screw-cap vials (PTFE-lined caps), conical centrifuge tubes, pipettes.
Reagents & Standards
-
Solvents: Hexane, Ethyl Acetate, Methanol, Chloroform (all HPLC or GC-grade)
-
Reagents:
-
Standards:
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
The choice of extraction method is dictated by the sample matrix. The goal is to efficiently extract lipids, including the target analyte, while minimizing co-extraction of interferents.
A. For Water Samples (using Solid-Phase Extraction)
-
Rationale: Reversed-phase SPE (e.g., C18) is effective for retaining non-polar to moderately polar analytes like M3HT from aqueous matrices while allowing salts and highly polar impurities to pass through.[10]
-
Procedure:
-
Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter.
-
Spike the filtered sample with the internal standard.
-
Condition the SPE Cartridge (e.g., C18, 500 mg): Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Load Sample: Pass the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Wash Cartridge: Wash with 5 mL of deionized water to remove residual salts.
-
Dry Cartridge: Dry the cartridge under a stream of nitrogen or by vacuum for 20-30 minutes.
-
Elute Analyte: Elute the retained analytes with 2 x 4 mL of ethyl acetate into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The residue is now ready for hydrolysis and derivatization.
-
B. For Soil and Sediment Samples
-
Rationale: A robust solvent extraction is required to desorb the analytes from the solid matrix. A common approach is a modified Bligh-Dyer or similar lipid extraction method.[11][12]
-
Procedure:
-
Lyophilize (freeze-dry) the sample to remove water.
-
Weigh 1-5 g of the dried, homogenized sample into a glass centrifuge tube.
-
Spike the sample with the internal standard.
-
Add 10 mL of a chloroform:methanol (1:2, v/v) solution. Vortex vigorously for 2 minutes.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 2000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 4-6) on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C. The residue is now ready for hydrolysis and derivatization.
-
Protocol 2: Hydrolysis and Methylation
-
Rationale: This two-step process ensures that both free 3-HTA and 3-HTA bound within LPS are converted to the analyzable form, M3HT. Acid-catalyzed methanolysis is an effective method.[13]
-
Procedure:
-
To the dried extract residue from Protocol 3.1, add 2 mL of 1.25 M HCl in anhydrous methanol.
-
Cap the vial tightly and heat at 85°C for 16 hours (overnight). This step performs both hydrolysis and methylation.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the M3HT to a new vial.
-
Repeat the hexane extraction (steps 4-6) and pool the hexane layers.
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the extract to dryness under nitrogen.
-
Protocol 3: Silylation Derivatization
-
Rationale: Silylation of the C3-hydroxyl group is essential for GC-MS analysis. It blocks the polar hydrogen, increasing volatility and preventing unwanted interactions with the GC column, which results in sharper, more symmetrical peaks.[3][6]
-
Procedure:
-
To the dried M3HT residue from Protocol 3.2, add 50 µL of ethyl acetate to redissolve.
-
Add 50 µL of BSTFA + 1% TMCS (or MSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS injection.
-
Caption: Silylation of M3HT for GC-MS analysis.
Protocol 4: GC-MS Instrumental Analysis
-
Rationale: A non-polar capillary column provides excellent separation of FAMEs. Selected Ion Monitoring (SIM) mode is used for quantification to achieve maximum sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard.
-
Instrument Conditions (Example):
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable platform. |
| Column | HP-5MS (30m x 0.25mm, 0.25µm) | Non-polar phase suitable for FAME analysis.[6] |
| Injection | 1 µL, Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Inlet Temp | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 2 min), then 10°C/min to 300°C (hold 5 min) | Provides good separation of fatty acid methyl esters. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas, provides good efficiency. |
| MS System | Agilent 5977 or equivalent | Standard quadrupole mass spectrometer. |
| Source Temp | 230°C | Standard temperature for electron ionization. |
| Quad Temp | 150°C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique producing reproducible fragments. |
| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
Quantification and Quality Control
Mass Spectrometry Data
The mass spectrum of derivatized M3HT is characterized by specific fragment ions. The base peak for underivatized 3-hydroxy fatty acid methyl esters is often m/z 103.[1] After silylation, the key fragment results from the alpha-cleavage between C3 and C4, which is highly stable.
Table of Characteristic Ions for SIM Analysis:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| M3HT-TMS Derivative | 175 | 133, 231 |
| M3HT-d₃-TMS (IS) | 178 | 133, 234 |
Note: These are predicted dominant ions for the TMS derivative. Actual ions should be confirmed by injecting a pure standard and analyzing the full scan spectrum.
Calibration and QC
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of M3HT and a constant concentration of the internal standard. Process these standards through the derivatization protocol (3.3). Construct a calibration curve by plotting the response ratio (Analyte Peak Area / IS Peak Area) against the concentration. A linear range of 1-500 ng/mL is typical.
-
Method Blank: A reagent blank should be processed with every batch to check for contamination.
-
Matrix Spike: A sample fortified with a known amount of M3HT should be analyzed with each batch to assess matrix effects and recovery. Recoveries should typically be within 70-130%.
-
Duplicates: Analyze one sample in duplicate for every 10 samples to assess method precision. The relative percent difference (RPD) should be <20%.
Table of Typical Method Performance:
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/g (soil), 1 ng/L (water) |
| Limit of Quantification (LOQ) | 1.5 ng/g (soil), 3 ng/L (water) |
| Linearity (r²) | >0.995 |
| Precision (%RSD) | <15% |
| Accuracy (Recovery) | 85-115% |
References
- Benchchem. (n.d.). Solid-Phase Extraction (SPE) Methods for Long-Chain Fatty Acid Esters: Application Notes and Protocols.
- UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation.
- LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry.
- Yuan, W., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106.
- PubMed. (n.d.). Development of a new quantitative method for detection of endotoxin by fluorescence labeling of 3-hydroxy fatty acid.
- PubMed. (n.d.). Fatty Acid Methyl Ester Analysis to Identify Sources of Soil in Surface Water.
- ResearchGate. (n.d.). Fatty Acid Methyl Ester Analysis to Identify Sources of Soil in Surface Water.
- ResearchGate. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution.
- AOCS. (2019). Solid-phase extraction columns in the analysis of lipids.
- Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.
- ResearchGate. (n.d.). Chemical Standards.
- Benchchem. (n.d.). Application Note and Protocol for the GC-MS Analysis of Methyl 3-hydroxyoctadecanoate.
- ResearchGate. (2014). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid....
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Benchchem. (n.d.). Application Note: Derivatization of Fatty Acids for Improved GC-MS Detection.
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
- Abcam. (n.d.). This compound, 3-Hydroxy fatty acid methyl ester.
Sources
- 1. researchgate.net [researchgate.net]
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- 8. This compound, 3-Hydroxy fatty acid methyl ester (CAS 55682-83-2) | Abcam [abcam.com]
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- 12. Fatty acid methyl ester analysis to identify sources of soil in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. perlan.com.pl [perlan.com.pl]
Application Note & Protocol: The Central Role of (R)-Methyl 3-Hydroxytetradecanoate in the Synthesis of Immunomodulatory Lipid A Analogs
Abstract
Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) complex. This activity, while crucial for host defense, can lead to life-threatening sepsis. Conversely, detoxified and structurally defined Lipid A analogs are among the most promising vaccine adjuvants and immunotherapies. The total synthesis of these analogs is paramount for dissecting structure-activity relationships (SAR) and producing homogeneous, clinically viable candidates. This guide details the critical application of (R)-Methyl 3-hydroxytetradecanoate, a key chiral building block that provides the (R)-3-hydroxyacyl chain essential for the bioactivity of many Lipid A analogs. We present the scientific rationale, a convergent synthetic strategy, and a detailed protocol for its incorporation into a glucosamine-based backbone, providing researchers with the foundational knowledge to construct novel immunomodulators.
Scientific Rationale: Deconstructing Lipid A for Therapeutic Design
Lipid A: A Double-Edged Sword of Immunity
Lipid A is the "endotoxic principle" of LPS, responsible for its powerful immunostimulatory effects.[1][2] Its canonical structure consists of a bis-phosphorylated β-(1→6)-linked D-glucosamine disaccharide backbone, variably decorated with acyl chains. This molecule is recognized by the MD-2/TLR4 receptor complex on immune cells like macrophages, triggering a signaling cascade that results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). While this response is vital for clearing bacterial infections, its overstimulation can cause septic shock.
The therapeutic goal is to uncouple the potent, desired immunostimulatory (adjuvant) activity from the harmful endotoxicity.[3][4] This has been achieved through chemical synthesis, creating analogs with modified acylation patterns, phosphorylation states, or sugar backbones.[1][5] Synthetic analogs allow for precise SAR studies, revealing that the number, length, and position of acyl chains are critical determinants of whether a molecule is a TLR4 agonist (stimulant) or antagonist (inhibitor).[6]
(R)-Methyl 3-Hydroxytetradecanoate: The Essential Chiral Building Block
A conserved structural motif in the Lipid A of many bacterial species is the presence of (R)-3-hydroxyacyl chains, particularly (R)-3-hydroxytetradecanoic acid.[7][8] This specific stereochemistry and functionality are crucial for potent TLR4 activation. (R)-Methyl 3-hydroxytetradecanoate serves as the premier starting material to introduce this moiety for several key reasons:
-
Stereochemical Purity: It provides the required (R)-stereocenter, which is essential for proper binding to the MD-2/TLR4 receptor complex.
-
Synthetic Handle: The secondary hydroxyl group allows for the synthesis of characteristic acyloxyacyl chains found in highly active Lipid A structures (e.g., from E. coli).
-
Versatility: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation with the glucosamine backbone.
Table 1: Properties of (R)-Methyl 3-hydroxytetradecanoate
| Property | Value | Source |
| CAS Number | 76062-97-0 | [9][10] |
| Molecular Formula | C₁₅H₃₀O₃ | [9][11] |
| Molecular Weight | 258.40 g/mol | [9][11] |
| Appearance | Pale Yellow Low Melting Solid | [12] |
| Chirality | (R)-enantiomer | [13] |
General Synthetic Strategy: A Convergent Approach
The synthesis of Lipid A analogs is most efficiently achieved through a convergent strategy. This involves the independent synthesis of two lipidated monosaccharide units—a glycosyl donor and a glycosyl acceptor—which are then coupled to form the disaccharide backbone. (R)-Methyl 3-hydroxytetradecanoate is incorporated in the early stages during the acylation of the monosaccharide precursors.
Caption: Convergent synthesis workflow for a Lipid A analog.
Detailed Protocol: Amide Coupling of the Acyl Chain
This protocol details the critical step of acylating a protected glucosamine acceptor with the pre-functionalized (R)-3-hydroxytetradecanoic acid derivative. This forms the N-acyl linkage fundamental to the Lipid A structure.
Materials:
-
(R)-3-(tert-Butyldimethylsilyloxy)tetradecanoic acid (Prepared from (R)-Methyl 3-hydroxytetradecanoate)
-
Protected Glucosamine Acceptor (e.g., Benzyl 2-amino-2-deoxy-4,6-O-benzylidene-α-D-glucopyranoside)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the protected glucosamine acceptor (1.0 eq) and (R)-3-(tert-Butyldimethylsilyloxy)tetradecanoic acid (1.2 eq) in anhydrous DCM.
-
Pre-activation: Add HOBt (1.3 eq) to the solution. Stir for 10 minutes at room temperature.
-
Scientist's Note: HOBt is added to suppress racemization and increase the efficiency of the coupling reaction by forming an activated ester intermediate.
-
-
Initiation of Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.3 eq) portion-wise over 5 minutes.
-
Scientist's Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. Adding it at 0 °C helps to control the reaction exotherm and minimize side reactions.
-
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt formed from EDC and to facilitate the reaction.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine.
-
Scientist's Note: The bicarbonate wash removes unreacted acid and HOBt. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated glucosamine derivative.
Table 2: Expected Characterization Data for a Typical N-acylated Intermediate
| Analysis | Expected Result |
| TLC | Single major spot with lower Rf than starting materials. |
| ¹H NMR | Appearance of new signals corresponding to the acyl chain protons; characteristic amide NH proton signal. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (~170 ppm) for the amide. |
| Mass Spec (ESI-MS) | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product. |
Biological Context: TLR4 Signaling Activation
Once synthesized, purified, and deprotected, the Lipid A analog's biological activity is assessed. Agonistic analogs will bind to the MD-2 co-receptor, inducing dimerization of TLR4. This initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines.
Caption: Simplified MyD88-dependent TLR4 signaling pathway.
Conclusion
(R)-Methyl 3-hydroxytetradecanoate is an indispensable reagent in the field of glycochemistry and immunology. Its use as a stereochemically defined precursor enables the rational design and synthesis of homogenous Lipid A analogs. By providing the key (R)-3-hydroxyacyl moiety, it allows researchers to construct molecules capable of modulating the TLR4 signaling pathway with high precision. The ability to systematically vary the structure of these synthetic analogs is fundamental to developing safer and more effective vaccine adjuvants, immunotherapies, and molecular probes to study the innate immune system.
References
-
Kotani, S., Takada, H., Tsujimoto, M., et al. (1985). Immunobiological Activities of Synthetic Lipid A Analogs and Related Compounds as Compared with Those of Bacterial Lipopolysaccharide, Re-glycolipid, Lipid A, and Muramyl Dipeptide. Infection and Immunity, 49(1), 21-31. [Link]
-
Kotani, S., Takada, H., Takahashi, I., et al. (1986). Immunobiological Activities of Synthetic Lipid A Analogs With Low Endotoxicity. Infection and Immunity, 52(3), 872-884. [Link]
-
Kotani, S., Takada, H., Takahashi, I., et al. (1986). Immunobiological activities of synthetic lipid A analogs with low endotoxicity. Journal of Endotoxin Research, 1(1), 1-13. [Link]
-
Steimle, A., Autenrieth, I. B., & Frick, J. S. (2016). Immunopharmacology of Lipid A Mimetics. Immunological Reviews, 239(1), 178–196. [Link]
-
Bhat, R., Gude, D., & Thota, N. (2002). Acyclic analogues of lipid A: synthesis and biological activities. Organic & Biomolecular Chemistry, 1(22), 4079-4088. [Link]
-
Kanegasaki, S., Kojima, Y., Matsuura, M., et al. (1984). Biological activities of analogues of lipid A based chemically on the revised structural model. Comparison of mediator-inducing, immunomodulating and endotoxic activities. European Journal of Biochemistry, 143(2), 237-242. [Link]
-
Wang, X., & Wang, X. (2017). Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives. Current Organic Chemistry, 21(1), 3-23. [Link]
-
Wang, Y., & Wang, P. G. (2020). Synthesis of lipid A and its analogs and conjugates. In Carbohydrate Chemistry: Volume 45 (pp. 1-34). Royal Society of Chemistry. [Link]
-
Li, M., & Wang, X. (2015). Synthesis and immunostimulatory activity of diethanolamine-containing lipid A mimics. Bioorganic & Medicinal Chemistry Letters, 25(16), 3257-3261. [Link]
-
Johnson, D. A., Keegan, D. S., Sowell, C. G., et al. (1999). 3-O-Desacyl monophosphoryl lipid A derivatives: synthesis and immunostimulant activities. Journal of Medicinal Chemistry, 42(22), 4640-4649. [Link]
-
Billod, J. M. (2009). Synthesis of novel Lipid A analogs as potential ligands for toll-like receptor 4. Doctoral dissertation, University of Konstanz. [Link]
-
Peri, F., Piazza, M., Calabrese, V., et al. (2010). A synthetic lipid A mimetic modulates human TLR4 activity. Chemistry--A European Journal, 16(24), 7311-7317. [Link]
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Devaraj, N. K. (2019). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society Reviews, 48(16), 4474-4487. [Link]
-
Hán, M., & Kardošová, A. (2009). Synthesis of a Precursor of a Lipid A Mimic. Collection of Czechoslovak Chemical Communications, 74(11), 1735-1748. [Link]
-
Kusumoto, S., Fukase, K., Suda, Y., et al. (2003). Structural basis for endotoxic and antagonistic activities: investigation with novel synthetic lipid A analogs. Journal of Endotoxin Research, 9(6), 361-366. [Link]
-
Tanamoto, K. (1990). Development of a new quantitative method for detection of endotoxin by fluorescence labeling of 3-hydroxy fatty acid. Advances in Experimental Medicine and Biology, 256, 203-213. [Link]
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MySkinRecipes. (n.d.). (R)-Methyl 3-hydroxytetradecanoate. MySkinRecipes. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). (R)-3-hydroxytetradecanoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (S)-Methyl 3-hydroxytetradecanoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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- 4. Immunobiological activities of synthetic lipid A analogs with low endotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Immunobiological activities of synthetic lipid A analogs and related compounds as compared with those of bacterial lipopolysaccharide, re-glycolipid, lipid A, and muramyl dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Hydroxy Fatty Acids
Abstract
3-Hydroxy fatty acids (3-OH-FAs) are critical lipid molecules with dual significance in biomedical and microbiological research. They are key metabolic intermediates in the mitochondrial β-oxidation of fatty acids and serve as integral structural components of lipopolysaccharides (LPS) in Gram-negative bacteria, making them vital biomarkers for metabolic disorders and endotoxin contamination.[1][2] The accurate and sensitive quantification of 3-OH-FAs in diverse biological matrices—from human plasma to bacterial cultures—is therefore essential for both clinical diagnostics and drug development. This guide provides a comprehensive overview and detailed protocols for the analysis of 3-OH-FAs using High-Performance Liquid Chromatography (HPLC), focusing on reversed-phase and chiral separation techniques coupled with mass spectrometry and fluorescence detection.
Scientific Foundation: The Significance of 3-OH-FA Analysis
The analytical focus on 3-OH-FAs stems from their distinct roles in biology:
-
Metabolic Health: Within mitochondria, the formation of L-3-hydroxyacyl-CoA is a crucial step in the fatty acid β-oxidation spiral, the primary pathway for cellular energy production from lipids.[1][2] Genetic defects in the enzymes responsible for this step, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, lead to the accumulation of specific 3-OH-FAs, which can be measured as diagnostic markers.[3]
-
Endotoxin Detection: 3-OH-FAs with chain lengths from 10 to 18 carbons are characteristic components of Lipid A, the toxic moiety of LPS from Gram-negative bacteria.[4][5] Their detection is a highly specific chemical method for quantifying endotoxin levels in pharmaceuticals, environmental samples, and clinical settings, offering an alternative to the traditional Limulus Amebocyte Lysate (LAL) assay.[4][6]
The Fatty Acid β-Oxidation Pathway
Understanding the origin of endogenous 3-OH-FAs requires a grasp of the β-oxidation cycle. The pathway systematically shortens fatty acyl-CoA chains to produce acetyl-CoA for the TCA cycle. The formation of the 3-hydroxy intermediate is a pivotal hydration step.
Caption: The mitochondrial fatty acid β-oxidation spiral.
Principles of HPLC Separation for 3-OH-FAs
Direct analysis of 3-OH-FAs is challenging due to their structural similarity and, in many cases, lack of a strong UV chromophore.[7] HPLC provides the necessary resolving power, and the choice of method depends entirely on the analytical objective.
-
Reversed-Phase (RP) HPLC: This is the workhorse technique for separating lipids.[7][8] 3-OH-FAs are separated primarily based on their hydrophobicity, which is determined by their carbon chain length and degree of unsaturation. Longer chains and more saturated chains are retained longer on nonpolar stationary phases like C18. This method is ideal for profiling the different chain lengths of 3-OH-FAs in a sample.
-
Chiral HPLC: The hydroxyl group at the third carbon creates a chiral center, resulting in two enantiomers: R and S. Biological systems exhibit high stereospecificity; for instance, mitochondrial β-oxidation produces S-enantiomers, while other pathways might produce R-enantiomers.[9][10] Chiral HPLC, using specialized stationary phases (e.g., polysaccharide-based), is the only way to separate these enantiomers, which is critical for elucidating enzymatic mechanisms and for unbiased biological interpretation.[8][9][10]
General Experimental Workflow
A robust analysis of 3-OH-FAs follows a systematic workflow, from sample acquisition to final data interpretation. The complexity of the sample preparation stage is dictated by the sample matrix and the required sensitivity.
Caption: General workflow for the analysis of 3-OH-FAs.
Protocol 1: RP-HPLC-MS/MS for Total 3-OH-FA Quantification
This protocol is designed for the sensitive and specific quantification of various 3-OH-FA species in biological fluids, without chiral separation. It is highly suitable for biomarker discovery and endotoxin analysis.[1][11][12]
Causality & Experimental Design
-
Rationale: Coupling reversed-phase HPLC with tandem mass spectrometry (MS/MS) provides excellent separation by chain length and unparalleled sensitivity and specificity through Selected Reaction Monitoring (SRM).[9][10] This allows for confident identification and quantification even at very low concentrations.
-
Sample Preparation: A simple protein precipitation and liquid-liquid extraction with an organic solvent like acetonitrile or ethyl acetate is effective for isolating free 3-OH-FAs from plasma or serum.[1][13] For total 3-OH-FAs (free and esterified), an initial saponification (alkaline hydrolysis) step is required to release the fatty acids from complex lipids like LPS.[1]
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, water, and formic acid.
-
Standards: Certified reference standards for each 3-OH-FA of interest (e.g., 3-OH-C10:0, 3-OH-C12:0, etc.) and corresponding stable isotope-labeled internal standards (e.g., ¹³C-labeled 3-OH-FAs).
-
Reagents: Sodium hydroxide (for saponification), hydrochloric acid (for neutralization).
-
Equipment: HPLC or UHPLC system, C18 reversed-phase column, and a triple quadrupole mass spectrometer.
Step-by-Step Protocol: Sample Preparation (Human Plasma)
-
Aliquoting: In a microcentrifuge tube, place 100 µL of plasma or serum.
-
Internal Standard Spiking: Add the internal standard mixture to the plasma to correct for extraction variability.
-
Protein Precipitation & Extraction: Add 300 µL of cold acetonitrile containing 1% formic acid.[1]
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for HPLC-MS/MS analysis.[11]
HPLC-MS/MS Parameters
| Parameter | Setting | Rationale |
| HPLC System | UHPLC or HPLC | UHPLC offers higher resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for hydrophobic separation of fatty acids.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the carboxyl group, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (7:3, v/v) | Organic mobile phase for eluting the analytes.[1] |
| Gradient | 30% B to 95% B over 15 min | Gradually increases elution strength to separate FAs of different chain lengths. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS Detector | Triple Quadrupole Mass Spectrometer | Enables sensitive and specific SRM/MRM quantification. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | The carboxyl group is readily deprotonated, forming [M-H]⁻ ions. |
| Analysis Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high specificity. |
Protocol 2: Chiral HPLC-MS/MS for Enantioselective Analysis
This advanced protocol is essential for studies where the stereochemistry of 3-OH-FAs is important, such as in diagnosing metabolic disorders or studying specific enzymatic pathways.[9][10]
Causality & Experimental Design
-
Rationale: Standard C18 columns cannot separate enantiomers. This method uses a chiral stationary phase (CSP), typically an amylose-based polysaccharide column, which forms transient diastereomeric complexes with the enantiomers, allowing them to be resolved chromatographically.[9] Direct coupling to MS/MS avoids the need for derivatization, simplifying the workflow.[9]
-
Critical Factor: The choice of the chiral column is paramount. Amylose tris(3,5-dimethylphenyl carbamate) based CSPs have proven effective for separating 3-OH-FA enantiomers under reversed-phase conditions compatible with MS.[9]
Materials and Reagents
-
Specialized Equipment: A chiral HPLC column (e.g., CHIRALPAK IA-U or similar).
-
Standards: Enantiomerically pure R- and S- standards for the 3-OH-FAs of interest.
-
All other materials are as described in Protocol 1.
Step-by-Step Protocol: Analysis
-
Sample Preparation: Prepare samples as described in Protocol 1 (Section 3.3). No derivatization is required.
-
Chromatographic Separation: Inject the sample extract onto the chiral HPLC system.
-
Data Acquisition: Acquire data using MS/MS in SRM mode, with separate transitions defined for the R- and S-enantiomers if necessary (though they have identical mass). Identification is based on retention time.
Chiral HPLC-MS/MS Parameters
| Parameter | Setting | Rationale |
| HPLC System | UHPLC System | High pressure and low dead volume are beneficial for chiral separations. |
| Column | Amylose-based Chiral Column (e.g., Chiralpak IA-U, 1.6 µm) | The CSP is the key to separating the R and S enantiomers.[9][10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase. |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid | The alcohol modifier can be critical for achieving chiral resolution. |
| Gradient | Optimized for resolution (e.g., 50% B to 90% B over 10 min) | The gradient must be carefully optimized to resolve the enantiomeric pairs for all chain lengths. |
| Flow Rate | 0.4 mL/min | Adjusted for the specific column dimensions and particle size. |
| Column Temp. | 25°C - 40°C | Temperature can significantly impact chiral separation; must be tightly controlled. |
| MS Detector | As in Protocol 1 | Provides the necessary sensitivity for detection post-chiral separation. |
Protocol 3: HPLC with Fluorescence Detection via Pre-Column Derivatization
This protocol is a valuable alternative when a mass spectrometer is unavailable. It relies on chemically tagging the 3-OH-FAs with a fluorescent molecule to enable highly sensitive detection.[14][15]
Causality & Experimental Design
-
Rationale: Fatty acids lack native fluorescence. Derivatization attaches a fluorophore to the carboxylic acid group, allowing for detection at femtomole levels with a standard fluorescence detector.[8] This method trades the specificity of MS for high sensitivity and accessibility.
-
Derivatization Chemistry: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react efficiently with the carboxyl group of fatty acids to form a highly fluorescent derivative.[14] The reaction conditions (temperature, time, catalyst) must be optimized for complete derivatization without degradation.
Materials and Reagents
-
Derivatizing Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) or another suitable fluorescent tagging agent.
-
Catalyst: A weak base like sodium bicarbonate or borate buffer to facilitate the reaction.
-
Equipment: HPLC system with a fluorescence detector, C18 column.
Step-by-Step Protocol: Derivatization & Analysis
-
Sample Preparation: Extract 3-OH-FAs as described in Protocol 1. Ensure the final extract is completely dry by evaporating the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add the derivatizing reagent (e.g., FMOC-Cl in acetone) and catalyst solution (e.g., borate buffer).
-
Incubation: Heat the mixture (e.g., at 60°C for 10 minutes) to drive the reaction to completion.[14]
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., an amine-containing compound like glycine) to consume excess derivatizing agent.
-
Analysis: Inject the derivatized sample into the HPLC-fluorescence system.
HPLC-Fluorescence Parameters
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC | A standard binary or quaternary pump system is sufficient. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating the derivatized fatty acids. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Optimized to separate derivatized FAs | The bulky fluorescent tag alters retention behavior, requiring gradient re-optimization. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Fluorescence λex | 265 nm (for FMOC) | Excitation wavelength specific to the chosen fluorophore.[14] |
| Fluorescence λem | 315 nm (for FMOC) | Emission wavelength specific to the chosen fluorophore.[14] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; incorrect mobile phase pH. | Ensure mobile phase is acidified (e.g., 0.1% formic acid); use a base-deactivated column. |
| Low Sensitivity | Incomplete extraction; inefficient ionization (MS); incomplete derivatization (Fluorescence). | Optimize extraction pH and solvent; check MS source conditions; optimize derivatization time, temp, and reagent concentration. |
| Poor Resolution (Co-elution) | Inappropriate gradient or column chemistry. | For RP, slow the gradient or try a different stationary phase (e.g., C8). For chiral, optimize mobile phase modifiers and temperature. |
| Carryover | Adsorption of analytes in the system. | Use a strong needle wash solution (e.g., isopropanol); inject blanks between samples. |
References
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Yano, I., et al. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 41(1), 27-32. [Link]
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Papadopoulou, E., et al. (2021). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 26(11), 3321. [Link]
-
Schlotterbeck, J., et al. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Pharmaceutical and Biomedical Analysis, 223, 115151. [Link]
-
Li, X., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5288-5296. [Link]
-
Schlotterbeck, J., et al. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. PubMed, 36375395. [Link]
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Jones, P. M., & Bennett, M. J. (2011). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 708, 235-242. [Link]
-
Wang, L., et al. (2015). Analysis of 3-hydroxy fatty acids of 10, 12, 14, 16, and 18 carbon... ResearchGate. [Link]
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Minkler, P. E., et al. (2015). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
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Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283-289. [Link]
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Liang, N., & Curtis, J. M. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. [Link]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]
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Rinaldo, P., et al. (2001). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 313(1-2), 145-154. [Link]
-
Feussner, I., et al. (1995). HPLC analysis of hydroxy fatty acids from the lipid bodies of germinated cucumber seedlings. ResearchGate. [Link]
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Brian, B. L., & Gardner, H. W. (1968). The hydroxy fatty acids: Isolation, structure determination, quantitation. Journal of the American Oil Chemists' Society, 45(1), 1-8. [Link]
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Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc.[Link]
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Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Nacalai USA. [Link]
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Oliw, E. H. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1208, 85-95. [Link]
-
David, V., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(3), e5008. [Link]
-
Jain, P., et al. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Majnooni, M. B., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]
-
Liu, J., et al. (2015). A developed pre-column derivatization method for the determination of free fatty acids in edible oils by reversed-phase HPLC with fluorescence detection and its application to Lycium barbarum seed oil. ResearchGate. [Link]
-
Deng, C., et al. (2014). A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection. ResearchGate. [Link]
-
Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(18), 4249. [Link]
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 4. [Link]
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Application Note: Solid-Phase Extraction Strategies for the Cleanup and Isolation of Methyl 3-hydroxytetradecanoate
Abstract
This guide provides a detailed technical overview and robust protocols for the solid-phase extraction (SPE) of Methyl 3-hydroxytetradecanoate from complex biological and chemical matrices. This compound, a hydroxylated fatty acid methyl ester (FAME), presents unique purification challenges due to its amphipathic nature, possessing both a non-polar fourteen-carbon chain and polar hydroxyl and methyl ester functionalities. This document explores the underlying chromatographic principles and offers two distinct, validated SPE protocols—Reversed-Phase (RP) and Normal-Phase (NP)—to empower researchers, scientists, and drug development professionals to achieve high-purity extracts suitable for sensitive downstream analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Analytical Challenge
Quantitative analysis of specific fatty acid esters like this compound is critical in metabolic research, biomarker discovery, and quality control in drug formulation. However, samples are often derived from complex matrices such as plasma, cell cultures, or reaction mixtures, which contain a high abundance of interfering substances like salts, proteins, and other lipid classes.[1][2] These interferences can suppress instrument signals, contaminate analytical systems, and lead to inaccurate quantification.[3]
Solid-phase extraction (SPE) is a powerful and efficient sample preparation technique that addresses these challenges by isolating the analyte of interest from matrix components.[4] By leveraging the principles of liquid chromatography, SPE facilitates sample cleanup, concentration, and solvent switching, thereby enhancing the accuracy, reproducibility, and sensitivity of subsequent analyses.[3][4]
Principles of SPE for this compound
The successful application of SPE hinges on selecting a retention mechanism that maximizes the interaction between the analyte and the solid sorbent while minimizing the retention of interferences.[5] The unique structure of this compound allows for purification via two primary mechanisms: Reversed-Phase and Normal-Phase chromatography.
Analyte Physicochemical Properties
-
Non-Polar Character: The long C14 alkyl chain provides significant hydrophobic character, making the molecule amenable to retention on non-polar sorbents.
-
Polar Character: The methyl ester and, more significantly, the secondary hydroxyl group introduce polarity, enabling interactions with polar sorbents through mechanisms like hydrogen bonding and dipole-dipole forces.[4][6]
This dual nature is the key to designing a selective SPE method. The choice between a Reversed-Phase or Normal-Phase approach is primarily dictated by the sample matrix.[3][6]
-
Reversed-Phase (RP) SPE is ideal for aqueous samples (e.g., plasma, urine, cell culture media).[6] The non-polar sorbent retains the hydrophobic analyte while polar interferences like salts pass through.[7]
-
Normal-Phase (NP) SPE is best suited for samples dissolved in non-polar organic solvents (e.g., hexane, chloroform).[3][6] The polar sorbent retains the analyte via its hydroxyl and ester groups, allowing non-polar lipids and contaminants to be washed away.[4][8]
Sorbent Selection Rationale
Choosing the correct sorbent is the most critical step in method development.[5][9]
| Sorbent Type | Mechanism | Primary Application for this compound | Rationale |
| C18 (Octadecyl) | Reversed-Phase | Cleanup from aqueous solutions | Strong hydrophobic interactions between the sorbent's C18 chains and the analyte's C14 tail provide robust retention.[7][10] It is highly effective for desalting and removing polar contaminants. |
| Polymeric | Reversed-Phase | Cleanup from aqueous solutions; high capacity | pH-stable polymeric sorbents offer high surface area and capacity, making them suitable for concentrating trace amounts of the analyte or handling larger sample volumes.[11] |
| Silica (Si) | Normal-Phase | Cleanup from non-polar organic extracts | The silanol groups on the silica surface interact with the analyte's hydroxyl and ester groups via hydrogen bonding, effectively separating it from non-polar interferences like triglycerides or cholesteryl esters.[4][8] |
| Aminopropyl (NH2) | Normal-Phase / Weak Anion Exchange | Fractionation of lipid classes | Can be used in normal-phase mode to retain polar analytes.[8] It is particularly useful for separating neutral esters from free fatty acids, which are strongly retained by the basic aminopropyl groups.[12] |
General SPE Workflow
The SPE process, regardless of the chosen mode, follows a consistent multi-step procedure designed to maximize analyte recovery and purity. Each step must be optimized for the specific analyte and matrix.
Caption: General multi-step workflow for solid-phase extraction.
Protocol 1: Reversed-Phase SPE Cleanup
This protocol is optimized for the cleanup of this compound from aqueous or polar sample matrices.
Objective: To isolate the analyte from polar interferences such as salts, sugars, and small polar metabolites.
Materials
| Item | Specification |
| SPE Cartridge | C18-bonded silica, 500 mg / 3 mL |
| Sample | Dissolved in ≤5% organic solvent (e.g., methanol) in water/buffer |
| Conditioning Solvent | Methanol (HPLC Grade) |
| Equilibration Solvent | Deionized Water |
| Wash Solvent | 10% Methanol in Deionized Water |
| Elution Solvent | Ethyl Acetate or Acetonitrile |
| Apparatus | SPE Vacuum Manifold, Collection Vials |
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Ensure the sample is in a liquid state. If it contains particulates, centrifuge or filter it prior to loading.[13]
-
Dilute the sample with deionized water or a suitable buffer so that the final concentration of organic solvent is less than 5%. This is crucial for ensuring efficient retention on the C18 sorbent.
-
-
Sorbent Conditioning:
-
Pass 3 mL of Methanol through the C18 cartridge. This step wets the bonded phase and activates the sorbent for interaction. Do not allow the sorbent to dry.[11]
-
-
Sorbent Equilibration:
-
Immediately follow with 3 mL of deionized water. This displaces the organic solvent and prepares the sorbent for the aqueous sample, maximizing retention.[14] Again, do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Apply the pre-treated sample to the cartridge.
-
Maintain a slow, steady flow rate of approximately 1-2 mL/min to ensure sufficient interaction time between the analyte and the sorbent.
-
-
Wash Step:
-
Pass 3 mL of 10% Methanol in water through the cartridge.
-
This step is critical for removing weakly retained polar interferences without prematurely eluting the target analyte. The small percentage of organic solvent ensures the sorbent remains wetted.
-
-
Sorbent Drying (Optional but Recommended):
-
Apply full vacuum to the manifold for 5-10 minutes to completely dry the sorbent bed. This removes residual water, which can improve the efficiency of the subsequent elution step.[11]
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Add 2 mL of Ethyl Acetate to the cartridge. Allow it to soak for 1 minute before applying a light vacuum to slowly pull the solvent through.
-
This non-polar solvent disrupts the hydrophobic interactions, releasing the this compound from the sorbent.[14]
-
-
Post-Elution Processing:
-
The collected eluate can be evaporated under a stream of nitrogen and reconstituted in a solvent compatible with the subsequent analytical method (e.g., hexane for GC-MS).[14]
-
Protocol 2: Normal-Phase SPE Cleanup
This protocol is designed for samples where this compound is dissolved in a non-polar organic solvent and the goal is to remove other non-polar lipids.
Objective: To isolate the analyte from non-polar interferences like triglycerides, waxes, and cholesteryl esters.
Materials
| Item | Specification |
| SPE Cartridge | Silica (Si), 500 mg / 3 mL |
| Sample | Dissolved in Hexane or Isooctane |
| Conditioning Solvent | Hexane (HPLC Grade) |
| Wash Solvent | 5% Ethyl Acetate in Hexane |
| Elution Solvent | 50% Ethyl Acetate in Hexane |
| Apparatus | SPE Vacuum Manifold, Collection Vials |
Step-by-Step Methodology
-
Sample Pre-treatment:
-
The sample should be fully dissolved in a non-polar solvent like hexane. If the sample contains any residual water, it must be removed (e.g., by passing through sodium sulfate) as water will deactivate the silica sorbent.
-
-
Sorbent Conditioning:
-
Pass 3 mL of Hexane through the silica cartridge to activate the sorbent surface.
-
-
Sample Loading:
-
Apply the sample to the cartridge at a slow flow rate (1-2 mL/min). The analyte will be retained through polar interactions, while highly non-polar compounds will have minimal retention.[4]
-
-
Wash Step:
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Add 2 mL of 50% Ethyl Acetate in Hexane. The significantly higher polarity of this solvent mixture will disrupt the polar interactions and effectively elute the target analyte.
-
-
Post-Elution Processing:
-
The collected fraction can be concentrated by evaporation and reconstituted as needed for the final analysis.
-
Visualization of Retention Mechanisms
The choice between RP and NP SPE fundamentally alters the molecular interactions responsible for separation.
Caption: Contrasting retention mechanisms in RP and NP SPE.
Troubleshooting Common SPE Problems
Even with a robust protocol, issues can arise. This section provides guidance on diagnosing and resolving common problems.[2][16]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Sorbent Dried Out: Sorbent bed dried before sample loading (silica-based sorbents).[11][16] 2. Improper Sample pH: For ionizable analytes, pH was not adjusted for neutrality (less critical for this neutral analyte).[11] 3. Wash Solvent Too Strong: Analyte was prematurely eluted during the wash step.[17] 4. Elution Solvent Too Weak: The elution solvent was not strong enough to desorb the analyte completely.[16][17] 5. Insufficient Elution Volume: Not enough solvent was used to elute the entire analyte band.[16] | 1. Re-run the extraction, ensuring the sorbent bed remains wetted after conditioning and equilibration. 2. Confirm sample pH is near neutral. 3. Reduce the percentage of organic solvent in the wash step. Analyze the wash fraction to confirm if analyte is present. 4. Increase the polarity (NP) or non-polarity (RP) of the elution solvent. 5. Increase the elution volume or perform a second elution step and analyze it separately. |
| Poor Reproducibility | 1. Inconsistent Flow Rate: Flow rate during sample loading or elution was not controlled.[16][17] 2. Channeling: Sorbent bed was disturbed, causing the sample to bypass parts of the sorbent. 3. Cartridge Overload: The amount of analyte and/or matrix components exceeded the sorbent's capacity (typically 1-5% of sorbent mass).[5] | 1. Use a vacuum manifold with flow control or a positive pressure system to maintain a consistent flow rate. 2. Ensure solvents are added gently to the center of the cartridge to avoid disturbing the bed. 3. Reduce the sample load or use a cartridge with a larger sorbent mass.[11] |
| Impure Eluate | 1. Wash Step Ineffective: The wash solvent was too weak to remove co-retained interferences. 2. Elution Solvent Too Strong: The elution solvent was so strong that it eluted strongly-bound interferences along with the analyte.[17] 3. Sorbent Mismatch: The chosen sorbent does not provide enough selectivity to separate the analyte from a key interference. | 1. Increase the strength of the wash solvent incrementally. Test fractions to find the point where interferences are removed but the analyte is not. 2. Use a more selective (weaker) elution solvent. Consider using a step-gradient elution to fractionate the eluate. 3. Screen alternative sorbents (e.g., if C18 fails, try a polymeric sorbent; if silica fails, try Diol or Aminopropyl).[14] |
Conclusion
The solid-phase extraction of this compound is a highly effective method for sample cleanup that significantly improves the quality of analytical data. By carefully selecting the SPE mode—Reversed-Phase for aqueous samples or Normal-Phase for non-polar organic samples—and optimizing the multi-step protocol, researchers can achieve excellent analyte recovery and purity. The protocols and troubleshooting guide presented here provide a comprehensive framework for developing and implementing a robust and reliable sample preparation workflow, enabling more accurate and sensitive analysis in demanding research and development environments.
References
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - NIH. (2021-05-04). Available from: [Link]
-
Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? - Hawach Scientific. (2025-04-23). Available from: [Link]
-
Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC - NIH. (n.d.). Available from: [Link]
-
SPE Method Development Tips and Tricks - Agilent. (n.d.). Available from: [Link]
-
An improved SPE method for fractionation and identification of phospholipids. (2025-08-06). Available from: [Link]
-
Three Common SPE Problems | LCGC International. (2017-01-01). Available from: [Link]
-
Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed. (n.d.). Available from: [Link]
-
Reverse Phase SPE Cartridges, Non-Polar - Analytical Columns. (n.d.). Available from: [Link]
-
Solid-phase extraction columns in the analysis of lipids – AOCS Lipid Library. (2019-07-23). Available from: [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025-10-17). Available from: [Link]
-
Solid phase extraction and enrichment of essential fatty acid methyl esters from soy-derived biodiesel by novel pi-complexing sorbents - PubMed. (n.d.). Available from: [Link]
-
Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). Available from: [Link]
-
Automated Strong Cation Exchange Extraction of Fatty Acid Esters of 3-(N-Phenylamino)-1,2-propanediol from Oil Samples for Routine Quantification by HPLC-APCI/MS/MS | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Available from: [Link]
-
Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - UTMB Research Experts. (1996-01-26). Available from: [Link]
-
Knowledge About Normal Phase Solid Phase Extraction - Hawach - SPE Cartridge. (2023-09-05). Available from: [Link]
-
Update on solid-phase extraction for the analysis of lipid classes and related compounds. (2025-08-05). Available from: [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). Available from: [Link]
-
How to Select a Sorbent | Products | GL Sciences. (n.d.). Available from: [Link]
-
Solid Phase Extraction (SPE) - Selection of the sorbent - Analytics-Shop. (n.d.). Available from: [Link]
-
The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. (n.d.). Available from: [Link]
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Quantitative Analysis of Methyl 3-hydroxytetradecanoate: A Specific Biomarker for Gram-Negative Bacterial Load
Application Note & Protocol
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for a Specific Gram-Negative Biomarker
The accurate assessment of bacterial load, particularly distinguishing between Gram-positive and Gram-negative species, is a cornerstone of infectious disease research, sepsis diagnostics, and the development of novel antimicrobial therapies. While traditional methods like blood culture are the gold standard, they are often time-consuming and may lack sensitivity. This has spurred the search for chemical biomarkers that can provide a rapid and quantitative measure of bacterial presence.
Lipopolysaccharide (LPS), also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria and a potent activator of the immune system.[1][2] The toxic component of LPS is Lipid A, a structurally conserved glycolipid.[3][4] A key and unique feature of Lipid A is the presence of 3-hydroxy fatty acids, which are not typically found in Gram-positive bacteria or eukaryotic cells in significant amounts. Among these, 3-hydroxytetradecanoic acid (3-OH C14:0) is a highly conserved constituent of the Lipid A in a vast number of Gram-negative species.
This application note provides a comprehensive guide to the use of 3-hydroxytetradecanoic acid, analyzed as its methyl ester derivative (Methyl 3-hydroxytetradecanoate), as a specific and quantitative biomarker for Gram-negative bacterial load. We present a detailed, field-proven protocol for the sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.
Scientific Rationale: Why 3-Hydroxytetradecanoate?
The utility of 3-hydroxytetradecanoate as a biomarker is grounded in its specific origin within the bacterial kingdom. Its presence is directly linked to the structural framework of Gram-negative bacteria.
The Link to Lipopolysaccharide (LPS) and Lipid A
Gram-negative bacteria possess a unique outer membrane, the outer leaflet of which is predominantly composed of LPS.[1][4] LPS is a complex molecule with three distinct domains: the O-antigen, a core oligosaccharide, and Lipid A, which anchors the entire structure in the bacterial membrane.[2][3] The endotoxic activity of LPS is almost entirely attributed to the Lipid A moiety.[3]
Lipid A has a conserved structure based on a bis-phosphorylated glucosamine disaccharide, to which several fatty acid chains are attached.[1][4] A significant portion of these are 3-hydroxy fatty acids, with 3-hydroxytetradecanoic acid being one of the most common. The analysis of these unique fatty acids provides a direct chemical measure of the presence of Gram-negative bacteria.[5][6]
Diagram: From Gram-Negative Bacteria to a Quantifiable Biomarker
Caption: Logical flow from the whole bacterium to the analytical target.
The Analytical Approach: GC-MS and Derivatization
Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and high polarity, which can cause poor peak shape and inaccurate quantification.[7] To overcome this, a derivatization step is essential. Esterification of the carboxylic acid group to a methyl ester significantly increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis. The resulting molecule, this compound, can be readily separated and quantified with high sensitivity and specificity.
A Note on Specificity and Potential Interferences
While 3-hydroxy fatty acids are excellent markers for endotoxin, it is important to acknowledge that they can be present in mammalian systems, albeit at low levels, as intermediates in mitochondrial fatty acid β-oxidation.[8] A study has shown the presence of low levels of 3-hydroxy fatty acids in the blood and liver of both conventional and germ-free rats.[8] Therefore, when analyzing mammalian samples, it is crucial to establish a baseline and interpret elevated levels in the context of other clinical or experimental findings. The quantitative nature of this assay allows for the differentiation between baseline physiological levels and a significant bacterial load.
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporation system
-
Glass test tubes with Teflon-lined screw caps
-
Pipettes and tips
Chemicals and Standards
-
Isotope-labeled internal standard (e.g., Deuterated 3-hydroxytetradecanoic acid, if available)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/w)
-
Sodium sulfate, anhydrous
-
Purified water (e.g., Milli-Q)
Detailed Experimental Protocol
This protocol is designed for the analysis of 3-hydroxytetradecanoic acid in biological samples such as plasma, serum, or tissue homogenates.
Diagram: Experimental Workflow
Caption: Step-by-step workflow from sample to data.
Sample Preparation and Lipid Extraction
The goal of this step is to isolate the total lipid content from the sample matrix. The Bligh-Dyer method is a robust and widely used technique for this purpose.
-
Sample Aliquoting: To a glass tube, add a precise volume of your sample (e.g., 100 µL of plasma or an equivalent amount of tissue homogenate). If using an internal standard, spike the sample at this stage.
-
Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of purified water and vortex for another 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the phases. You will observe two distinct layers: an upper aqueous (methanol/water) layer and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Acid Hydrolysis to Release Fatty Acids
This step is critical for cleaving the ester and amide bonds that link 3-hydroxytetradecanoic acid to the Lipid A backbone.
-
Reagent Addition: To the dried lipid extract, add 1 mL of 2M methanolic HCl.
-
Incubation: Securely cap the tube and heat at 90°C for 4 hours. This process simultaneously hydrolyzes the fatty acids and begins the methylation process.
-
Cooling: Allow the tube to cool to room temperature.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
While the acidic methanolysis initiates methylation, a more potent catalyst like BF3-methanol ensures the complete conversion of all free carboxyl groups to methyl esters.[12]
-
Reagent Addition: Add 1 mL of 14% Boron trifluoride-methanol solution to the cooled sample.
-
Incubation: Cap the tube and heat at 60°C for 10 minutes.
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 1 mL of purified water to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1000 x g for 5 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean glass vial for GC-MS analysis.
-
Drying (Optional but Recommended): Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
GC-MS Analysis
The following parameters are a starting point and may need to be optimized for your specific instrument.
| Parameter | Recommended Setting |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[13][14] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for this compound:
For high sensitivity and specificity, use SIM mode to monitor for characteristic ions of this compound.
| Ion (m/z) | Description |
| 103 | Characteristic fragment of methyl 3-hydroxy esters |
| 74 | McLafferty rearrangement fragment of methyl esters |
| 227 | [M-31]+, loss of a methoxy group |
| 258 | [M]+, Molecular ion (optional, may be low abundance) |
Rationale for Ion Selection: The ion at m/z 103 is a key fragment for identifying the 3-hydroxy position and is often used for quantification. The ions at m/z 74 and 227 serve as qualifier ions to confirm the identity of the peak.
Data Analysis and Quantification
-
Standard Curve Preparation: Prepare a series of calibration standards by diluting the this compound stock solution in hexane to cover the expected concentration range in your samples. Process these standards through the derivatization and analysis steps alongside your samples.
-
Calibration Curve Construction: Plot the peak area of the primary quantifying ion (e.g., m/z 103) against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good quality curve.
-
Quantification of Unknowns: Using the peak area of the analyte in your unknown samples, calculate the concentration using the regression equation from the calibration curve.
-
Reporting: The final concentration should be reported in units such as pmol/mL of plasma or nmol/g of tissue, after accounting for the initial sample volume/weight and any dilution factors.
Validation and Quality Control
To ensure the reliability of your results, the following measures are recommended:
-
Method Blank: A sample containing no analyte that is processed through the entire procedure to check for contamination.
-
Spiked Sample (Matrix Spike): A sample to which a known amount of the analyte has been added to assess recovery and matrix effects.
-
Replicate Analysis: Analyze samples in duplicate or triplicate to assess the precision of the method.
-
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ): These parameters should be formally established during method validation.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Peak | Incomplete hydrolysis or derivatization | Ensure reagents are fresh and incubation times/temperatures are correct. |
| Poor extraction recovery | Check solvent volumes and vortexing efficiency. Ensure complete phase separation. | |
| Poor Peak Shape | Active sites in the GC system | Use a fresh inlet liner and trim the column. |
| Water in the final extract | Ensure the final hexane extract is dry (use sodium sulfate). | |
| High Background | Contaminated reagents or glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Variable Results | Inconsistent sample handling | Ensure precise and consistent pipetting and timing for all steps. |
Conclusion
The quantification of this compound by GC-MS is a powerful and specific method for assessing the load of Gram-negative bacteria in a variety of biological samples. By targeting a unique and conserved component of the bacterial cell wall, this biomarker provides a direct chemical measure of endotoxin presence. The detailed protocol herein provides a robust framework for implementing this valuable analytical tool in research and development settings, enabling a more rapid and precise understanding of Gram-negative bacterial infections.
References
-
OAText. (n.d.). Lipopolysaccharide, structure and biological effects. Retrieved from [Link]
-
Rajaraman, V., & Gude, R. (2023). Biochemistry, Lipopolysaccharide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (2024). Lipopolysaccharide. Retrieved from [Link]
-
Caroff, M., & Karibian, D. (2020). Lipopolysaccharides: structure, function and bacterial identifications. OCL, 27, 29. Retrieved from [Link]
-
Purcaro, G., Tranchida, P. Q., Dugo, P., La Camera, E., Bisignano, G., Conte, L., & Mondello, L. (2010). Characterization of bacterial lipid profiles by using rapid sample preparation and fast comprehensive two-dimensional gas chromatography in combination with mass spectrometry. Journal of separation science, 33(15), 2334–2340. Retrieved from [Link]
-
Parker, J. H., Smith, G. A., Fredrickson, H. L., Vestal, J. R., & White, D. C. (1982). Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments. Applied and environmental microbiology, 44(5), 1170–1177. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ke, J., et al. (2011). Unusual Outer Membrane Lipid Composition of the Gram-negative, Lipopolysaccharide-lacking Myxobacterium Sorangium cellulosum So ce56. Journal of Biological Chemistry, 286(35), 30544-30552. Retrieved from [Link]
-
ASM Journals. (1982). Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments. Applied and Environmental Microbiology, 44(5), 1170-1177. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry. Retrieved from [Link]
- Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.
-
ResearchGate. (n.d.). Chemical Standards. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?. Retrieved from [Link]
-
Szponar, B., Norin, E., Midtvedt, T., & Larsson, L. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of microbiological methods, 50(3), 283–289. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound (R)-3-Hydroxy-tetradecanoic acid (FDB027878). Retrieved from [Link]
Sources
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- 4. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
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Troubleshooting & Optimization
Troubleshooting low signal intensity for Methyl 3-hydroxyundecanoate in GC-MS.
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 3-hydroxyundecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low signal intensity for this analyte. As a hydroxy fatty acid methyl ester (FAME), this compound presents unique analytical challenges that require a systematic approach to method optimization.
Core Issue: Why is My Methyl 3-hydroxyundecanoate Signal So Low?
Low signal intensity in the GC-MS analysis of Methyl 3-hydroxyundecanoate is a frequent challenge stemming primarily from its molecular structure. The presence of a polar hydroxyl (-OH) group significantly decreases the compound's volatility and increases its thermal lability compared to non-hydroxylated FAMEs.[1][2][3] This polarity can cause a cascade of problems, including poor chromatographic peak shape, thermal degradation in the hot GC inlet, and irreversible adsorption to active sites within the GC system.[1][2][4]
Effective analysis, therefore, hinges on meticulous sample preparation—specifically, chemical derivatization—and carefully optimized instrument parameters. This guide provides a logical workflow to diagnose and remedy the root causes of signal loss.
Systematic Troubleshooting Guide
This guide is structured as a series of questions that address potential failure points in the analytical workflow, from sample preparation to data acquisition.
Q1: Is my sample preparation and extraction adequate?
Before blaming the instrument, it's crucial to ensure the analyte is efficiently extracted from the sample matrix. Forgetting this step can lead to significant analyte loss before it ever reaches the vial.
-
The Problem: Methyl 3-hydroxyundecanoate, often a monomer component of polyhydroxyalkanoates (PHAs), must first be liberated from its polymer backbone and converted into a methyl ester.[5][6] Incomplete hydrolysis and methanolysis is a primary source of low recovery.
-
The Solution: Acid-Catalyzed Methanolysis. This procedure breaks down the polymer and simultaneously methylates the resulting carboxylic acid.
-
Protocol: A common method involves heating the dried sample (e.g., lyophilized bacterial cells) at 100°C for several hours in a sealed tube with a reagent mixture like 15% sulfuric acid in methanol and chloroform.[5][7][8]
-
Causality: The strong acid catalyzes the transesterification of the polymer's ester linkages with methanol, releasing the monomers as their corresponding methyl esters. Chloroform acts as a co-solvent to facilitate the reaction.
-
-
Verification: After methanolysis, perform a liquid-liquid extraction (e.g., with hexane or by adding water to separate the chloroform layer) and concentrate the organic phase.[7] If you suspect inefficient extraction, consider adding a known amount of a similar internal standard prior to the methanolysis step to calculate recovery.
Q2: Is my derivatization strategy effective? (CRITICAL STEP)
Direct injection of underivatized Methyl 3-hydroxyundecanoate is rarely successful. The free hydroxyl group must be "capped" to increase volatility and prevent unwanted interactions within the GC system. Silylation is the gold standard for this purpose.[3][9]
-
The Problem: An incomplete or failed silylation reaction is the most common cause of low signal intensity.[1][2] Silylating reagents are extremely sensitive to moisture, and reaction conditions must be optimized.[1][2]
-
The Solution: Trimethylsilylation (TMS). This reaction converts the polar -OH group into a non-polar and more volatile -O-TMS (trimethylsilyl) ether.
-
Recommended Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent, often used with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9][10]
-
Expert Insight: The presence of the catalyst (TMCS) accelerates the reaction, ensuring a more complete derivatization, especially with sterically hindered hydroxyl groups.
-
-
Troubleshooting Derivatization: Use the following workflow to diagnose issues.
Caption: Workflow for troubleshooting the derivatization step.
Q3: Are my GC parameters optimized for this analyte?
Even a perfectly derivatized sample can be lost if the GC system is not configured correctly. The goal is to transfer the analyte onto the column without degradation and separate it effectively.
-
The Problem: Incorrect settings for the inlet, column, or oven program can lead to analyte degradation, peak tailing, or co-elution with matrix components.[1]
-
The Solution: A systematic review of GC parameters is necessary.
| Parameter | Recommended Setting & Rationale | Troubleshooting Action |
| Injection Mode | Splitless. This ensures the maximum amount of analyte is transferred to the column, which is critical for trace-level detection.[11] | If using split mode, switch to splitless. Optimize the splitless hold time (typically 0.5-1.0 min) to ensure complete transfer without excessive solvent tailing. |
| Inlet Temperature | 250-275°C. This range is hot enough to ensure rapid volatilization of the TMS-derivatized analyte but low enough to minimize the risk of thermal degradation.[12] | If you suspect degradation, try lowering the temperature in 10°C increments. If peak shape is broad, the temperature may be too low; try increasing it. |
| Inlet Liner | Deactivated, splitless liner (e.g., with glass wool). Active silanol groups on a standard liner can interact with and adsorb the analyte, causing signal loss and peak tailing.[1][13] | Always use a high-quality deactivated liner. If performance degrades, replace the liner—it is a common source of problems. |
| GC Column | Low- to mid-polarity column. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS) is a robust and reliable choice for general FAME analysis.[10][12][14] | While highly polar columns (e.g., wax or cyanopropyl phases) offer better separation for isomers, they are less thermally stable and can be degraded by derivatization reagents. Stick with a 5-type phase unless isomer separation is critical and all reagent has been removed.[13][14] |
| Oven Program | Start low, ramp moderately. Initial: 80-100°C (hold 2-5 min). Ramp: 10-15°C/min to 280-300°C (hold 5 min).[10][13] | A lower initial temperature can improve focusing of early-eluting peaks. A slower ramp rate through the elution temperature of your analyte can improve resolution from nearby peaks.[13] |
| Carrier Gas | Helium at a constant flow of ~1.0-1.2 mL/min. This provides good efficiency and is compatible with most mass spectrometers. | Check for leaks in the system. A leak can introduce oxygen and water, which degrade the column and reduce signal. Ensure the gas trap is not exhausted. |
Q4: Is my MS detector set for maximum sensitivity?
If the analyte is successfully eluting from the GC column, the final step is ensuring the mass spectrometer can detect it efficiently.
-
The Problem: Using a full scan acquisition mode may not be sensitive enough for low-concentration analytes. Incorrect ion source temperatures can also affect fragmentation and signal intensity.
-
The Solution: Optimize MS parameters for sensitivity and selectivity.
Caption: General workflow for optimizing MS detector parameters.
-
Switch to Selected Ion Monitoring (SIM): For quantitative analysis and troubleshooting low signals, SIM mode is vastly more sensitive than full SCAN mode.[11][15][16] Instead of scanning a full mass range, the detector focuses only on a few characteristic ions, increasing the dwell time on each and significantly improving the signal-to-noise ratio.
-
Select Key Diagnostic Ions: For the TMS derivative of Methyl 3-hydroxyundecanoate, specific fragment ions are more reliable than the molecular ion.
| Analyte Form | Key Ion (m/z) | Rationale & Source |
| TMS-Derivatized | 175 | This is a highly characteristic and often abundant ion for 3-hydroxy FAME TMS ethers, resulting from cleavage between the C3 and C4 carbons. |
| TMS-Derivatized | M-15 (m/z 287) | Loss of a methyl group from one of the TMS silicon atoms is a very common fragmentation pathway for silylated compounds.[10] |
| Underivatized | 103 | If derivatization failed, this ion from a McLafferty rearrangement of the methyl ester may be present. Its presence alongside a poor peak shape is a strong indicator of incomplete derivatization. |
Frequently Asked Questions (FAQs)
Q: I see a peak, but it's broad and tailing. What's the cause? A: This is a classic symptom of a polar, underivatized analyte interacting with the GC system. The most likely causes are:
-
Complete derivatization failure. Review your silylation protocol, especially ensuring anhydrous conditions.[1][2]
-
Active sites in the system. Change your inlet liner to a new, deactivated one and trim the first few centimeters off your GC column.[13]
-
Column contamination. Bake out your column according to the manufacturer's instructions.
Q: Can I analyze Methyl 3-hydroxyundecanoate without derivatization? A: It is strongly discouraged. While you might see a very small, misshapen peak at high concentrations, the results will be unreliable and non-quantitative. The polarity of the hydroxyl group necessitates derivatization for successful GC-MS analysis.[3][17]
Q: My baseline is noisy. How can I improve my signal-to-noise ratio? A: A noisy baseline reduces your effective limit of detection.
-
Check for leaks in your GC system (carrier gas lines, septum, column fittings).
-
Ensure high-purity carrier gas. An exhausted gas filter can introduce contaminants.
-
Switch to SIM mode. This is the most effective way to improve the signal-to-noise ratio for a target compound.[11]
-
Column Bleed. If you are operating at the upper temperature limit of your column for extended periods, you may see increased baseline noise from column bleed. Ensure your oven program does not exceed the column's maximum temperature.
Appendix: Protocol for Silylation Derivatization
This protocol describes the silylation of a dried sample extract containing Methyl 3-hydroxyundecanoate.
Materials:
-
Dried sample extract in a 2 mL autosampler vial with a PTFE-lined cap.
-
Anhydrous Pyridine or Acetonitrile.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Heating block or oven set to 70°C.
Procedure:
-
Ensure the sample extract is completely dry. Any residual water will consume the derivatizing reagent.[2]
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to reconstitute it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.[9]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in the heating block at 70°C for 45 minutes to facilitate the reaction.[1][2]
-
Remove the vial and allow it to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Do not delay injection, as the TMS ethers can be susceptible to hydrolysis over time if exposed to moisture.
References
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Technical Support Center: Optimizing Derivatization of Hydroxylated Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Welcome to the technical support center for the derivatization of hydroxylated fatty acid methyl esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and reproducible results in your gas chromatography-mass spectrometry (GC-MS) analyses.
Introduction: The "Why" of Derivatization
Hydroxylated fatty acids are crucial bioactive lipids involved in numerous physiological and pathological processes. Their analysis by GC-MS, however, is not straightforward. The presence of polar hydroxyl (-OH) and carboxyl (-COOH) groups makes them non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography.[1][2] Derivatization is a critical step to overcome these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3][4] The most common approach for hydroxylated FAMEs is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This guide will primarily focus on optimizing this critical silylation step.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the derivatization of hydroxylated FAMEs.
Q1: Why is my derivatization incomplete, leading to poor peak shape and low signal intensity?
A1: Incomplete derivatization is a frequent issue and can stem from several factors:
-
Moisture Contamination: Silylating reagents are extremely sensitive to moisture.[3] Any water in your sample or solvents will preferentially react with the silylating agent, consuming it and preventing the derivatization of your analyte.[3]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely evaporated to dryness before adding the derivatization reagents.[5]
-
-
Insufficient Reagent: An inadequate amount of silylating reagent will lead to an incomplete reaction.
-
Solution: It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.[6]
-
-
Suboptimal Reaction Conditions: Time and temperature are critical parameters for driving the derivatization reaction to completion.
-
Solution: For moderately hindered hydroxyl groups, heating the reaction mixture is often necessary. Optimization of both reaction time and temperature is crucial and should be empirically determined for your specific analytes.
-
-
Steric Hindrance: The reactivity of hydroxyl groups towards silylation is influenced by their position on the fatty acid chain, with the order of reactivity being primary > secondary > tertiary alcohols.[3][6] Highly sterically hindered hydroxyl groups may require more forceful derivatization conditions or the use of a catalyst.
-
Solution: The addition of a catalyst like trimethylchlorosilane (TMCS) to the silylating reagent (e.g., BSTFA) can enhance the derivatization of hindered hydroxyls.[7]
-
Q2: I'm seeing extraneous peaks in my chromatogram. What are they and how can I get rid of them?
A2: Extraneous peaks can originate from the derivatization reagent itself, its byproducts, or contaminants.
-
Reagent and Byproducts: Silylating reagents like BSTFA and their byproducts are volatile and can sometimes interfere with the analysis of early-eluting compounds.[6][8]
-
Solution: Choose a silylating reagent with volatile byproducts that elute with the solvent front, such as BSTFA.[7] In cases of severe interference, a post-derivatization cleanup step may be necessary. A liquid-liquid extraction with a basic aqueous solution can be used to decompose and remove excess BSTFA and its byproducts.[9]
-
-
Solvent Impurities: Impurities in your solvents can be derivatized along with your analyte, leading to extra peaks.
-
Solution: Always use high-purity, GC-grade solvents. It is also good practice to run a reagent blank (all components except the sample) to identify any peaks originating from the reagents or solvents.
-
Q3: My TMS derivatives seem to be degrading over time, leading to poor reproducibility. What's happening?
A3: Trimethylsilyl (TMS) ethers are susceptible to hydrolysis, meaning they can react with any residual moisture to revert to the original hydroxyl group.[6][10] This instability can be a significant source of variability.
-
Solution: Analyze your derivatized samples as soon as possible after preparation. If storage is unavoidable, ensure the samples are kept in tightly sealed vials under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation. The use of aprotic solvents is also critical to prevent hydrolysis.[3]
Q4: Which silylating reagent should I choose: BSTFA or MSTFA?
A4: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.
-
BSTFA is a very versatile and widely used reagent that reacts with a broad range of polar compounds.[6] Its byproducts are highly volatile, which is advantageous for GC analysis.[6][8]
-
MSTFA is considered an even stronger silylating agent than BSTFA and is often used for more challenging derivatizations, such as those involving sterically hindered hydroxyl groups or for creating derivatives for metabolomics studies.[11][12]
The choice often depends on the specific analytes and the complexity of the sample matrix. For most hydroxylated FAMEs, BSTFA, often with a small percentage of TMCS as a catalyst, is sufficient.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very small product peaks | 1. Inactive reagent (hydrolyzed). 2. Incorrect reaction temperature/time. 3. Sample degradation. | 1. Use a fresh vial of silylating reagent. Ensure proper storage conditions (dry, inert atmosphere). 2. Optimize reaction temperature and time. Start with a standard protocol (e.g., 60°C for 30 minutes) and adjust as needed. 3. Ensure proper sample handling and storage to prevent degradation before derivatization. |
| Broad, tailing peaks for derivatized analytes | 1. Incomplete derivatization. 2. Active sites in the GC system (injector liner, column). 3. Co-elution with interfering compounds. | 1. Re-optimize derivatization conditions (see Q1). Consider a stronger silylating agent or the addition of a catalyst. 2. Use a deactivated injector liner. Condition your GC column according to the manufacturer's instructions. 3. Optimize your GC temperature program to improve separation. |
| Variable peak areas between replicate injections | 1. Instability of TMS derivatives (hydrolysis). 2. Inconsistent injection volume. 3. Sample loss during workup. | 1. Analyze samples immediately after derivatization. Ensure a completely anhydrous environment.[3] 2. Check the autosampler for proper operation. Use an internal standard to correct for injection volume variations. 3. Ensure your sample workup procedure is consistent and minimizes the potential for sample loss. |
| Disappearance of peaks for unsaturated hydroxylated FAMEs | 1. Degradation at high temperatures. 2. Reaction with derivatization byproducts. | 1. Lower the injector and oven temperatures if possible without compromising chromatography. 2. While less common with modern reagents, ensure your derivatization reagents are of high quality and free from impurities that could react with double bonds. |
Experimental Protocols
Protocol 1: Standard Silylation of Hydroxylated FAMEs using BSTFA with 1% TMCS
This protocol is a robust starting point for the derivatization of most hydroxylated FAMEs.
Materials:
-
Dried hydroxylated FAME sample (1-10 mg)[6]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (as a catalyst and solvent)[5]
-
Anhydrous hexane (for final dilution)
-
5 mL reaction vial with a PTFE-lined screw cap[6]
-
Heating block or oven
Procedure:
-
Ensure the hydroxylated FAME sample is completely dry. If the sample was in an aqueous solution, evaporate it to dryness under a stream of nitrogen.[5]
-
Add 100 µL of anhydrous pyridine to the dried sample in the reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[5]
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Cool the vial to room temperature.
-
Dilute the sample with anhydrous hexane to the desired concentration for GC-MS analysis.
-
Transfer the final solution to a GC vial for immediate analysis.
Visualizing the Workflow
Caption: Silylation workflow for hydroxylated FAMEs.
The Underlying Chemistry: A Mechanistic View
Silylation is a nucleophilic substitution reaction (SN2 type) where the oxygen of the hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating reagent.[3][13] The presence of a good leaving group on the silylating reagent facilitates this reaction.[3] A catalyst, such as TMCS or a base like pyridine, can increase the reaction rate, especially for sterically hindered hydroxyl groups.
Sources
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Preventing degradation of Methyl 3-hydroxytetradecanoate during sample preparation.
A Guide to Preventing Analyte Degradation During Sample Preparation
Welcome to the technical support guide for Methyl 3-hydroxytetradecanoate. As Senior Application Scientists, we understand that the integrity of your sample is paramount to achieving reliable and reproducible results. This compound, a hydroxy fatty acid methyl ester (FAME), is susceptible to specific degradation pathways during sample handling and preparation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the stability of your analyte from sample collection to final analysis.
Part 1: Fundamental Understanding of this compound Stability
Before troubleshooting, it's crucial to understand the chemical nature of this compound and its vulnerabilities.
Physicochemical Properties
A summary of key properties is essential for interpreting its behavior during experiments.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O₃ | [1][2][3][4][5] |
| Molecular Weight | 258.4 g/mol | [1][2][3][5][6] |
| Appearance | Pale Yellow Low Melting Solid or Neat Solid | [3][7] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [8] |
| Storage Conditions | -20°C for long-term stability, under desiccating conditions | [2][5] |
Primary Degradation Pathways
The structure of this compound contains two primary functional groups susceptible to degradation during sample preparation: an ester linkage and a secondary hydroxyl group. Understanding these vulnerabilities is the first step in preventing analyte loss.
Caption: Primary degradation pathways for this compound.
-
Ester Hydrolysis: This is the most common degradation pathway. The methyl ester can be hydrolyzed back to its corresponding carboxylic acid (3-hydroxytetradecanoic acid) and methanol. This reaction is catalyzed by the presence of acids or bases and requires water.[9][10][11]
-
Thermal Degradation: Like many organic molecules, FAMEs can degrade at high temperatures.[12] While saturated esters are relatively stable, excessive heat, particularly in a GC inlet, can cause pyrolysis, leading to fragmentation and analyte loss.[12][13]
-
Enzymatic Degradation: When working with biological matrices (e.g., cell cultures, plasma, tissue), endogenous enzymes such as esterases and lipases can rapidly hydrolyze the ester bond.[14]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during sample preparation.
Section A: Sample Collection & Storage
Q1: I'm working with bacterial cell pellets. How can I prevent degradation of my analyte before I even start the extraction?
Answer: For biological samples, enzymatic degradation is the immediate threat. The goal is to halt all metabolic and enzymatic activity instantly upon collection.
-
Causality: Active esterases in viable cells will hydrolyze your analyte.[14] Slow degradation can also occur at 4°C or even -20°C over time.[15]
-
Solution:
-
Rapid Quenching: Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.
-
Lyophilization: Lyophilize (freeze-dry) the frozen pellet to remove water. This is a critical step, as water is required for both enzymatic and chemical hydrolysis.[16]
-
Low-Temperature Storage: Store the lyophilized pellets at -80°C until you are ready for extraction. Studies have shown that storage at -80°C effectively preserves fatty acid profiles for up to 10 years.[15]
-
Q2: Can I store my non-biological samples (e.g., chemical reaction mixtures) at room temperature?
Answer: It is strongly discouraged. Even in the absence of enzymes, slow chemical hydrolysis can occur if moisture and trace acidic or basic impurities are present.
-
Causality: Ambient temperature provides sufficient energy for slow hydrolysis over time.
-
Solution: Store all samples, regardless of origin, at or below -20°C in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon) to displace moisture and oxygen.[5][8]
Section B: Extraction
Q1: My recovery of this compound is consistently low after performing a liquid-liquid extraction. What's causing this loss?
Answer: Analyte loss during extraction is often due to incomplete extraction or, more critically, degradation from improper solvent conditions or pH.
-
Causality: Using extraction protocols with strong acids or bases without careful control can catalyze the hydrolysis of the ester. The conventional Folch method, which uses a mixture of chloroform and methanol, is a reliable starting point for lipid extraction.[17][18]
-
Troubleshooting Steps:
-
Check pH: Ensure your sample and extraction solvents are near neutral pH. If your sample is inherently acidic or basic, neutralize it carefully before adding extraction solvents.
-
Use Anhydrous Conditions: After the initial extraction, ensure the organic phase is completely dry. Add anhydrous sodium sulfate (Na₂SO₄) to the organic extract to remove residual water, which can promote hydrolysis.[18][19]
-
Solvent Choice: this compound is soluble in common organic solvents like hexane, chloroform, and ethyl acetate.[8][17][19] Ensure your chosen solvent is appropriate for your sample matrix and downstream analysis.
-
Minimize Heat: Do not heat the sample during extraction unless a specific protocol requires it and has been validated. If you need to evaporate the solvent, use a gentle stream of nitrogen at room temperature rather than high heat.[17][18]
-
Section C: Analysis (Focus on Gas Chromatography - GC)
Q1: I see peak tailing and poor reproducibility for my analyte when analyzing by GC-MS. Could this be degradation?
Answer: Yes, this is a classic sign of on-column degradation or interaction. The free hydroxyl group on this compound can interact with active sites in the GC inlet and column, and it is also the site of potential thermal degradation.
-
Causality: The polar hydroxyl group can lead to poor peak shape.[20] At high temperatures in the GC inlet, it can also be a site for thermal decomposition.
-
Solution: Derivatization. To improve volatility and thermal stability, the hydroxyl group must be derivatized. Silylation is the most common and effective method.[19] This process replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable trimethylsilyl (TMS) group.
Q2: What is the best protocol for silylating my sample before GC-MS analysis?
Answer: The following is a robust, field-tested protocol for the silylation of hydroxylated FAMEs.
Protocol: Silylation for GC-MS Analysis
This protocol converts the hydroxyl group of this compound into a more volatile and thermally stable trimethylsilyl (TMS) ether, suitable for GC-MS analysis.[19]
Materials:
-
Dried sample extract containing this compound in a GC vial.
-
Anhydrous pyridine or acetonitrile.
-
Silylation reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Ensure your sample extract in the GC vial is completely dry. Evaporate the solvent under a gentle stream of nitrogen if necessary.[19]
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried sample.
-
Add 50 µL of the silylation reagent (e.g., BSTFA + 1% TMCS).[19]
-
-
Reaction:
-
Cap the vial tightly.
-
Incubate at 60-70°C for 30-60 minutes to ensure complete derivatization.[19]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Caption: Workflow highlighting critical steps to prevent degradation.
Part 3: Summary & Quick Reference
This table provides a quick summary of potential issues and their solutions.
| Observed Problem | Potential Cause (Degradation) | Recommended Solution |
| Low analyte concentration in biological samples | Enzymatic hydrolysis by esterases/lipases during/after collection. | Immediately quench sample in liquid nitrogen, lyophilize, and store at -80°C. |
| Poor recovery after liquid-liquid extraction | Acid/base-catalyzed hydrolysis due to non-neutral pH or residual water. | Neutralize sample before extraction; use anhydrous solvents; dry final organic extract with Na₂SO₄. |
| Analyte loss during solvent evaporation | Thermal degradation from excessive heat. | Evaporate solvent using a gentle stream of nitrogen at room temperature. |
| Tailing peaks and poor signal in GC analysis | On-column degradation or interaction of the free hydroxyl group. | Derivatize the hydroxyl group using a silylation reagent (e.g., BSTFA) prior to GC injection. |
By understanding the inherent instabilities of this compound and implementing these preventative and troubleshooting measures, you can ensure the integrity of your samples and the accuracy of your experimental data.
References
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chen, Y., et al. (2025). Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. ResearchGate. Retrieved from [Link]
-
Kaur, N., & Kushmaro, A. (2025). Hydroxy Acid Conjugation to Lipids Increases Structural and Hydrolytic Stability. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Degradation Pathways. ResearchGate. Retrieved from [Link]
-
Usack, J. G., et al. (2024). Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. PubMed. Retrieved from [Link]
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UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ChemBK. (2024). METHYL-(R)-3-HYDROXYTETRADECANOATE. Retrieved from [Link]
-
Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. PMC - NIH. Retrieved from [Link]
-
Gedi, M. A., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. Retrieved from [Link]
-
Ecker, J., et al. (2012). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. Retrieved from [Link]
- Hoeck, H., et al. (1996). Hydrolysis of methyl esters for production of fatty acids. Google Patents.
-
Cambridge Bioscience. (n.d.). This compound. Matreya. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-Methyl 3-hydroxytetradecanoate. Retrieved from [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Methyl 3-hydroxytetradecanoate. NIH. Retrieved from [Link]
-
Agilent. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Retrieved from [Link]
-
Knothe, G. (2025). Oxidative stability of fatty acid alkyl esters: A review. ResearchGate. Retrieved from [Link]
-
Hollinger, M. A. (Ed.). (2003). Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]
-
Hartman, L., & Lago, R. C. (2025). Rapid preparation of fatty acid methyl esters. ResearchGate. Retrieved from [Link]
-
Das, A. K., & Lahiri, S. C. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]
-
Kuhlmann, J. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Pellis, A., et al. (2022). Impact of Enzymatic Degradation on the Material Properties of Poly(Ethylene Terephthalate). MDPI. Retrieved from [Link]
-
Hrubý, M., et al. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. PMC - NIH. Retrieved from [Link]
-
Various Authors. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fatty acid esters – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 14-hydroxytetradecanoate. NIH. Retrieved from [Link]
-
Cao, Y., et al. (2010). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research. Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
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- 4. This compound [webbook.nist.gov]
- 5. This compound, 3-Hydroxy fatty acid methyl ester (CAS 55682-83-2) | Abcam [abcam.com]
- 6. cdn.usbio.net [cdn.usbio.net]
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- 8. chembk.com [chembk.com]
- 9. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
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- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
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- 20. agilent.com [agilent.com]
Technical Support Center: Overcoming Matrix Effects in the Quantification of Methyl 3-hydroxytetradecanoate
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of Methyl 3-hydroxytetradecanoate. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of matrix effects in biological samples.
Introduction: The Challenge of the Matrix
In the realm of bioanalysis, the "matrix" refers to all components within a sample other than the analyte of interest.[1] For this compound, a key intermediate in fatty acid biosynthesis, accurate quantification from complex biological matrices like plasma, serum, or tissue homogenates is frequently compromised by these co-existing substances.[2] Matrix effects, primarily observed as ion suppression or enhancement in mass spectrometry-based methods, can significantly undermine the accuracy, precision, and sensitivity of your results.[3][4] This guide is designed to help you diagnose, understand, and overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they particularly problematic for a lipid-like this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] In Liquid Chromatography-Mass Spectrometry (LC-MS), this interference often leads to a suppressed (or occasionally enhanced) signal for the analyte of interest.[1]
For a lipid-based molecule like this compound, the primary culprits behind matrix effects are endogenous phospholipids.[5][6] Biological fluids such as plasma and serum have high concentrations of phospholipids.[5] During electrospray ionization (ESI), these phospholipids can compete with this compound for ionization, leading to a reduction in the analyte's signal, a phenomenon known as ion suppression.[7][8] This is especially pronounced in the positive ion electrospray mode (+ESI).[5] The consequence is poor reproducibility, decreased accuracy, and lower sensitivity, particularly at the lower limits of quantification.[5]
Q2: I'm observing poor reproducibility and lower than expected signal for my this compound standards in spiked plasma samples compared to the same standards in a clean solvent. Is this a matrix effect, and how can I confirm it?
A2: The scenario you've described is a classic indicator of matrix effects, specifically ion suppression. To formally diagnose this, two well-established methods can be employed:
-
Post-Column Infusion: This is a qualitative method to identify at what points during your chromatographic run ion suppression is occurring. A constant flow of a pure this compound solution is introduced into the mass spectrometer's ion source after the analytical column. You then inject a blank, extracted matrix sample. Any dips in the steady signal of your analyte correspond to the elution times of matrix components that are causing ion suppression.[9][10]
-
Post-Extraction Spike Analysis: This is a quantitative approach to measure the extent of the matrix effect.[10][11] You compare the peak area of this compound in a solution of clean solvent to the peak area of the analyte spiked into a previously extracted blank matrix sample at the same concentration. The percentage of matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]
Q3: My current sample preparation involves a simple protein precipitation. What are more effective strategies to remove interfering phospholipids?
A3: While protein precipitation is a straightforward method, it is often insufficient for removing phospholipids, which can lead to significant ion suppression.[5] More robust sample preparation techniques are highly recommended to obtain cleaner extracts.[11]
Here is a comparison of common sample preparation techniques for their effectiveness in removing phospholipids:
| Sample Preparation Technique | Principle of Action | Typical Phospholipid Removal Efficiency | General Analyte Recovery |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile). | Low to Moderate | High, but co-precipitation of analytes can occur. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and matrix components between two immiscible liquid phases. | Moderate to High | Variable, dependent on solvent choice and analyte polarity. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's and interferents' differential affinity for a solid sorbent. | High to Very High | Good to Excellent, but requires method development. |
| HybridSPE®-Phospholipid | A targeted approach combining protein precipitation with phospholipid removal via a specialized sorbent. | Very High | Excellent |
Experimental Protocol: Phospholipid Depletion using HybridSPE®-Phospholipid
This protocol provides a streamlined workflow for the effective removal of phospholipids from plasma or serum samples.
-
Sample Pre-treatment: To a 100 µL aliquot of your plasma or serum sample, add an appropriate internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to the sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 3 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to a HybridSPE®-Phospholipid plate or cartridge.
-
Elution: Apply a vacuum or positive pressure to force the sample through the sorbent. The eluate collected is now depleted of phospholipids and ready for LC-MS analysis.
Q4: Can optimizing my LC-MS method help mitigate matrix effects without extensive sample preparation?
A4: Yes, chromatographic and mass spectrometric parameters can be adjusted to minimize the impact of matrix effects.
-
Chromatographic Separation: The goal is to chromatographically separate this compound from the co-eluting matrix components, especially phospholipids.[12]
-
Gradient Optimization: Develop a gradient elution profile that provides better resolution between your analyte and the interfering peaks.
-
Column Chemistry: Consider using a different column chemistry. For instance, a pentafluorophenyl (PFP) or biphenyl phase may offer different selectivity for lipids compared to a standard C18 column.
-
-
Mass Spectrometry Ionization:
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][8] If your instrumentation allows, testing your analysis with an APCI source could lead to a significant reduction in ion suppression.
-
Ionization Polarity: Switching from positive to negative ionization mode (or vice-versa) can sometimes be beneficial, as many interfering compounds may ionize preferentially in one polarity.
-
Q5: What is the role of an internal standard in overcoming matrix effects, and what constitutes a good internal standard for this compound?
A5: The use of a suitable internal standard (IS) is a cornerstone of robust quantitative bioanalysis and is highly effective at compensating for matrix effects.[11][12] An IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, standards, and quality controls at the very beginning of the sample preparation process.[13]
The ideal internal standard for this compound is a stable isotope-labeled (SIL) analogue , such as this compound-d3. A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte, meaning it will behave almost identically during sample extraction, chromatography, and ionization.[11] Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS. By using the ratio of the analyte response to the IS response for quantification, the variability introduced by matrix effects is effectively normalized.[4]
If a SIL-IS is not available, a close structural analog that is not present in the sample can be used, for example, Methyl 3-hydroxypentadecanoate. However, it's crucial to validate that it co-elutes and experiences similar matrix effects as the analyte.
Visualizing the Workflow: From Problem to Solution
The following diagram illustrates a systematic approach to troubleshooting matrix effects in the quantification of this compound.
Caption: A flowchart for troubleshooting matrix effects.
Concluding Remarks
Overcoming matrix effects in the quantification of this compound is a multi-faceted challenge that requires a systematic and informed approach. By understanding the root causes of these effects, primarily from phospholipids in biological samples, researchers can implement targeted strategies to mitigate their impact. The combined use of advanced sample preparation techniques, optimized chromatographic and mass spectrometric conditions, and the indispensable application of a stable isotope-labeled internal standard will pave the way for accurate, reproducible, and reliable quantitative results.
References
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews, 24(3), 367-412.
- Lagerwerf, F. M., & van de Merbel, N. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
-
Agilent Technologies. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
- Vogeser, M., & Seger, C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. The Analyst, 139(6), 1269-1277.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 2(1), 1-3.
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
- Kvitkovskaya, A. A., et al. (2023).
-
Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5 [Video]. YouTube. Retrieved from [Link]
- Al-Masri, M. A., et al. (2017). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 7(5), 1-7.
- Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2133-2136.
- Quifer-Rada, P., et al. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers in Chemistry, 8, 580.
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Methyl 3-hydroxytetradecanoate. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Methyl 3-hydroxytetradecanoate. In PubChem. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. e-b-f.eu [e-b-f.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Gas Chromatography of 3-Hydroxy Fatty Acid Methyl Esters
Welcome to the technical support center for the analysis of 3-hydroxy fatty acid methyl esters (3-OH FAMEs) by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for these important molecules. Here, we address common challenges in achieving optimal peak shape and provide in-depth, experience-driven solutions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common problems encountered during the GC analysis of 3-OH FAMEs.
Q1: Why are my 3-OH FAME peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[1][2] For 3-OH FAMEs, this is often due to secondary interactions between the polar hydroxyl group and active sites within the GC system.[3]
Primary Causes & Quick Fixes:
-
Active Sites: The free hydroxyl group of the 3-OH FAME can interact with active sites in the inlet liner, at the head of the GC column, or on contaminants.[3]
-
Improper Column Installation: A poorly cut or improperly positioned column can create dead volumes and disrupt the sample flow path, leading to tailing for all peaks.[3][4]
-
Solution: Re-cut the column ensuring a clean, 90-degree cut and verify its correct placement in the inlet according to the manufacturer's instructions.[3]
-
-
Column Contamination: Buildup of non-volatile matrix components on the stationary phase can lead to peak tailing.[4]
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming the column is recommended.
-
-
Insufficient Derivatization: If the hydroxyl group is not completely derivatized, the remaining free hydroxyls will cause significant tailing.
-
Solution: Optimize your derivatization protocol. Consider a silylation step to cap the hydroxyl group, which is a common and effective strategy.
-
Q2: My 3-OH FAME peaks are fronting. What's the cause?
Peak fronting, characterized by a leading edge that is broader than the trailing edge, is often a sign of column overload.[1][5]
Primary Causes & Quick Fixes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to move through the column more quickly than they should.[1][5]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[1][2]
-
Solution: Ensure your derivatized 3-OH FAMEs are completely soluble in the chosen solvent. You may need to select a different solvent.
-
Q3: I'm seeing split peaks for my 3-OH FAMEs. Why?
Peak splitting can arise from both physical and chemical issues within the GC system.[3]
Primary Causes & Quick Fixes:
-
Incompatible Solvent and Stationary Phase: A mismatch in polarity between the injection solvent and the column's stationary phase can cause peak splitting, especially in splitless injection mode.[3]
-
Solution: Choose a solvent that is compatible with your stationary phase.
-
-
Improper Initial Oven Temperature: In splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column.[3][6]
-
Blocked Inlet Liner or Column: A blockage can cause the sample to be introduced onto the column in a non-uniform manner.[2]
-
Solution: Replace the inlet liner and trim the front of the column.[2]
-
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent peak shape problems.
Guide 1: Optimizing Derivatization for 3-OH FAMEs
The inherent polarity of the hydroxyl group in 3-OH FAs makes derivatization a critical step for successful GC analysis.[7] While methylation of the carboxylic acid is standard for FAME analysis, the hydroxyl group often requires an additional derivatization step to improve peak shape and thermal stability.[8][9]
Workflow for Optimizing Derivatization:
Caption: Decision workflow for derivatization optimization.
Protocol: Silylation of 3-OH FAMEs
This protocol describes a common method for derivatizing the hydroxyl group of 3-OH FAMEs using BSTFA.
Materials:
-
Dried 3-OH FAME sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure your 3-OH FAME sample is completely dry, as silylation reagents are sensitive to moisture.
-
To the dried sample, add 50 µL of anhydrous pyridine to ensure solubility.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[10]
-
Allow the sample to cool to room temperature before injection into the GC.
Guide 2: Systematic GC System Troubleshooting
If derivatization is complete and peak shape issues persist, a systematic evaluation of the GC system is necessary.
Troubleshooting Flowchart:
Caption: Systematic troubleshooting of the GC system.
Key Areas of Focus:
-
Inlet Maintenance: The inlet is a common source of problems. Regular replacement of the septum and liner is crucial, especially when analyzing active compounds like 3-OH FAMEs.[11][12]
-
Column Installation: As highlighted in the FAQs, improper column installation can lead to significant peak shape distortion.[3][4] Ensure the column is cut squarely and inserted to the correct depth in both the inlet and detector.[4]
-
Column Choice: The choice of GC column is critical for the separation of FAMEs.[13][14][15]
-
Polar Columns: For general FAME analysis, polar columns like those with polyethylene glycol (WAX) or cyanopropyl stationary phases are commonly used.[13][14] Highly polar cyanopropyl columns (e.g., HP-88) are excellent for resolving complex mixtures and cis/trans isomers.[13]
-
Mid-Polar Columns: A less polar column, such as a DB-5 or similar, may be a better choice if the hydroxyl group is not derivatized, as it can reduce strong interactions that lead to tailing.
-
Table 1: Recommended GC Columns for 3-OH FAME Analysis
| Stationary Phase | Polarity | Recommended Use |
| Polyethylene Glycol (e.g., DB-WAX) | Polar | General FAME analysis, good for separation by unsaturation.[13] |
| Cyanopropyl (e.g., DB-23, HP-88) | Mid to High | Excellent for complex FAME mixtures and cis/trans isomer separation.[13][16] |
| 5% Phenyl Polysiloxane (e.g., DB-5) | Low | Can be used for derivatized 3-OH FAMEs; may reduce tailing of underivatized hydroxyls. |
-
GC Parameters: Fine-tuning your GC method parameters is essential for optimal peak shape.[17][18]
-
Injector Temperature: Set the injector temperature high enough to ensure efficient vaporization of your derivatized 3-OH FAMEs.[18]
-
Oven Temperature Program: A gradual temperature ramp will generally provide better resolution.[17] The initial oven temperature should be low enough to allow for solvent focusing, especially in splitless mode.[6]
-
Carrier Gas Flow Rate: Optimize the flow rate to achieve the best balance between analysis time and separation efficiency.[18]
-
III. Concluding Remarks
Achieving a good peak shape for 3-hydroxy fatty acid methyl esters in gas chromatography requires a holistic approach that addresses potential issues from sample preparation to the final GC method parameters. By systematically troubleshooting derivatization, inlet conditions, column choice, and instrument settings, researchers can obtain the high-quality data necessary for their work.
IV. References
-
A Comparative Guide to Derivatization Methods for 3-Hydroxy Fatty Acids - Benchchem. (n.d.). Retrieved from
-
Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Retrieved from
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). Retrieved from
-
Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. (n.d.). Retrieved from
-
What are the reasons for peak tailing or peak fronting in GC-MS? - ResearchGate. (2020, June 4). Retrieved from
-
GC Troubleshooting—Fronting Peaks - YouTube. (2018, January 3). Retrieved from
-
omega-hydroxy fatty acids - Chromatography Forum. (2014, April 14). Retrieved from
-
(PDF) Derivatization Methods in GC and GC/MS - ResearchGate. (n.d.). Retrieved from
-
TROUBLESHOOTING GUIDE. (n.d.). Retrieved from
-
GC Column Selection Guide. (n.d.). Retrieved from
-
Optimizing Splitless GC Injections | LCGC International. (2018, August 13). Retrieved from
-
3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from
-
Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. (n.d.). Retrieved from
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (n.d.). Retrieved from
-
Optimizing Gas Chromatography Parameters for Enhanced Performance - Microbioz India. (2023, November 22). Retrieved from
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application - ResearchGate. (n.d.). Retrieved from
-
Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet | LCGC International. (2025, March 10). Retrieved from
-
Which Column Is Best for Fatty Acid Analysis by GC? - Mtoz Biolabs. (n.d.). Retrieved from
-
GC Inlets An Introduction - Agilent. (n.d.). Retrieved from
-
GC Column Selection Guide - Sigma-Aldrich. (n.d.). Retrieved from
-
Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques - Agilent. (2011, March 24). Retrieved from
-
GC Troubleshooting—Tailing Peaks - YouTube. (2018, June 14). Retrieved from
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). Retrieved from
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Retrieved from
-
Improving the Analysis of Fatty Acid Methyl Esters Using Retention Time Locked Methods and Retention Time Databases - ResearchGate. (n.d.). Retrieved from
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - Restek Resource Hub. (2020, October 19). Retrieved from
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. microbiozindia.com [microbiozindia.com]
Technical Support Center: Methylation of 3-Hydroxy Fatty Acids
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This guide is designed for researchers, scientists, and drug development professionals who are derivatizing 3-OH-FAs for analysis, typically by gas chromatography-mass spectrometry (GC-MS). As a Senior Application Scientist, I've compiled this resource to address the common challenges and pitfalls encountered during the critical methylation step, providing both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in the lab. Each question is followed by an in-depth explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My GC-MS analysis shows a mixture of my expected 3-hydroxy fatty acid methyl ester (3-OH-FAME) and an unexpected peak with a lower retention time and a mass difference of -18 Da. What is happening?
Answer:
You are likely observing the product of a dehydration reaction , a major pitfall when methylating 3-hydroxy fatty acids, especially under acidic conditions. The hydroxyl group at the C-3 position is being eliminated as a water molecule (-18 Da), resulting in the formation of an unsaturated fatty acid methyl ester.
Causality and Mechanism:
The 3-hydroxy (or β-hydroxy) position is particularly susceptible to elimination. Under acidic catalysis (e.g., using BF₃, HCl, or H₂SO₄ in methanol), the reaction proceeds through a mechanism analogous to an E1 or E2 elimination.[1][2]
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O).[3]
-
Elimination: A base (such as methanol or another molecule) abstracts a proton from an adjacent carbon (either C-2 or C-4), leading to the formation of a double bond and the departure of the water molecule.[3][4]
The result is a mixture of α,β-unsaturated (trans-2-enoyl) and β,γ-unsaturated (3-enoyl) FAMEs, which are more volatile and thus typically have shorter retention times on many GC columns than the parent 3-OH-FAME.
Diagram of Dehydration Side Reaction:
Caption: Acid-catalyzed methylation and the competing dehydration pathway.
Troubleshooting Protocol:
-
Confirm Dehydration:
-
Analyze your product by GC-MS. Look for the characteristic loss of a water molecule (M-18) in the mass spectrum of the unexpected peak compared to your target compound.
-
The fragmentation pattern of the dehydration product will likely differ significantly from the 3-OH-FAME.
-
-
Modify Your Current Protocol (If Using Acid Catalysis):
-
Reduce Temperature: Strong acids and high temperatures accelerate the dehydration reaction.[2] Try reducing the reaction temperature to 45-60°C.
-
Shorten Reaction Time: While complete methylation is necessary, prolonged exposure to acid increases the likelihood of side reactions. Perform a time-course experiment (e.g., 15, 30, 60 minutes) to find the optimal time for methylation without significant dehydration.
-
Use a Milder Acid Catalyst: Boron trichloride (BCl₃) in methanol has been reported to cause less degradation of unsaturated fatty acids compared to boron trifluoride (BF₃).[5]
-
-
Switch to a Milder Methylation Method:
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is an excellent, milder alternative to traditional acid catalysis for methylating carboxylic acids. It is highly specific for the carboxyl group and generally does not affect the hydroxyl group, thus avoiding dehydration.[6] It is also safer than diazomethane.
-
Base-Catalyzed Transesterification: If your 3-OH-FA is part of a glycerolipid, a base-catalyzed method (e.g., with methanolic KOH) can be very effective and avoids the acidic conditions that cause dehydration. Note that this method is not suitable for free fatty acids.
-
Question 2: My methylation reaction seems incomplete. I still see a significant amount of the starting free 3-hydroxy fatty acid in my analysis.
Answer:
Incomplete methylation is a common issue that can stem from several factors, including the presence of water, poor solubility of the fatty acid, or insufficient reaction conditions.
Causality and Key Considerations:
-
Presence of Water: Acid-catalyzed esterification is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials (hydrolysis of the ester).[7] It is crucial to use anhydrous reagents and solvents.
-
Solubility: Long-chain 3-hydroxy fatty acids may have limited solubility in pure methanol. If the fatty acid is not fully dissolved, the reaction will be slow and incomplete.
-
Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly. Old or improperly stored catalysts (like BF₃-methanol) can lose their efficacy.
Troubleshooting Workflow:
Sources
- 1. Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation [jove.com]
- 2. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 3. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Anhydrous Conditions for the Silylation of Methyl 3-hydroxytetradecanoate
Welcome to the technical support center dedicated to the successful silylation of Methyl 3-hydroxytetradecanoate. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a critical aspect of this reaction: the stringent requirement for anhydrous conditions. We will move beyond simple procedural lists to explore the causality behind each experimental choice, ensuring a robust and reproducible workflow.
The "Why": Understanding the Criticality of Anhydrous Conditions in Silylation
Silylation is a powerful and widely used derivatization technique in organic synthesis and analytical chemistry.[1] It involves the replacement of an active hydrogen, such as the one in the hydroxyl group of this compound, with a silyl group (e.g., trimethylsilyl, TMS).[1] This transformation is often performed to protect the alcohol functionality or to increase the volatility and thermal stability of the molecule for analyses like gas chromatography (GC) and mass spectrometry (MS).[1][2][3]
The core of a successful silylation lies in the nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the silylating agent.[1] However, silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly susceptible to hydrolysis.[4][5][6] Any trace of water in the reaction system will compete with the target alcohol, reacting with the silylating agent to form undesirable siloxanes (e.g., hexamethyldisiloxane) and consuming the reagent.[7][8] This side reaction not only reduces the yield of the desired silylated product but can also introduce contaminants that complicate purification and analysis.[7][9] Therefore, maintaining strictly anhydrous conditions is not merely a suggestion but a prerequisite for a successful and high-yielding silylation of this compound.[7][8]
Visualizing the Silylation Mechanism
The following diagram illustrates the general mechanism for the silylation of an alcohol, highlighting the competing hydrolysis reaction that must be avoided.
Caption: Silylation vs. Competing Hydrolysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the silylation of this compound, with a focus on problems arising from inadequate anhydrous conditions.
Q1: My GC analysis shows a very low yield of the silylated product, and a large peak for my starting material remains. What went wrong?
A1: This is a classic symptom of a failed silylation, and the most probable cause is moisture contamination.[7][8]
-
Probable Cause 1: Inadequate Drying of Glassware. Glass surfaces have a microscopic layer of adsorbed water, even when they appear dry to the naked eye.[10] This moisture will readily consume your silylating agent.
-
Probable Cause 2: "Wet" Solvents or Reagents. Solvents, even those labeled "anhydrous," can absorb atmospheric moisture if not handled and stored correctly.[7] Your this compound sample itself could also contain trace amounts of water.
-
Probable Cause 3: Atmospheric Moisture. Performing the reaction in an open vessel or in a humid environment allows moisture from the air to enter the reaction.
Solution:
-
Glassware: Rigorously dry all glassware in an oven at a minimum of 125°C for at least 24 hours, or flame-dry it under a vacuum immediately before use.[10][11][12] Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon) or in a desiccator.[8][13]
-
Solvents: Use a freshly opened bottle of an anhydrous grade solvent. For highly sensitive reactions, it is best to distill the solvent from an appropriate drying agent (e.g., calcium hydride for hydrocarbons, sodium/benzophenone for ethers).[14][15]
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of a dry inert gas like nitrogen or argon.[7][15]
Q2: I see the formation of a significant amount of byproducts, such as a peak corresponding to hexamethyldisiloxane in my GC-MS. What is the cause?
A2: The formation of siloxanes is a direct indicator of the presence of water in your reaction.[7] The silylating agent is reacting with water instead of your target molecule.
-
Probable Cause: As detailed in Q1, the source of water could be your glassware, solvents, reagents, or the atmosphere.
Solution:
-
Re-evaluate and intensify your drying procedures for all components of the reaction as described in the solution to Q1.
-
Consider using molecular sieves to further dry your solvent just before use.[13][16] Activated 3Å or 4Å molecular sieves are effective for this purpose.
Q3: The reaction seems to stall, and I have incomplete conversion of my starting material even after extending the reaction time. What could be the issue?
A3: While factors like steric hindrance and reaction temperature can play a role, moisture contamination is a frequent culprit for stalled reactions.[7][8]
-
Probable Cause: A slow, continuous ingress of moisture into the reaction vessel can gradually consume the silylating agent, leading to an incomplete reaction. This can happen if the seals on your apparatus are not secure or if the inert gas supply is not sufficiently dry.
Solution:
-
Ensure all joints and septa in your reaction setup are well-sealed.
-
Pass your inert gas through a drying tube containing a desiccant like calcium chloride or Drierite before it enters the reaction vessel.
-
If the reaction is sluggish at room temperature, a modest increase in temperature may improve the rate, but this will not overcome a significant moisture issue.[7]
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
This protocol details two effective methods for ensuring your glassware is free from adsorbed moisture.
Method A: Oven Drying
-
Disassemble and thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Place the clean glassware in a laboratory oven set to a minimum of 125°C.[10][11]
-
Allow the glassware to dry for at least 24 hours.[11]
-
While still hot, assemble the apparatus and allow it to cool to room temperature under a gentle stream of dry nitrogen or argon.[17]
Method B: Flame Drying
-
Assemble the clean glassware, including a stir bar.
-
Securely clamp the apparatus in a fume hood.
-
Gently heat the entire surface of the glassware with a heat gun or a Bunsen burner until it is hot to the touch.[10][12] You may initially see fogging as water vaporizes and condenses on cooler parts of the glass; continue heating until all fog is gone.[12]
-
Allow the glassware to cool to room temperature under a positive pressure of dry inert gas.
Protocol 2: Silylation of this compound under Anhydrous Conditions
This protocol provides a step-by-step method for the silylation reaction, incorporating best practices for maintaining anhydrous conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[18]
-
Silylating agent (e.g., BSTFA, often with 1% TMCS as a catalyst)[5][6]
-
Dry inert gas (Nitrogen or Argon)
-
Properly dried glassware and magnetic stir bar
Workflow Diagram:
Caption: Anhydrous Silylation Workflow.
Procedure:
-
Set up the dried glassware under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.[17]
-
In the reaction flask, dissolve a known quantity of this compound in the chosen anhydrous solvent.
-
Via a syringe, add the silylating agent (e.g., BSTFA with 1% TMCS). A molar excess of the silylating agent (typically 1.5 to 2.0 equivalents) is often used to drive the reaction to completion.[8]
-
Stir the reaction mixture at room temperature. For less reactive or sterically hindered alcohols, gentle heating (e.g., 60-70°C) may be required.[18]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for GC analysis.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), the product can be analyzed directly or subjected to a non-aqueous workup if necessary.
Data Summary Table
The choice of silylating agent and reaction conditions can significantly impact the success of the derivatization. The following table provides a summary of common silylating agents and their general reactivity.
| Silylating Agent | Common Abbreviation | Relative Strength | Byproducts | Typical Conditions |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | Room temperature or 60-80°C, often with catalyst (TMCS)[19] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Strong | Acetamide | Room temperature or 60-80°C |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Strong | N-methyltrifluoroacetamide | Room temperature or 60-80°C |
| Trimethylchlorosilane | TMCS | Moderate (often used as catalyst) | HCl | Requires a base (e.g., pyridine, triethylamine) |
| Hexamethyldisilazane | HMDS | Mild | Ammonia (NH3) | Often requires catalyst and/or heating |
References
-
Silylation - Wikipedia . Wikipedia. [Link]
-
Preparing Anhydrous Reagents and Equipment . Moodle@Units. [Link]
-
Understanding BSTFA: Properties, Handling, and Safety . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The suggested mechanism of silylation of alcohols, phenols and oximes... . ResearchGate. [Link]
-
BSTFA . Grokipedia. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits . Changfu Chemical. [Link]
-
Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts . RSC Publishing. [Link]
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis . ACS Publications. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment . JoVE. [Link]
-
Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation . NIH. [Link]
-
Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? . MDPI. [Link]
-
Derivatization for Gas Chromatography . Phenomenex. [Link]
-
Drying solvents . Sciencemadness Wiki. [Link]
-
1.2F: Drying Glassware . Chemistry LibreTexts. [Link]
-
Anhydrous Conditions . Sciencemadness Discussion Board. [Link]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide - Wikipedia . Wikipedia. [Link]
- Silyl
-
Drying Organic Solutions . University of Colorado Boulder. [Link]
-
Drying Solvents . The Schlenk Line Survival Guide. [Link]
-
Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents . ResearchGate. [Link]
-
Why do my silylations always fail? . Chromatography Forum. [Link]
-
Techniques for silylation . ResearchGate. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation . Organic Chemistry Portal. [Link]
-
Why do some organic reactions need anhydrous conditions? . TutorChase. [Link]
-
Anhydrous Conditions Definition . Fiveable. [Link]
-
Troubleshooting: How to Improve Yield . University of Rochester. [Link]
-
Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study . PubMed. [Link]
-
Protecting Groups For Alcohols . Master Organic Chemistry. [Link]
-
Synthesis of organic molecules via spray-drying . RSC Publishing. [Link]
-
Can water be used as an organic synthesis solvent? . Biotage. [Link]
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods . MDPI. [Link]
-
12.1: Organic Reactions . Chemistry LibreTexts. [Link]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Selecting the appropriate GC column for separating isomers of hydroxy fatty acid methyl esters.
Welcome to our dedicated resource for scientists and researchers navigating the complexities of separating hydroxy fatty acid methyl ester (hydroxy FAME) isomers by gas chromatography (GC). This guide is structured to provide in-depth, practical solutions to common challenges, moving beyond simple procedural lists to explain the underlying scientific principles of your separations.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the critical parameters in your GC analysis of hydroxy FAMEs.
Q1: Why is derivatization necessary for the GC analysis of hydroxy fatty acids?
A1: Free fatty acids, and particularly hydroxy fatty acids, are polar molecules with low volatility due to their carboxyl and hydroxyl groups, which readily form hydrogen bonds.[1] This leads to significant analytical challenges in GC, including poor peak shape (tailing), broad peaks, and potential adsorption onto the GC column, all of which compromise accuracy and reproducibility.[1]
Derivatization is a critical sample preparation step that converts these polar functional groups into less polar, more volatile derivatives.[2] For hydroxy fatty acids, this is typically a two-step process:
-
Esterification: The carboxylic acid group is converted to a methyl ester (a FAME) using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[1][3]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5]
This dual derivatization neutralizes the polar functional groups, making the molecule more amenable to GC analysis and allowing for separation based on finer structural differences like boiling point, degree of unsaturation, and isomer configuration.[6]
Q2: What is the most critical factor in selecting a GC column for separating hydroxy FAME isomers?
A2: The most critical factor is the polarity of the stationary phase . The separation of isomers, which have very similar boiling points, relies on the differential interactions between the isomers and the stationary phase. Highly polar stationary phases are essential for resolving positional and geometric isomers of FAMEs, including those with hydroxyl groups.[7]
Q3: Which type of GC column is generally recommended for the separation of hydroxy FAME isomers?
A3: For the separation of complex FAME mixtures, especially those containing geometric (cis/trans) and positional isomers, highly polar cyanopropylsiloxane columns are the preferred choice.[8][9] Specifically, columns with a high percentage of biscyanopropyl siloxane (e.g., 88-100%) offer the selectivity needed to resolve these closely related compounds.[7][10] Columns like the Agilent HP-88, Restek Rt-2560, and Supelco SP-2560 are industry standards for this type of analysis.[10][11][12] While polyethylene glycol (PEG) columns (e.g., DB-Wax) are polar and suitable for general FAME analysis, they typically do not provide sufficient resolution for complex cis/trans isomer separations.[8][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: Why am I observing poor resolution between my hydroxy FAME isomers, even on a highly polar column?
A4: Several factors can contribute to poor resolution:
-
Suboptimal Oven Temperature Program: The elution order of FAME isomers on highly polar columns can be temperature-dependent.[7] A slight change in the oven temperature can alter the selectivity.
-
Solution: Experiment with different temperature programs. Try a slower ramp rate (e.g., 1-2 °C/min) through the elution range of your target isomers to improve separation. Isothermal runs at different temperatures can also be effective for optimizing the resolution of specific isomer pairs.[13]
-
-
Column Length: For very complex mixtures of positional isomers, a standard 30-meter column may not provide enough theoretical plates for complete separation.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Ensure your carrier gas flow rate is optimized for your column's internal diameter. For complex separations, using hydrogen as a carrier gas can provide higher efficiency at higher flow rates compared to helium, potentially improving resolution and reducing run times.[14]
-
Q5: My hydroxy FAME peaks are tailing. What are the likely causes and how can I fix this?
A5: Peak tailing for hydroxy FAMEs is a common issue and usually points to unwanted interactions within the GC system.
-
Incomplete Derivatization: If the hydroxyl group is not completely derivatized (silylated), the remaining free hydroxyl group will interact with active sites in the system.
-
Active Sites in the Inlet or Column: Silanol groups on the surface of the inlet liner or the column itself can interact with any remaining polar functional groups.
-
Solution: Use a deactivated inlet liner. If the column is old, it may have become active; trimming the first few centimeters from the inlet end can sometimes resolve the issue. If not, the column may need to be replaced.[16]
-
Q6: I am seeing a very low signal or no peaks at all for my hydroxy FAMEs. What should I investigate?
A6: A low or absent signal can be due to several factors, from sample preparation to instrument settings.
-
Poor Volatility/Thermal Degradation: Even after derivatization, some high molecular weight hydroxy FAMEs can be susceptible to degradation in a hot GC inlet.[15]
-
Solution: Optimize the inlet temperature. A temperature that is too high can cause degradation, while one that is too low can lead to poor sample transfer to the column. Experiment with a range of inlet temperatures (e.g., 250-300°C) to find the optimal balance.[15]
-
-
Inefficient Derivatization: As mentioned previously, if the derivatization is incomplete, the analyte will not chromatograph effectively.[15]
-
Solution: Verify your derivatization efficiency by analyzing a derivatized standard.[15] The presence of a strong, sharp peak for the standard confirms the reaction is working.
-
-
Leaks in the System: A leak in the carrier gas line or at the injector can prevent the sample from reaching the detector.
-
Solution: Perform a leak check of your system, paying close attention to the septum and column fittings.[17]
-
Data Presentation & Protocols
GC Column Selection Guide
The choice of stationary phase is paramount for achieving the desired separation. The table below compares common stationary phases for FAME analysis.
| Stationary Phase | Polarity | USP Designation | Max Temperature (°C) | Primary Application |
| (88% Cyanopropyl)arylpolysiloxane (e.g., HP-88) | High | G5, G8 | 250/260 | Separation of cis/trans FAME isomers.[11] |
| Poly(biscyanopropyl siloxane) (e.g., SP-2560) | High | G5 | 250 | Detailed separation of geometric and positional FAME isomers.[12] |
| Polyethylene Glycol (PEG) (e.g., DB-Wax) | High | G16 | 230 | General FAME analysis, not ideal for complex isomer separations.[8][11] |
| 70% Cyanopropyl Polysilphenylene-siloxane (e.g., TR-FAME) | High | N/A | Higher than many biscyanopropyl phases | Optimized for FAME analysis with low bleed for MS applications.[14] |
Experimental Protocol: Derivatization of Hydroxy Fatty Acids
This two-step protocol ensures both the carboxylic acid and hydroxyl groups are derivatized for optimal GC analysis.
Step 1: Methyl Esterification
-
Sample Preparation: Weigh 1-25 mg of your lipid sample into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.[2]
-
Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride-Methanol (BCl₃-Methanol).[2]
-
Reaction: Heat the vessel at 60°C for 10 minutes.[2]
-
Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane layer.[2]
-
Isolation: Carefully transfer the upper hexane layer to a clean vial. Dry the extract by passing it through a small bed of anhydrous sodium sulfate. Evaporate the hexane under a gentle stream of nitrogen.
Step 2: Silylation of Hydroxyl Groups
-
Reagent Addition: To the dry FAME residue, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine or acetonitrile.[5]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[5][15]
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC injection.
Visualizations
Workflow for GC Column Selection
Caption: Decision workflow for selecting the appropriate GC column.
Troubleshooting Peak Tailing
Caption: A systematic approach to diagnosing and fixing peak tailing.
References
- Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique.
- BenchChem. (2025). A Comparative Performance Guide to High-Polarity GC Columns for FAME Analysis.
-
Schaffer, J. E., et al. (2013). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Analytical and Bioanalytical Chemistry, 405(18), 6087-94. Retrieved from [Link]
- Agilent Technologies. (n.d.). New High Polarity bis(Cyanopropyl) Siloxane Stationary Phase for GC Resolution of Positional and Geometric Isomers of Fatty Acid Methyl Esters.
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
- Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
-
Shayman, J. A., & Abe, A. (2013). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of lipid research, 54(1), 256-63. Retrieved from [Link]
-
Delmonte, P., et al. (2016). Evaluation of poly(90% biscyanopropyl/10% cyanopropylphenyl siloxane) capillary columns for the gas chromatographic quantification of trans fatty acids in non-hydrogenated vegetable oils. Journal of Chromatography A, 1461, 124-31. Retrieved from [Link]
-
ResearchGate. (2016). What is the best GC capillary column for Fatty Acid Methyl Esters analysis?. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Separation of 37 Fatty Acid Methyl Esters Utilizing a High-Efficiency 10 m Capillary GC Column with Optimization.
-
ResearchGate. (2025). Evaluation of poly(90% biscyanopropyl/10% cyanopropylphenyl siloxane) capillary columns for the gas chromatographic quantification of trans fatty acids in non-hydrogenated vegetable oils. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids. Retrieved from [Link]
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Klein, D. R., et al. (2020). Charge-switch derivatization of fatty acid esters of hydroxy fatty acids via gas-phase ion/ion reactions. Analytical and bioanalytical chemistry, 412(23), 5849-5859. Retrieved from [Link]
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Analytics-Shop. (n.d.). SP™-2560 Capillary GC Column. Retrieved from [Link]
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Chromatography Forum. (2014). omega-hydroxy fatty acids. Retrieved from [Link]
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ResearchGate. (2014). What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?. Retrieved from [Link]
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Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
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PubMed. (2013). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]
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ResearchGate. (2018). Fatty acids methyl ester separation by GC-MS?. Retrieved from [Link]
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Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
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LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]
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SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
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PubMed. (2001). Positional effect of solute functional group among positional isomers in hydroxyl group-solvent and carbonyl group-solvent specific interactions in menthanol--water mixed solvents monitored by high-performance liquid chromatography. Retrieved from [Link]
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Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
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Minimizing analyte loss during the extraction of Methyl 3-hydroxytetradecanoate.
Welcome to the technical support center for the efficient extraction of Methyl 3-hydroxytetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this specific analyte and to troubleshoot common challenges that can lead to significant analyte loss. Our approach is grounded in established scientific principles and field-proven methodologies to ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding this compound
This compound (C15H30O3) is a hydroxy fatty acid methyl ester.[1][2][3] Its structure, featuring a hydroxyl group on the third carbon and a methyl ester, imparts specific chemical properties that must be carefully considered during extraction. With a molecular weight of approximately 258.4 g/mol , it is soluble in organic solvents like ethanol, ether, and chloroform but has low solubility in water.[4] The presence of both a hydroxyl group and an ester functional group means that pH, solvent polarity, and temperature can all significantly impact its stability and partitioning behavior during extraction.
Core Principles for Minimizing Analyte Loss
The primary objective during the extraction of this compound is to efficiently separate it from the sample matrix while preventing degradation or incomplete phase transfer. Analyte loss can occur through several mechanisms:
-
Incomplete Extraction: Due to suboptimal solvent choice or phase partitioning.
-
Analyte Degradation: Caused by harsh pH conditions or elevated temperatures.
-
Physical Losses: Adsorption to surfaces or incomplete collection of the analyte-containing phase.
-
Emulsion Formation: In liquid-liquid extraction, which traps the analyte at the phase interface.[5]
This guide will provide detailed troubleshooting strategies and optimized protocols to mitigate these risks.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the extraction of this compound.
FAQ 1: I am experiencing low recovery of this compound. What are the likely causes?
Low recovery is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low recovery. Consider the following:
-
Suboptimal Solvent System: The polarity of your extraction solvent may not be ideal for this compound. Given its structure, a solvent mixture that can effectively solvate both the fatty acid chain and the hydroxyl group is necessary.
-
Incorrect pH: The pH of your aqueous phase can influence the analyte's charge state and solubility. Although the ester group is neutral, the hydroxyl group's protonation state can be affected by extreme pH, potentially altering its partitioning.
-
Incomplete Phase Separation: In liquid-liquid extraction (LLE), poor separation of the aqueous and organic layers can lead to the loss of your analyte. This is often due to the formation of emulsions.[5]
-
Solid-Phase Extraction (SPE) Issues: If you are using SPE, problems can arise from an inappropriate choice of sorbent, improper column conditioning, or an inefficient elution solvent.[6][7]
-
Analyte Degradation: Although generally stable, prolonged exposure to strong acids or bases, or high temperatures, can potentially lead to hydrolysis of the ester group.
-
Sample Handling and Storage: Repeated freeze-thaw cycles or improper storage conditions can lead to analyte degradation.[8]
To identify the specific cause, it is recommended to evaluate each step of your protocol.
FAQ 2: How does the choice of extraction solvent impact the recovery of this compound?
Answer:
The choice of solvent is critical for achieving high extraction efficiency. The principle of "like dissolves like" is a good starting point.
-
Polarity Matching: this compound has a long, nonpolar alkyl chain and a moderately polar head due to the hydroxyl and ester groups. A common and effective approach for extracting lipids is the use of a biphasic solvent system, such as the Folch or Bligh-Dyer methods, which utilize a mixture of chloroform and methanol.[9] The initial monophasic mixture of chloroform:methanol:water effectively disrupts cell membranes and solubilizes a wide range of lipids. Subsequent addition of water or saline induces phase separation, with the lipids partitioning into the lower chloroform phase.
-
Alternative Solvents: For researchers looking to move away from chlorinated solvents, methyl-tert-butyl ether (MTBE) has emerged as a viable alternative.[10] An extraction system using MTBE and methanol results in the analyte partitioning into the upper organic phase, which can be easier and safer to collect.
| Solvent System | Composition (v/v/v) | Analyte Partitioning | Advantages | Disadvantages |
| Folch | Chloroform:Methanol:Water (8:4:3) | Lower (Chloroform) Phase | Well-established, high efficiency for a broad range of lipids. | Use of chlorinated solvent, potential for emulsion formation. |
| Bligh-Dyer | Chloroform:Methanol:Water (1:2:0.8) | Lower (Chloroform) Phase | Uses less solvent than Folch, suitable for smaller sample volumes.[11] | Use of chlorinated solvent. |
| MTBE | MTBE:Methanol:Water (10:3:2.5) | Upper (MTBE) Phase | Avoids chlorinated solvents, less prone to emulsion formation, easier collection of the upper phase.[10] | May have different selectivity compared to chloroform-based methods. |
FAQ 3: I am consistently observing an emulsion during my liquid-liquid extraction. How can I prevent or break it?
Answer:
Emulsion formation is a frequent challenge in LLE, especially with complex biological matrices that contain surfactants like phospholipids and proteins.[5]
Prevention is key:
-
Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the extraction tube multiple times to increase the surface area for extraction without forming a stable emulsion.[5]
-
Protein Precipitation: If your sample is rich in proteins, consider a protein precipitation step with a cold solvent like acetone or acetonitrile before extraction.
Breaking an emulsion:
-
Centrifugation: This is often the most effective method. Centrifuging at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes can compact the emulsion layer and improve phase separation.
-
Salting Out: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase and vice versa.[5]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]
FAQ 4: What is the optimal pH for extracting this compound?
Answer:
For an ester like this compound, maintaining a near-neutral pH is generally recommended to prevent hydrolysis.
-
Acidic Conditions: Strongly acidic conditions (pH < 4) can promote the hydrolysis of the ester bond over time, especially at elevated temperatures, leading to the formation of 3-hydroxytetradecanoic acid and methanol.
-
Alkaline Conditions: Strongly alkaline conditions (pH > 10) can also lead to saponification (base-catalyzed hydrolysis) of the ester.
Therefore, performing the extraction within a pH range of 6-8 is advisable to ensure the stability of the analyte. For most biological samples, which are typically buffered around neutral pH, significant pH adjustment is often unnecessary unless the sample itself is highly acidic or basic.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific sample matrix.
Protocol 1: Liquid-Liquid Extraction using the Folch Method
This protocol is suitable for the extraction of this compound from biological tissues and fluids.
-
Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Extraction: Incubate the mixture at room temperature for 20 minutes with occasional gentle agitation.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Mix gently by inversion.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol or acetonitrile for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration
SPE can be used as a standalone extraction method or as a cleanup step after LLE. Normal-phase SPE is often effective for separating fatty acid esters.[7]
-
Column Selection: Use a silica-based normal-phase SPE cartridge (e.g., Si or NH2).
-
Conditioning: Condition the cartridge with 3-5 mL of a non-polar solvent (e.g., hexane).
-
Equilibration: Equilibrate the cartridge with 3-5 mL of the loading solvent (e.g., hexane).
-
Sample Loading: Dissolve the dried extract from LLE in a small volume of a non-polar solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove highly non-polar interfering compounds.
-
Elution: Elute the this compound with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol). The exact ratio should be optimized.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute for analysis.
Visualizing the Workflow and Key Concepts
Workflow for LLE and SPE
Caption: General workflow for the extraction and cleanup of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: A troubleshooting decision tree for addressing low recovery of this compound.
References
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Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]
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(S)-Methyl 3-hydroxytetradecanoate. PubChem. Available at: [Link]
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METHYL-(R)-3-HYDROXYTETRADECANOATE. ChemBK. Available at: [Link]
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Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. UTMB Research Experts. Available at: [Link]
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Solid-phase extraction columns in the analysis of lipids. AOCS. Available at: [Link]
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This compound. NIST WebBook. Available at: [Link]
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Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Available at: [Link]
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Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. Available at: [Link]
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[Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography]. PubMed. Available at: [Link]
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This compound. NIST WebBook. Available at: [Link]
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Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
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Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. Available at: [Link]
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(PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Available at: [Link]
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Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. PubMed. Available at: [Link]
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Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. PubMed. Available at: [Link]
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Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. PMC - NIH. Available at: [Link]
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This compound. INDOFINE Chemical Company. Available at: [Link]
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Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Frontiers. Available at: [Link]
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Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. ResearchGate. Available at: [Link]
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Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. Available at: [Link]
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Degradation Pathways. Request PDF. ResearchGate. Available at: [Link]
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Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available at: [Link]
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Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. OUCI. Available at: [Link]
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What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. Available at: [Link]
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Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Available at: [Link]
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The effect of pH on extraction of oil. Download Scientific Diagram. ResearchGate. Available at: [Link]
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Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC - NIH. Available at: [Link]
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Methyl 3-hydroxydecanoate. PubChem. Available at: [Link]
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Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. ResearchGate. Available at: [Link]
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Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. Available at: [Link]
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(+-)-3-Hydroxytetradecanoic acid. PubChem. Available at: [Link]
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Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species. MDPI. Available at: [Link]
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Methyl 14-hydroxytetradecanoate. PubChem. Available at: [Link]
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Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp. Frontiers. Available at: [Link]
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Effect of pH on fatty acid production and hydrolysis conversion by.... ResearchGate. Available at: [Link]
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Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Available at: [Link]
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Methyl 3-hydroxyhexadecanoate. PubChem. Available at: [Link]
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Calibration strategies for accurate quantification of Methyl 3-hydroxytetradecanoate.
Technical Support Center: Accurate Quantification of Methyl 3-hydroxytetradecanoate
Welcome to the technical support resource for the accurate quantification of this compound. This guide is designed for researchers, scientists, and drug development professionals who require reliable and reproducible quantitative data for this specific hydroxy fatty acid methyl ester. Here, we address common challenges and provide field-proven strategies in a direct question-and-answer format to streamline your method development and troubleshooting processes.
Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions regarding the analytical strategy for this compound. Understanding these core concepts is crucial for developing a robust and accurate quantitative method.
Q1: Why is derivatization essential for the GC-MS analysis of this compound?
A1: The structure of this compound contains a polar hydroxyl (-OH) group. This functional group increases the molecule's boiling point and makes it prone to thermal degradation and undesirable interactions with active sites within the gas chromatography (GC) system (e.g., in the inlet liner or on the column).[1] These interactions can lead to poor peak shape (tailing), reduced sensitivity, and non-reproducible results.
Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[2] For hydroxyl groups, a common and effective strategy is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group. This transformation significantly improves the chromatographic behavior of the analyte, leading to sharper, more symmetrical peaks and enhanced detection sensitivity, which are prerequisites for accurate quantification.[2]
Q2: What are the main calibration strategies, and which is recommended for biological samples?
A2: There are three primary calibration strategies: external standard, internal standard, and matrix-matched calibration.
-
External Standard Calibration: This is the simplest method, where a series of standards containing only the analyte at known concentrations are analyzed to create a calibration curve.[3] The concentration of the analyte in an unknown sample is then determined by comparing its response to this curve. This method is highly susceptible to errors from sample preparation inconsistencies and matrix effects.
-
Internal Standard (IS) Calibration: In this approach, a fixed amount of a different compound, the internal standard, is added to every calibrator and sample.[4] The calibration curve is generated by plotting the ratio of the analyte response to the IS response against the analyte concentration. The IS compensates for variations in injection volume and analyte loss during sample preparation.[5] For optimal results, the IS should be chemically similar to the analyte but not naturally present in the sample.[6]
-
Matrix-Matched Calibration: Here, calibration standards are prepared in a blank matrix (a sample that is identical to the unknown samples but does not contain the analyte). This is the most effective way to compensate for matrix effects , where co-eluting substances from the sample enhance or suppress the analyte's signal.[7]
Recommendation: For complex biological matrices (e.g., plasma, serum, tissue extracts), a stable isotope-labeled (SIL) internal standard is the gold standard. A SIL-IS, such as Deuterium- or ¹³C-labeled this compound, behaves nearly identically to the analyte during extraction, derivatization, and chromatography, providing the most accurate correction for both sample processing variability and matrix effects.[5][7] If a SIL-IS is unavailable, a structurally similar homolog (e.g., Methyl 3-hydroxydodecanoate) combined with matrix-matched calibrators is the next best approach.
Q3: What are "matrix effects" and how can they compromise my data?
A3: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[8][9] In GC-MS, this can also refer to "matrix-induced chromatographic response enhancement," where non-volatile matrix components in the GC inlet can protect the analyte from thermal degradation or adsorption, leading to an enhanced signal.[10]
These effects are a significant source of error in quantitative analysis because they cause the instrument's response to the analyte in a real sample to be different from its response in a clean solvent-based standard.[11] This can lead to a serious overestimation or underestimation of the analyte's true concentration.[8]
To mitigate matrix effects, you should:
-
Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution, as the SIL-IS is affected by the matrix in the same way as the analyte.[7]
-
Employ Matrix-Matched Calibrators: Preparing your calibration curve in a blank matrix mimics the effect seen in your samples.[7]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]
Q4: What are the essential parameters for validating my quantitative method?
A4: Method validation provides objective evidence that your analytical method is suitable for its intended purpose.[12] Key validation parameters, as outlined by regulatory bodies, include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Coefficient of determination (R²) ≥ 0.99[13][14] |
| Accuracy | The closeness of the measured value to the true value. Often assessed by analyzing spiked samples at different concentrations. | Recovery within 85-115% of the nominal value (may widen for lower concentrations).[15] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) ≤ 15%.[15][16] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of ≥ 3.[13] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of ≥ 10; precision and accuracy criteria should be met.[13] |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No significant interfering peaks at the retention time of the analyte in blank samples. |
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: My calibration curve is not linear (R² < 0.99).
This is a common issue that can invalidate your quantitative results. The underlying cause must be identified and corrected.
-
Possible Cause A: Inaccurate Standard Preparation.
-
Why it happens: Errors in serial dilutions, incorrect weighing of the primary standard, or solvent evaporation can lead to inaccurate standard concentrations, disrupting the linear relationship.
-
Self-Validating Solution: Prepare a fresh set of standards from a newly weighed stock. Use calibrated pipettes and high-quality volumetric flasks. Prepare an independent check standard from a separate stock solution; its calculated concentration should be within ±15% of its nominal value.
-
-
Possible Cause B: Detector Saturation.
-
Why it happens: At very high concentrations, the mass spectrometer detector can become saturated, meaning it can no longer respond proportionally to an increase in analyte concentration. This causes the calibration curve to flatten at the top.
-
Solution: Narrow the concentration range of your calibration curve. If your samples have high concentrations, dilute them to fall within the linear range of the assay.
-
-
Possible Cause C: Analyte Adsorption or Degradation.
-
Why it happens: Active sites in the GC inlet or column can adsorb the analyte, particularly at low concentrations. This can cause the curve to have a non-zero intercept or bend at the lower end.
-
Solution: Ensure the entire system is inert. Use a fresh, deactivated inlet liner and trim the first 5-10 cm from the front of the GC column to remove accumulated non-volatile residues.[1]
-
Caption: Troubleshooting decision tree for poor calibration curve linearity.
Problem 2: I'm seeing high variability in my results (%RSD > 15%).
Poor precision indicates an uncontrolled variable in your workflow.
-
Possible Cause A: Inconsistent Sample Preparation.
-
Why it happens: Manual extraction and derivatization steps are inherently variable. Small differences in timing, temperature, or volumes between samples can lead to significant differences in the final result.
-
Self-Validating Solution: The use of an internal standard is critical. Add the IS at the very beginning of the sample preparation process, before any extraction or transfer steps.[4] The IS will experience the same procedural variations as the analyte, and by using a response ratio, this variability is normalized. Automating sample preparation can also significantly improve consistency.[17]
-
-
Possible Cause B: Inconsistent GC Injection.
-
Why it happens: Issues with the autosampler, such as air bubbles in the syringe or a partially plugged syringe, can lead to inconsistent injection volumes.
-
Solution: Visually inspect the syringe for bubbles before a run. Perform regular maintenance on the autosampler. Again, an internal standard is the best way to correct for injection volume variability. Monitor the absolute peak area of your IS across the run; a high %RSD in the IS area points to an injection or instrument problem.
-
Problem 3: My analyte signal is very low or absent.
A weak signal prevents accurate quantification, especially at the lower end of the curve.
-
Possible Cause A: Incomplete Derivatization.
-
Why it happens: The silylation reaction can be hampered by the presence of moisture or by using old/degraded reagents. Insufficient reaction time or temperature can also lead to an incomplete reaction.
-
Solution: Ensure the sample extract is completely dry before adding the silylating agent (e.g., BSTFA).[1] Use a fresh, unopened vial of the derivatization reagent. Optimize the reaction by testing different temperatures (e.g., 60-80°C) and times (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
-
Possible Cause B: Ion Suppression in the MS Source.
-
Why it happens: As discussed under matrix effects, co-eluting matrix components can severely suppress the ionization of the derivatized analyte.
-
Solution: Perform a post-column infusion experiment to identify regions of ion suppression.[1] If suppression is occurring at the analyte's retention time, improve the sample cleanup procedure (e.g., by adding a different wash step to your SPE protocol) to remove the interfering compounds.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of an 8-point calibration curve using an internal standard.
-
Prepare Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of neat this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., isooctane).
-
Prepare Internal Standard Stock (100 µg/mL): Prepare a stock solution of your chosen internal standard (e.g., ¹³C₁-Methyl 3-hydroxytetradecanoate or Methyl 3-hydroxydodecanoate) in the same solvent.
-
Prepare Working Standards: Perform serial dilutions from the primary stock solution to create working standards at concentrations spanning your expected sample range (e.g., 0.1 to 50 µg/mL).[16]
-
Spike with Internal Standard: To 100 µL of each working standard and each sample extract, add a fixed volume (e.g., 10 µL) of the IS stock solution. This ensures the final concentration of the IS is constant across all samples and standards.
-
Proceed to Derivatization: The spiked standards and samples are now ready for the derivatization protocol.
Protocol 2: Silylation Derivatization
-
Evaporate to Dryness: Transfer the 110 µL spiked standard/sample to a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and solvent.[1]
-
Add Reagent: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
React: Cap the vial tightly and heat in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.
-
Cool and Analyze: After cooling to room temperature, the sample is ready for GC-MS analysis.
Caption: Workflow for selecting the appropriate calibration strategy.
References
- BenchChem. (2025).
- ResearchG
- ChemBK. (2024). METHYL-(R)
- Gora, J., et al. (2023).
- Le, D., et al. (2022). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science.
- NIST. (n.d.).
- Iqbal, M., et al. (2014). Fatty acid profiling of lipid A isolated from indigenous Salmonella Typhi strain by Gas Chromatography–Mass Spectrometry.
- BenchChem. (2025).
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Kulsing, C., et al. (2013). Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. Analytical and Bioanalytical Chemistry. [Link]
- Agilent Technologies. (2011).
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Han, L., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Vlase, L., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules. [Link]
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Carter, H.N., & Vesper, H.W. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Talanta. [Link]
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Validation & Comparative
Validating Methyl 3-hydroxytetradecanoate as a Definitive Biomarker for Endotoxin Levels: A Comparative Guide
Executive Summary
The accurate quantification of endotoxin, a potent inflammatory pyrogen from the outer membrane of Gram-negative bacteria, is critical in drug development, clinical research, and environmental monitoring.[1][2] While the Limulus Amebocyte Lysate (LAL) test has long been the industry standard, its reliance on biological activity presents inherent limitations, including cross-reactivity and an inability to measure non-water-soluble endotoxins.[3] This guide provides a comprehensive technical comparison, validating the use of methyl 3-hydroxytetradecanoate, a derivative of a core component of endotoxin, as a robust and specific chemical biomarker. We will explore the underlying biochemistry, present a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its quantification, and compare its performance directly with the LAL assay, supported by experimental data. This document serves as a resource for researchers seeking a more precise, reliable, and chemically absolute method for endotoxin determination.
The Endotoxin Challenge: Beyond Biological Activity
Endotoxins are lipopolysaccharides (LPS) that cover the outer surface of most Gram-negative bacteria.[2] Their release into circulation can trigger severe inflammatory responses, making their detection and removal paramount in parenteral drugs and medical devices. The challenge lies in choosing an analytical method that is not only sensitive but also specific and reproducible.
The Molecular Basis: From LPS to a Stable Biomarker
LPS is composed of three domains: the O-antigen, a core oligosaccharide, and Lipid A. Lipid A is the anchor of the LPS molecule in the bacterial membrane and is responsible for its toxic activity. A key, conserved structural feature of Lipid A across a vast range of Gram-negative bacteria is the presence of 3-hydroxy fatty acids (3-OHFAs).[4] Among these, 3-hydroxytetradecanoic acid (a 14-carbon chain, 3-OH C14:0) is one of the most abundant and characteristic components.[3][4]
By targeting this specific fatty acid, we shift from measuring the variable biological activity of the entire LPS molecule to quantifying a stable, stoichiometric chemical component. This chemical approach allows for the determination of both cell-bound and non-cell-bound endotoxins, providing a more complete measure of total endotoxin load.[3]
Caption: Structure of LPS and the release of the 3-OH C14:0 biomarker.
Comparative Analysis: Chemical vs. Biological Detection
The choice of an endotoxin detection method depends on the specific question being asked. Are you interested in the potential biological effect or the absolute quantity of bacterial material present?
| Feature | GC-MS of this compound | Limulus Amebocyte Lysate (LAL) Assay |
| Principle | Chemical quantification of a specific structural component (3-OHFA) of Lipid A.[5] | Enzymatic cascade triggered by biologically active endotoxin, leading to a clot, color change, or turbidity.[6] |
| Analyte | 3-hydroxytetradecanoic acid. | The biologically active portion of the LPS molecule. |
| Quantification | Absolute (e.g., pmol/mL, ng/mg). | Relative biological activity (Endotoxin Units, EU/mL). |
| Specificity | Highly specific to the 3-OHFA molecule. Can distinguish from other fatty acids. | Prone to interference from β-D-glucans and peptidoglycans, which can cause false positives.[3] |
| Sample Throughput | Lower, due to sample preparation (hydrolysis, derivatization). | Higher, especially with kinetic chromogenic and turbidimetric methods.[6] |
| Pros | - High specificity and accuracy.[7]- Measures total endotoxin (soluble and insoluble).[3]- Not susceptible to biological interferences.[3] | - High sensitivity.[6]- Rapid results for screening.[6]- Well-established regulatory acceptance. |
| Cons | - Longer sample preparation time.[7]- Requires specialized equipment (GC-MS).- Potential interference from endogenous 3-OHFAs in mammalian samples.[8] | - Underestimates non-water soluble endotoxin.[3]- Biological variability of lysate reagent.- False positives from other biomolecules.[3] |
Validating this compound by GC-MS: A Protocol
This protocol outlines a self-validating system for the quantification of 3-hydroxytetradecanoate. The inclusion of an internal standard and rigorous validation according to established guidelines ensures the trustworthiness of the results.[9][10][11]
Causality Behind the Workflow
The conversion of the non-volatile 3-hydroxytetradecanoic acid into its volatile methyl ester derivative is essential for analysis by Gas Chromatography (GC). The Mass Spectrometry (MS) detector then provides highly specific identification and quantification based on the unique mass fragmentation pattern of the derivative.
Caption: Experimental workflow for GC-MS analysis of 3-hydroxytetradecanoate.
Step-by-Step Experimental Protocol
-
Sample Preparation & Hydrolysis:
-
Place the sample (e.g., 1 mL of bacterial culture, filter paper with collected dust) into a depyrogenated glass tube.
-
Add an internal standard (e.g., deuterated 3-hydroxytetradecanoic acid) for accurate quantification.
-
Add 1 mL of 4 M Hydrochloric Acid (HCl).
-
Seal the tube and heat at 100°C for 4 hours. This step performs hydrolysis, breaking the ester and amide bonds to release the 3-hydroxy fatty acids from the Lipid A moiety.
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add 2 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:ether mixture).
-
Vortex vigorously for 2 minutes to extract the fatty acids into the organic phase.
-
Centrifuge to separate the phases and carefully transfer the organic (lower, if using dichloromethane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Methylation):
-
Reconstitute the dried extract in a methylation agent. A common and effective agent is 2 M HCl in methanol.
-
Seal the tube and heat at 80°C for 60 minutes. This converts the carboxylic acid group of the 3-OHFA to a methyl ester (this compound), which is necessary for GC analysis.[12]
-
Cool the sample and evaporate the reagent under nitrogen.
-
-
Final Extraction & GC-MS Analysis:
-
Reconstitute the sample in a small, precise volume of a non-polar solvent like toluene (e.g., 100 µL).[12]
-
Inject 1 µL into the GC-MS system.
-
GC Conditions (Typical): Use a mid-polarity capillary column (e.g., DB-5ms). A temperature program might start at 80°C, ramp to 280°C, and hold.
-
MS Conditions (Typical): Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for this compound and the internal standard.
-
Method Validation Parameters
A robust method requires validation for:
-
Specificity: Ensuring the signal is from the target analyte and not interfering compounds.
-
Linearity: Demonstrating a proportional response over a range of concentrations.
-
Accuracy & Precision: Showing the closeness of results to the true value and the reproducibility of the measurement, respectively.[10]
-
Limit of Detection (LOD) & Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified. Sensitivities in the picogram (pg) range per injection are achievable.[7]
Supporting Data and Interpretation
Experimental evidence supports a strong correlation between chemical and biological methods, while also highlighting key differences. A study analyzing thirteen different Gram-negative bacterial strains found that while 3-hydroxydodecanoic acid (3-OH C12:0) was absent in some, 3-hydroxytetradecanoic acid (3-OH C14:0) was always present.[5]
| Bacterial Strain (Example) | 3-OH C14:0 Conc. (µg/L) by HPLC-MS/MS[5] | Endotoxin Conc. (µg/L) by LAL[5] |
| Escherichia coli | 1269.4 | 102.3 |
| Pseudomonas aeruginosa | 4007.5 | 102.3 |
| Salmonella enterica | 11.1 | 102.3 |
| Sphingomonas paucimobilis | 12.6 | 2.0 |
Note: Data adapted from a study using HPLC-MS/MS, which uses similar principles of chemical detection as GC-MS.[5]
The same study demonstrated a strong positive correlation (Pearson's r = 0.79) between the total concentration of 3-OHFAs and the results from the LAL test, confirming that the sum of these fatty acids is a reliable marker for endotoxin contamination.[3][5]
Critical Considerations and Limitations
While powerful, the GC-MS method is not without its challenges. The primary limitation is the potential for endogenous 3-OHFAs in mammalian samples, which can arise from mitochondrial fatty acid β-oxidation.[8] A study found low levels of various 3-OHFAs in the blood and liver of both conventional and germ-free rats, indicating a non-bacterial origin.[8] This makes the analysis of endotoxin in mammalian tissues or blood complex and requires careful interpretation and the use of appropriate controls. Furthermore, the exact profile and abundance of different 3-OHFAs can vary between bacterial species, although C14:0 remains a widely conserved component.[13][14]
Conclusion
Validating this compound as a biomarker provides a chemically precise and robust alternative to traditional biological assays for endotoxin. The GC-MS method offers high specificity and the ability to measure total endotoxin load, overcoming key limitations of the LAL test. While requiring more intensive sample preparation and specialized instrumentation, the resulting data is absolute, reproducible, and directly traceable to a specific chemical structure. For researchers and drug development professionals who require an accurate, quantitative measure of Gram-negative bacterial contamination, rather than just a measure of biological activity, the quantification of this compound is a superior analytical strategy.
References
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Tanamoto, K. (1990). Development of a new quantitative method for detection of endotoxin by fluorescence labeling of 3-hydroxy fatty acid. PubMed. [Link]
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Kołodziej, A., et al. (2022). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
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Kumar, P. S. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]
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Jackson, S., et al. (2024). Endotoxin, a novel biomarker for the rapid risk assessment of faecal contamination of coastal and transitional waters. PubMed. [Link]
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Tsikas, D. (2017). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PubMed Central. [Link]
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Perng, W., et al. (2021). Endotoxin biomarkers, hepatic fat, liver volume, and liver stiffness among adolescents at high-risk for non-alcoholic fatty liver disease: the HEROES study. PubMed Central. [Link]
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A Researcher's Guide to the Derivatization of 3-Hydroxy Fatty Acids: A Comparative Analysis
Introduction: The Analytical Challenge of 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids (3-OH-FAs) are critical molecules in biomedical and industrial research. They serve as key biomarkers for bacterial endotoxins (lipopolysaccharides), play roles in metabolic disorders, and are precursors for biodegradable polymers.[1] Their accurate quantification and structural elucidation are paramount. However, their analysis, particularly by the gold-standard technique of gas chromatography-mass spectrometry (GC-MS), is not straightforward. The presence of both a carboxylic acid and a hydroxyl group on the same aliphatic chain introduces unique chemical challenges. These functional groups impart low volatility and high polarity, necessitating derivatization to convert them into forms suitable for GC analysis.
This guide provides an in-depth comparative analysis of common derivatization methods for 3-OH-FAs. We will move beyond simple protocol recitation to explore the underlying chemical principles, potential pitfalls, and the causal logic behind procedural choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate derivatization strategy for their specific analytical goals.
The Core Dilemma: Dual Functionality
The primary challenge in preparing 3-OH-FAs for GC-MS analysis is the need to derivatize two distinct functional groups: the carboxyl group (-COOH) and the hydroxyl group (-OH).
-
Carboxyl Group: This group must be esterified, typically to a methyl ester (a Fatty Acid Methyl Ester, or FAME), to neutralize its acidity and increase volatility.
-
Hydroxyl Group: This polar group can cause peak tailing in GC analysis and is prone to thermal degradation in the injector port. It is typically converted to a less polar, more stable trimethylsilyl (TMS) ether.
Therefore, a robust derivatization strategy for 3-OH-FAs is almost always a two-step process: (1) Methylation of the carboxylic acid, followed by (2) Silylation of the hydroxyl group. This guide will first compare methods for the critical methylation step and then describe the subsequent, essential silylation stage.
Caption: General workflow for 3-OH-FA analysis by GC-MS.
Part 1: Comparative Analysis of Methylation Methods
The choice of methylation reagent is critical as it can impact reaction efficiency, introduce artifacts, and affect sample integrity. We will compare the most common acid-catalyzed and alkylating agent-based methods.
Acid-Catalyzed Methylation: The Workhorse Reagents
Acid-catalyzed methods are widely used for both esterification of free fatty acids (FFAs) and transesterification of complex lipids (e.g., triglycerides, phospholipids) into FAMEs.[2][3] The general mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methanol.
BF₃ is a potent Lewis acid catalyst that facilitates rapid and effective methylation.[4][5][6] It is particularly effective for a broad range of lipid classes.[7]
-
Mechanism Insight: BF₃ coordinates with the carbonyl oxygen, making the carbonyl carbon highly susceptible to attack by methanol. The reaction is typically performed at elevated temperatures (60-100°C) to drive it to completion.[8]
-
Strengths:
-
Weaknesses & Pitfalls:
-
Artifact Formation: The primary drawback of BF₃ is its potential to create artifacts, especially with unsaturated fatty acids. It can cause isomerization of double bonds and the formation of methoxy artifacts.[9][10][11][12] While 3-OH-FAs are often saturated, this is a major concern for samples containing a mix of fatty acids.
-
Reagent Stability: The reagent can degrade over time, especially if exposed to moisture, and old reagents have been shown to produce more artifacts.[11]
-
Harsh Conditions: The required heating can degrade labile fatty acids.
-
Toxicity: BF₃ is toxic and must be handled in a fume hood.[13]
-
Using methanolic HCl (either from concentrated HCl or generated in situ by adding acetyl chloride to methanol) is another common acid-catalyzed approach.
-
Mechanism Insight: This is a classic Fischer esterification reaction. Acetyl chloride reacts with methanol to form HCl and methyl acetate; the HCl then serves as the proton source to catalyze the esterification.
-
Strengths:
-
Cost-Effective & Accessible: Reagents are common in most labs.
-
Cleaner Profile for Unsaturates: Generally considered gentler than BF₃, with a lower tendency to cause isomerization or methoxy artifact formation in polyunsaturated fatty acids.[14]
-
-
Weaknesses & Pitfalls:
Alkylating Agents: Precision and Specificity
These reagents directly methylate the carboxylic acid without requiring harsh temperatures or strong acids.
For decades, diazomethane was the preferred reagent for selectively methylating FFAs, leaving ester linkages in complex lipids untouched.[16]
-
Mechanism Insight: Diazomethane is a potent methylating agent that reacts rapidly with acidic protons, such as the one on a carboxylic acid, to form a methyl ester and nitrogen gas. The reaction is fast and occurs at room temperature.
-
Strengths:
-
Weaknesses & Pitfalls:
-
Extreme Hazard: Diazomethane is highly toxic and explosive, requiring specialized glassware and extreme caution. Its use is now discouraged in many institutions.[16]
-
Side Reactions in Complex Matrices: While selective in pure organic solvents, it can cause transesterification of phospholipids when used directly on biological samples like plasma due to reactions with water and salts that generate basic conditions.[17][18]
-
TMSD is a commercially available and much safer alternative to diazomethane.[19] It offers similar reactivity for carboxylic acids without the extreme explosion hazard.
-
Mechanism Insight: Similar to diazomethane, TMSD methylates carboxylic acids efficiently, often requiring a co-solvent like methanol.
-
Strengths:
-
Weaknesses & Pitfalls:
-
Incomplete Reaction: Some studies have noted that methylation may not always go to completion, especially with free fatty acids.[14]
-
Artifact Formation: Can generate trimethylsilyl ester artifacts and other impurities that might interfere with GC analysis, particularly of short-chain fatty acids.[14]
-
Cost: Generally more expensive than acid-catalysis reagents.
-
Part 2: Silylation of the Hydroxyl Group
After the carboxyl group has been successfully methylated, the hydroxyl group of the 3-OH-FA must be derivatized to ensure good chromatographic performance. Silylation is the method of choice. This step converts the polar -OH group into a non-polar and thermally stable trimethylsilyl (-O-TMS) ether.
A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Mechanism Insight: The lone pair of electrons on the hydroxyl oxygen attacks the silicon atom of BSTFA. The TMCS catalyst activates the hydroxyl group, making it a better nucleophile and accelerating the reaction.
-
Procedure: The dried FAME sample is typically heated with BSTFA (e.g., at 80°C for 1 hour) to ensure complete derivatization before GC-MS analysis.[20]
Caption: The essential two-step derivatization process for 3-OH-FAs.
Head-to-Head Performance Comparison
| Feature | BF₃-Methanol | Methanolic HCl | Diazomethane (CH₂N₂) | Trimethylsilyldiazomethane (TMSD) |
| Primary Use | Esterification & Transesterification | Esterification & Transesterification | Selective FFA Esterification | Selective FFA Esterification |
| Reaction Speed | Fast (5-30 min at 100°C)[5][6] | Moderate (≥60 min at 100°C)[15] | Very Fast (instantaneous at RT) | Fast (minutes at RT) |
| Reaction Conditions | Harsh (High Temp) | Harsh (High Temp) | Mild (Room Temp) | Mild (Room Temp) |
| Safety Profile | Toxic, Corrosive[13] | Corrosive | Extremely Toxic & Explosive | Hazardous, but much safer than CH₂N₂[2][19] |
| Side Reactions | High risk of artifacts & isomerization[9][10][11] | Lower risk of artifacts vs. BF₃[14] | Minimal, but can transesterify in aqueous/salt matrices[17][18] | Can form TMS-ester artifacts[14] |
| Cost | Low | Low | N/A (often prepared in-house) | High |
| Suitability for 3-OH-FA | Effective, but risk of dehydration/artifacts due to heat. | Good, safer alternative to BF₃. | Excellent for selective analysis of free 3-OH-FA, but hazardous. | Recommended safe alternative for selective analysis of free 3-OH-FA. |
Recommended Protocols & Experimental Workflows
Trustworthy protocols are self-validating. This means including quality controls, such as a reagent blank and a known standard (e.g., 3-hydroxymyristic acid), to run alongside your samples to verify reaction completion and check for artifacts.
Protocol 1: General Purpose Analysis via Acid Catalysis (BF₃-Methanol) followed by Silylation
This protocol is suitable for analyzing the total 3-OH-FA content from a lipid extract.
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A Senior Application Scientist's Guide: Cross-Validation of GC-MS and LC-MS Methods for Methyl 3-hydroxytetradecanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Methyl 3-hydroxytetradecanoate
This compound (M3HT), the methyl ester of 3-hydroxytetradecanoic acid, is a molecule of significant interest in various scientific domains. It serves as a crucial biomarker for detecting Gram-negative bacteria, as its parent fatty acid is a key component of the lipid A moiety of lipopolysaccharides. Furthermore, it plays a role in the study of fatty acid oxidation disorders and the development of novel therapeutics. Accurate and reliable quantification of M3HT in complex biological matrices is therefore paramount.
The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these platforms is not merely one of convenience but a critical decision that profoundly impacts data quality, throughput, and the scope of achievable results. This guide provides an in-depth, objective comparison of GC-MS and LC-MS for M3HT analysis, grounded in established analytical principles and supported by detailed experimental protocols. We will culminate in a comprehensive framework for the cross-validation of these two methods, ensuring data integrity and interchangeability between laboratories and studies.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Established Standard
GC-MS has long been considered the gold standard for the analysis of fatty acids, including their hydroxylated forms.[1] Its exceptional chromatographic resolution and sensitive detection capabilities make it a robust choice. However, the inherent challenge with GC-MS lies in the volatility of the analyte; M3HT, with its polar hydroxyl group, is not sufficiently volatile for direct analysis.[2]
The Causality Behind Derivatization
To overcome this limitation, a derivatization step is mandatory. The most common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This chemical modification achieves two critical goals:
-
Increased Volatility: The TMS ether is significantly more volatile than the parent alcohol, allowing it to traverse the GC column at manageable temperatures.
-
Improved Thermal Stability: Derivatization protects the hydroxyl group from thermal degradation in the heated GC inlet and column.
This necessity for derivatization, however, introduces additional sample preparation steps and potential sources of variability.[3]
Experimental Workflow: GC-MS Analysis of M3HT
The following diagram outlines the typical workflow for M3HT analysis by GC-MS.
Caption: Workflow for M3HT analysis by GC-MS, including the mandatory derivatization step.
Detailed Protocol: GC-MS Analysis of M3HT
This protocol is synthesized from established methods for 3-hydroxy fatty acid analysis.[4][5]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated M3HT).
-
Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column ideal for separating a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Initial 100°C, hold 2 min; ramp to 280°C at 15°C/min, hold 5 min | Optimized temperature gradient for separating M3HT from matrix components. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| MS Source Temp. | 230°C | Optimal temperature for ionization. |
| MS Quad Temp. | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
| SIM Ions for M3HT-TMS | m/z 175 (characteristic fragment), m/z 315 ([M-15]+) | m/z 175 is a key fragment for 3-hydroxy FAME TMS ethers.[6] |
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Versatile Challenger
LC-MS has emerged as a powerful alternative for lipid analysis, offering high sensitivity and, crucially, the ability to analyze many compounds in their native form without derivatization.[7] For M3HT, this presents a significant advantage by simplifying the sample preparation workflow.
The Rationale for a Derivatization-Free Approach
LC separates compounds based on their polarity and interaction with the stationary and mobile phases. Since the analyte does not need to be vaporized, the inherent polarity of M3HT is not a hindrance. This allows for a more direct measurement, reducing sample handling and potential for analyte loss or degradation during derivatization.[1]
However, LC-MS is not without its own challenges, most notably the potential for matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte, impacting accuracy and precision.
Experimental Workflow: LC-MS/MS Analysis of M3HT
The streamlined workflow for LC-MS/MS analysis of M3HT is depicted below.
Caption: Streamlined workflow for M3HT analysis by LC-MS/MS, omitting the derivatization step.
Detailed Protocol: LC-MS/MS Analysis of M3HT
This protocol is based on established methods for the analysis of fatty acids and other lipids in biological fluids.[2]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an appropriate internal standard (e.g., deuterated M3HT).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | High-pressure UHPLC system for fast and efficient separations. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating lipids and other medium-polarity compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive mode ionization and aids in peak shaping. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid | Strong organic mobile phase for eluting lipids from the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 30% B to 100% B over 10 min, hold 2 min, re-equilibrate | A gradient is necessary to elute a range of lipids and clean the column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Highly sensitive and selective for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for lipids. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| MRM Transition | Precursor Ion (Q1): m/z 259.2 [M+H]+; Product Ion (Q3): m/z 227.2 [M+H-H2O]+ | Specific transition for M3HT, enhancing detection in a complex matrix. |
Head-to-Head Quantitative Performance Comparison
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Key Considerations |
| Sensitivity (LOQ) | Low pg on-column | 10-50 ng/mL | GC-MS can offer exceptional sensitivity, but LC-MS/MS is often sufficient for biological concentrations. |
| Linearity (R²) | >0.99 | >0.99 | Both techniques provide excellent linearity over several orders of magnitude. |
| Precision (%CV) | < 15% | < 15% | Both methods can achieve high precision, though the extra steps in GC-MS can introduce variability. |
| Accuracy (% Recovery) | 85-115% | 85-115% | Accuracy is highly dependent on proper internal standardization for both methods. |
| Throughput | Lower | Higher | The lengthy derivatization step for GC-MS significantly reduces sample throughput compared to the simple protein precipitation for LC-MS. |
| Matrix Effects | Less prone | More susceptible | EI in GC-MS is less affected by matrix than ESI in LC-MS. Phospholipids are a major concern in LC-MS.[3] |
| Robustness | High (well-established) | High (modern instruments are very reliable) | GC-MS methods are often considered more rugged, but modern LC-MS systems are highly robust. |
Trustworthiness: A Framework for Cross-Validation
When a laboratory employs both GC-MS and LC-MS for M3HT analysis, or when transferring a method between platforms, a formal cross-validation study is essential. This process ensures that both methods produce comparable and reliable data, a cornerstone of scientific integrity.[4] The objective is not to prove the methods are identical, but to demonstrate that any differences are within predefined, acceptable limits.
The Cross-Validation Protocol
1. Sample Selection:
-
Select a minimum of 20-30 representative biological samples spanning the expected concentration range.
-
Analyze each sample in duplicate or triplicate using both the validated GC-MS and LC-MS methods.
2. Statistical Analysis:
-
Passing-Bablok Regression: This is a non-parametric regression method that is robust to outliers and makes no assumptions about the distribution of errors.[5]
-
Interpretation: The 95% confidence interval for the slope should contain 1, and the confidence interval for the intercept should contain 0. This indicates no significant proportional or constant bias between the two methods.
-
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements against their average.
-
Interpretation: The plot visually assesses the agreement between the two methods. The mean difference (bias) should be close to zero. The limits of agreement (mean difference ± 1.96 * standard deviation of the differences) define the range within which most differences between the two methods are expected to fall. These limits must be clinically or biologically acceptable.
-
Visualizing the Cross-Validation Process
Caption: Logical workflow for the cross-validation of GC-MS and LC-MS methods.
Conclusion and Authoritative Recommendation
Both GC-MS and LC-MS are formidable techniques for the quantitative analysis of this compound.
-
GC-MS stands as a highly sensitive and specific method, backed by decades of validation and extensive spectral libraries. Its primary drawback is the necessity of a time-consuming derivatization step, which lowers throughput and can be a source of variability.
-
LC-MS/MS offers the significant advantage of a much simpler and faster sample preparation workflow, making it the superior choice for high-throughput applications, such as those common in drug development and large-scale clinical studies. While susceptible to matrix effects, these can be mitigated through careful method development and the use of appropriate internal standards.
As a Senior Application Scientist, my recommendation is as follows:
For high-throughput quantitative analysis , where speed and efficiency are paramount, LC-MS/MS is the preferred method . Its ability to bypass the derivatization step provides a more direct and rapid route to reliable data.
For confirmatory analysis, structural elucidation, or when the highest sensitivity is required for extremely low-concentration samples , GC-MS remains an excellent and robust option .
Ultimately, the choice of platform should be guided by the specific needs of the study. When both methods are available, a rigorous cross-validation as outlined in this guide is not just recommended; it is a scientific necessity to ensure the integrity and comparability of the data generated. This commitment to validation underpins the trustworthiness of any research or development program.
References
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Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Taylor & Francis Online. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
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Comparison of methods: Passing and Bablok regression. (2011). Biochemia Medica. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). PMC - PubMed Central. [Link]
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A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils. (n.d.). PubMed Central. [Link]
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3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. (2010). PubMed. [Link]
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Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. (n.d.). LIPID MAPS. [Link]
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Passing-Bablok regression. (2023). Analyse-it. [Link]
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A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). ResearchGate. [Link]
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LC/MS and GC/FID give different answers on fatty acid amounts for the same sample? (2023). ResearchGate. [Link]
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Comparison of methods: Passing and Bablok regression. (2011). ResearchGate. [Link]
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A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). PubMed. [Link]
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Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. [Link]
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Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). NIH. [Link]
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A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2019). MDPI. [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). NIH. [Link]
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A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2023). PMC - PubMed Central. [Link]
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This compound. (n.d.). NIST WebBook. [Link]
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Understanding Bland Altman analysis. (2015). PMC - NIH. [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Semantic Scholar. [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PMC - NIH. [Link]
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Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. (2021). Agilent. [Link]
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Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). MDPI. [Link]
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FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. (n.d.). Wiley Science Solutions. [Link]
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Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]
-
Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... (n.d.). ResearchGate. [Link]
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A Comparative Analysis of Methyl 3-hydroxytetradecanoate and Lipopolysaccharide as Sepsis Markers
A Guide for Researchers and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, defined by a dysregulated host response to infection leading to life-threatening organ dysfunction.[1][2] The timely and accurate diagnosis of sepsis is paramount for improving patient outcomes. This has led to an extensive search for reliable biomarkers that can not only detect the presence of infection but also prognosticate its severity. For decades, lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, has been a focal point of sepsis research and diagnostics.[3][4] However, the complexity of LPS and the host's intricate response to it present challenges in its direct clinical application. This guide provides an in-depth comparison of the established biomarker, LPS, with an emerging alternative, Methyl 3-hydroxytetradecanoate, a constituent of LPS, exploring its potential as a more targeted and specific marker for sepsis.
The Established Benchmark: Lipopolysaccharide (LPS)
Lipopolysaccharide, often referred to as endotoxin, is a potent trigger of the innate immune system and a primary mediator of septic shock caused by Gram-negative bacteria.[1][3][4] Its intricate structure, comprising Lipid A, a core oligosaccharide, and an O-antigen, dictates its powerful pro-inflammatory properties.[4]
Mechanism of Action and Signaling Pathway
The host's recognition of LPS is a well-orchestrated process initiated by the binding of LPS to Lipopolysaccharide Binding Protein (LBP) in the plasma.[1][2] This complex then interacts with CD14 on the surface of immune cells, such as macrophages and monocytes, facilitating the transfer of LPS to the Toll-like receptor 4 (TLR4) and its co-receptor, MD-2.[1][2][3] This binding event triggers a cascade of intracellular signaling events, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of a barrage of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][3] More recently, an intracellular pathway for LPS signaling has been identified, involving caspase-4/5 in humans, which can lead to a form of inflammatory cell death known as pyroptosis.[1][2]
Caption: Extracellular and intracellular LPS signaling pathways leading to inflammation.
Detection and Quantification
Several methods are available for the detection of LPS, with the Limulus Amebocyte Lysate (LAL) assay being the most widely used.[5] This assay utilizes the clotting cascade of amebocytes from the horseshoe crab, which is triggered by the presence of endotoxins. While highly sensitive, the LAL assay can be prone to interference from other substances in the plasma.[5] Other methods include chromogenic and turbidimetric assays, as well as more advanced techniques like mass spectrometry.[5]
A Potential Alternative: this compound
This compound is the methyl ester of 3-hydroxytetradecanoic acid. 3-hydroxytetradecanoic acid is a 3-hydroxy fatty acid that is a fundamental component of the Lipid A moiety of LPS in many Gram-negative bacteria. This direct structural link to the most bioactive part of LPS makes it an intriguing candidate as a more specific and potentially quantifiable biomarker for the presence of Gram-negative bacteria.
Rationale for Consideration as a Sepsis Marker
The rationale for investigating this compound, or more broadly 3-hydroxy fatty acids, as a sepsis marker lies in its origin. As a core component of the endotoxic principle of LPS, its presence in the bloodstream could be a more direct indicator of bacterial lysis and the release of pathogenic molecules than measuring the entire, complex LPS molecule. Free 3-hydroxy fatty acids have been shown to trigger immune responses in plants, suggesting they can act as pathogen-associated molecular patterns (PAMPs).[2][6] Furthermore, this compound has been identified as a quorum-sensing signal molecule in some bacteria, indicating a role in virulence.[4]
Potential Mechanism of Action
While the direct signaling pathway for free this compound in human sepsis is not as well-defined as that for LPS, its structural similarity to components of Lipid A suggests it could interact with elements of the innate immune system. It is plausible that it could be recognized by pattern recognition receptors, potentially contributing to the inflammatory cascade, albeit likely with different kinetics and potency compared to the intact LPS molecule.
Caption: Logical relationship between LPS and this compound.
Comparative Efficacy: A Data-Driven Analysis
Direct comparative studies on the clinical efficacy of this compound versus LPS as a sepsis marker are currently lacking in peer-reviewed literature. However, a comparison can be framed based on their inherent properties and the existing data for LPS and other biomarkers.
| Feature | Lipopolysaccharide (LPS) | This compound (Hypothetical) |
| Source | Outer membrane of Gram-negative bacteria | Component of Lipid A in Gram-negative bacteria |
| Molecular Complexity | High (Large glycolipid) | Low (Fatty acid methyl ester) |
| Specificity | Specific to Gram-negative bacteria, but other conditions can cause inflammation. | Potentially higher specificity for Gram-negative bacterial products. |
| Detection Method | Limulus Amebocyte Lysate (LAL) assay, immunoassays. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] |
| Known Clinical Utility | Well-established role in sepsis pathogenesis; used in research and some diagnostic assays.[4][7] | Not yet established as a clinical sepsis marker. |
| Potential Advantages | High sensitivity for Gram-negative endotoxin. | Potentially more stable and easier to quantify accurately; may provide a more direct measure of bacterial load. |
| Potential Disadvantages | Prone to interference in assays; complex pharmacokinetics.[5] | Unknown clinical sensitivity and specificity; requires further validation. |
Experimental Protocols for Biomarker Validation
Validating a novel biomarker like this compound against an established one like LPS requires a rigorous, multi-step approach.
In Vitro Validation: Macrophage Activation Assay
Objective: To compare the pro-inflammatory potential of this compound and LPS.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Treat cells with equimolar concentrations of highly purified LPS and this compound for varying time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control.
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the dose-response and time-course of cytokine production induced by each molecule.
In Vivo Validation: Murine Sepsis Model
Objective: To assess the levels of this compound and LPS in a preclinical sepsis model and correlate them with disease severity.
Methodology:
-
Sepsis Induction: Induce sepsis in mice via cecal ligation and puncture (CLP) or intraperitoneal injection of a known quantity of Gram-negative bacteria (e.g., E. coli).
-
Sample Collection: Collect blood samples at various time points post-sepsis induction (e.g., 0, 6, 12, 24, 48 hours).
-
Biomarker Quantification:
-
Measure LPS levels using a commercially available LAL assay kit.
-
Develop and validate a quantitative method for this compound in plasma using GC-MS or LC-MS/MS. This would involve lipid extraction, derivatization (if necessary), and analysis against a standard curve.
-
-
Severity Assessment: Monitor clinical signs of sepsis (e.g., temperature, activity) and measure other established biomarkers (e.g., procalcitonin, cytokines).
-
Correlation Analysis: Correlate the plasma concentrations of both LPS and this compound with the severity of sepsis and survival outcomes.
Caption: A comparative experimental workflow for biomarker validation.
Conclusion and Future Directions
Lipopolysaccharide remains a cornerstone in our understanding of the pathophysiology of Gram-negative sepsis. Its role as a trigger for the inflammatory cascade is undisputed, and its detection can be indicative of a Gram-negative infection. However, the inherent complexity of LPS and the indirect nature of its current detection methods present limitations for its use as a precise, quantitative biomarker.
This compound, as a core structural component of the bioactive Lipid A, presents a compelling, albeit currently hypothetical, alternative. Its smaller size and simpler structure could lend itself to more direct and accurate quantification via mass spectrometry. Theoretically, its levels might correlate more closely with bacterial burden and the release of endotoxic components.
The path forward necessitates rigorous scientific inquiry. The experimental workflows outlined in this guide provide a roadmap for the direct comparison of these two molecules. Such studies are essential to determine if this compound, or other 3-hydroxy fatty acids, can transition from being a mere structural component of a known PAMP to a clinically validated and valuable biomarker in the diagnosis and management of sepsis.
References
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Dan, C., et al. (2021). Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies. Mediators of Inflammation, 2021, 5599231. [Link]
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Kotas, M. E., & Medzhitov, R. (2015). Homeostasis, inflammation, and disease susceptibility. Cell, 160(5), 816–827. [Link]
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Rietschel, E. T., et al. (1994). Bacterial endotoxin: molecular relationships of structure to activity and function. FASEB journal, 8(2), 217–225. [Link]
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Ieran, M., et al. (2019). Endotoxin in Sepsis: Methods for LPS Detection and the Use of Omics Techniques. International journal of molecular sciences, 20(23), 5945. [Link]
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Kutschera, A., & Ranf, S. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. Science, 364(6436), 178-181. [Link]
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Flannery, A. H., et al. (2018). The Endotoxin Story. Journal of pharmacy practice, 31(2), 143–148. [Link]
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Opal, S. M. (2010). Endotoxins and other sepsis triggers. Contributions to microbiology, 16, 14–34. [Link]
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Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology, 603, 229–243. [Link]
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PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid. Retrieved from [Link]
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Jones, P. M., & Bennett, M. J. (2000). Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified. Journal of inherited metabolic disease, 23(7), 745–750. [Link]
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Opal, S. M., et al. (1999). Relationship between plasma levels of lipopolysaccharide (LPS) and LPS-binding protein in patients with severe sepsis and septic shock. The Journal of infectious diseases, 180(5), 1584–1589. [Link]
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- 7. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Interference-Robust Detection of Methyl 3-hydroxytetradecanoate
In the intricate landscape of metabolomics and biomarker discovery, the accurate quantification of specific lipids within complex biological matrices presents a formidable challenge. Methyl 3-hydroxytetradecanoate, a 3-hydroxy fatty acid methyl ester, is of growing interest in various research fields, from microbiology to clinical diagnostics. However, its detection is often confounded by a myriad of interfering substances inherent to the sample matrix. This guide provides a comprehensive comparison of analytical strategies to overcome these challenges, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
The Analytical Hurdle: Understanding Matrix Interference
Matrix effects in mass spectrometry-based analyses can be broadly categorized as either signal suppression or enhancement, which can significantly impact the accuracy of quantification.[1] In gas chromatography-mass spectrometry (GC-MS), matrix components can accumulate in the injector port, leading to signal enhancement by protecting the analyte from thermal degradation.[1][2] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process in the source, typically causing signal suppression.[1]
Beyond these general effects, the analysis of this compound is susceptible to specific interferences from structurally similar lipids and other endogenous molecules that may co-elute during chromatographic separation or be isobaric, possessing the same nominal mass-to-charge ratio.[3][4] Therefore, a robust analytical workflow must incorporate meticulous sample preparation to minimize matrix effects and employ highly selective detection techniques.
A Comparative Analysis of Sample Preparation Techniques
The initial step in mitigating matrix interference is the effective isolation of the analyte from the bulk of the sample matrix. The choice of extraction technique is critical and is often a trade-off between recovery, selectivity, and throughput.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a cornerstone of lipid analysis, with the Folch and Bligh & Dyer methods being the most established.[5][6] These methods utilize a chloroform/methanol/water solvent system to partition lipids into an organic phase, leaving polar interferents in the aqueous phase.[6]
-
Expertise & Experience: While broadly effective for a wide range of lipids, the non-selective nature of classical LLE methods can result in the co-extraction of a significant amount of other lipids, which can act as interferents in the final analysis.[7] For instance, in a plasma sample, high-abundance triacylglycerols can co-extract and potentially interfere with the detection of lower-abundance species like this compound. A newer three-phase liquid extraction (3PLE) technique offers an interesting alternative by fractionating lipids by polarity in a single step, potentially separating neutral lipid interferents from more polar hydroxy fatty acid esters.[5]
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) offers a more selective approach to sample cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[5][8] For the analysis of fatty acid methyl esters, various SPE phases can be employed.
-
Expertise & Experience: For isolating a moderately polar compound like this compound from a complex lipid matrix, a normal-phase sorbent like silica or an aminopropyl-bonded phase can be highly effective.[9][10] The non-polar interferents (e.g., triacylglycerols) can be washed away with a non-polar solvent like hexane, followed by the elution of the more polar hydroxy fatty acid esters with a more polar solvent mixture. This approach has been shown to effectively remove over 99% of triacylglycerols from seed oil extracts.[9][11]
Workflow for Sample Preparation
Caption: Comparative workflow for LLE and SPE.
Head-to-Head: Analytical Methodologies
The choice of analytical instrumentation is paramount for achieving the required sensitivity and selectivity for detecting this compound in the presence of residual matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of fatty acid methyl esters due to its high chromatographic resolution and sensitive detection.[12][13]
-
Expertise & Experience: A critical consideration for the GC-MS analysis of hydroxy fatty acids is the need for derivatization.[14][15] The free hydroxyl group of this compound can lead to poor peak shape and thermal degradation in the GC inlet.[16] Silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to convert the hydroxyl group into a more volatile and thermally stable trimethylsilyl (TMS) ether.[14][17] The mass spectrum of the TMS-derivatized this compound will exhibit characteristic fragments that can be used for selective identification and quantification. The electron ionization mass spectrum of underivatized this compound shows a characteristic base peak at m/z 103, which is indicative of a 3-hydroxy fatty acid methyl ester.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative approach that can often circumvent the need for derivatization.[19]
-
Expertise & Experience: Reversed-phase liquid chromatography (RPLC) is well-suited for separating fatty acid methyl esters based on their chain length and degree of unsaturation.[16] Coupling RPLC with high-resolution mass spectrometry (HRMS), such as an Orbitrap or time-of-flight (TOF) analyzer, provides excellent mass accuracy, which can help to distinguish the analyte from isobaric interferences.[4][20] Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the precursor ion, a technique known as multiple reaction monitoring (MRM) when using a triple quadrupole mass spectrometer.[21]
Comparative Performance of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Derivatization | Typically required (e.g., silylation)[14] | Often not required[19] |
| Selectivity | High chromatographic resolution. MS/MS enhances selectivity.[21] | High mass accuracy with HRMS. MS/MS for high selectivity.[4] |
| Susceptibility to Matrix Effects | Prone to signal enhancement from non-volatile matrix components.[1][2] | Prone to ion suppression from co-eluting compounds.[1] |
| Common Interferences | Co-eluting FAMEs, derivatization byproducts.[16] | Isobaric and isomeric lipids.[3][22] |
| Limit of Detection (LOD) | Low pg to fg range with appropriate derivatization and MS detection. | Low pg to fg range, dependent on ionization efficiency. |
Logical Flow for Method Selection
Caption: Decision tree for analytical method selection.
Experimental Protocols
Protocol 1: SPE Cleanup and GC-MS Analysis of this compound in Plasma
-
Lipid Extraction (LLE):
-
To 100 µL of plasma, add 400 µL of methanol and vortex thoroughly to precipitate proteins.
-
Add 800 µL of chloroform, vortex, and then add 200 µL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic layer containing the total lipid extract.
-
Dry the extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a 100 mg aminopropyl SPE cartridge with 1 mL of hexane.
-
Re-dissolve the dried lipid extract in 200 µL of hexane and load it onto the SPE cartridge.
-
Wash the cartridge with 2 mL of hexane to elute non-polar lipids (e.g., triacylglycerols).
-
Elute the this compound with 2 mL of a 98:2 (v/v) mixture of hexane:ethyl acetate.
-
Dry the eluate under nitrogen.
-
-
Derivatization (Silylation):
-
To the dried eluate, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Detection: Scan mode (m/z 50-550) for qualitative analysis or selected ion monitoring (SIM) of characteristic ions for quantitative analysis.
-
Protocol 2: LC-HRMS/MS Analysis of this compound in Bacterial Cell Pellets
-
Lipid Extraction (3PLE):
-
Resuspend the bacterial cell pellet in 400 µL of water.
-
Add a solvent mixture of 400 µL hexanes, 400 µL methyl acetate, and 300 µL acetonitrile.
-
Vortex vigorously and centrifuge to achieve phase separation.
-
Carefully collect the middle organic phase which is enriched in polar lipids.[5]
-
Dry the collected phase under nitrogen.
-
-
LC-HRMS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
MS Detection: High-resolution mass spectrometer (e.g., Orbitrap) in positive electrospray ionization (ESI+) mode.
-
MS1: Full scan from m/z 150-1000.
-
MS2: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion for this compound ([M+H]⁺).
-
Conclusion
The successful detection and quantification of this compound in complex matrices is achievable through a well-designed analytical strategy that addresses the challenges of matrix interference. The choice between LLE and SPE for sample preparation and between GC-MS and LC-MS for analysis should be guided by the specific requirements of the study, including the nature of the matrix, the desired level of sensitivity and selectivity, and available instrumentation. By understanding the principles behind these techniques and implementing robust protocols, researchers can generate high-quality data that will advance our understanding of the roles of 3-hydroxy fatty acids in biological systems.
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Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (URL: [Link])
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Assessment of matrix effects in quantitative GC-MS by using isotopologs. (URL: [Link])
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (URL: [Link])
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Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds. (URL: [Link])
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(PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivativatization. (URL: [Link])
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Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (URL: [Link])
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“Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. (URL: [Link])
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Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications | Request PDF. (URL: [Link])
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High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (URL: [Link])
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Fatty Acid Methyl Ester (FAME) Sample Preparation. (URL: [Link])
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Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. (URL: [Link])
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Preparation of fatty acid methyl esters for gas-liquid chromatography. (URL: [Link])
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Methyl tetradecanoate. (URL: [Link])
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This compound. (URL: [Link])
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Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. (URL: [Link])
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Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (URL: [Link])
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Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. (URL: [Link])
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Isotopic labeling of Methyl 3-hydroxytetradecanoate for metabolic flux analysis.
A Senior Application Scientist's Guide to Isotopic Labeling of Methyl 3-hydroxytetradecanoate for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of bacterial metabolism, understanding the flow of nutrients through various pathways is paramount. Metabolic flux analysis (MFA) using stable isotope tracers stands as a cornerstone technique, providing a quantitative lens into the rates of metabolic reactions.[1][2] This guide offers an in-depth comparison of isotopic labeling strategies for a key intermediate in bacterial fatty acid synthesis, this compound, providing the technical insights and experimental rationale necessary for robust and reliable MFA studies.
The Central Role of 3-Hydroxytetradecanoate in Bacterial Fatty Acid Synthesis
In the realm of bacterial lipid metabolism, the Type II fatty acid synthesis (FASII) pathway is the primary route for producing the fatty acids essential for membrane biogenesis and other cellular functions.[3] (R)-3-hydroxytetradecanoic acid is a critical intermediate in this pathway.[4] Its methyl ester, this compound, serves as a valuable analytical surrogate in experimental settings.[5][6] Understanding the flux through this specific metabolic node can provide crucial information about the overall health and metabolic state of the bacterium.
Principle of Isotopic Labeling for Metabolic Flux Analysis
The fundamental principle of MFA lies in introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system.[7][8] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative contributions of different metabolic pathways to their production.[9][10]
dot
Caption: A generalized workflow for metabolic flux analysis using isotopically labeled substrates.
Comparison of Isotopic Labeling Strategies for this compound
The choice of isotopic tracer is a critical experimental design parameter that significantly influences the quality and interpretability of MFA data. Here, we compare the use of isotopically labeled this compound with other commonly used tracers for studying fatty acid metabolism.
| Tracer | Advantages | Disadvantages | Key Applications |
| ¹³C-Methyl 3-hydroxytetradecanoate | - High Specificity: Directly probes the bacterial fatty acid synthesis pathway at a key intermediate step.[3] - Reduced Complexity: Simplifies data analysis by introducing the label at a defined point in the pathway. | - Commercial Availability: May be less readily available and more expensive than common tracers like glucose.[11][12] - Cellular Uptake: Efficiency of uptake and incorporation needs to be empirically determined for the specific bacterial species. | - Elucidating the regulation of the FASII pathway. - Screening for inhibitors of specific enzymes in fatty acid synthesis. - Investigating the link between fatty acid synthesis and other metabolic pathways. |
| ¹³C-Glucose | - Readily Available & Cost-Effective: A universally used and inexpensive isotopic tracer.[7] - Global Metabolic View: Provides a broad overview of central carbon metabolism, including the precursors for fatty acid synthesis (acetyl-CoA).[1] | - Indirect Labeling: The label is diluted through multiple metabolic steps before reaching the fatty acid synthesis pathway, complicating flux calculations.[13] - Complex Isotopomer Patterns: Can generate a wide array of labeled species, making data interpretation challenging.[9] | - General metabolic phenotyping. - Assessing the overall contribution of glycolysis and the pentose phosphate pathway to biomass production.[7] |
| ¹³C-Acetate | - Direct Precursor: Directly labels the acetyl-CoA pool, the building block for fatty acid synthesis. - Good for Specific Questions: Useful for specifically interrogating the flux from acetyl-CoA into fatty acids. | - Bypasses Upper Metabolism: Provides no information on the pathways that produce acetyl-CoA. - Potential for Toxicity: High concentrations of acetate can be toxic to some bacterial species. | - Quantifying the rate of fatty acid elongation. - Studying the competition for acetyl-CoA between different metabolic pathways. |
| ¹³C-Fatty Acids (e.g., Palmitate) | - Direct Incorporation: Can be directly incorporated into lipids, providing insights into fatty acid uptake and remodeling.[14] | - Chain Length Specificity: Only provides information about the metabolism of the specific fatty acid used as a tracer.[15] - Solubility Issues: Long-chain fatty acids can be difficult to dissolve and deliver to cells in a physiologically relevant manner. | - Investigating fatty acid beta-oxidation and degradation. - Studying the dynamics of lipid remodeling and membrane composition. |
Experimental Protocol: Isotopic Labeling with ¹³C-Methyl 3-hydroxytetradecanoate
This protocol provides a generalized framework. Optimization will be necessary for specific bacterial strains and experimental goals.
1. Preparation of Labeled Media:
-
Prepare the desired bacterial growth medium.
-
Add the isotopically labeled this compound to the medium at a predetermined concentration. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.
-
A parallel culture with unlabeled this compound should be run as a control.
2. Bacterial Culture and Labeling:
-
Inoculate the labeled and unlabeled media with the bacterial strain of interest.
-
Grow the cultures under the desired experimental conditions (e.g., temperature, aeration, time).
-
It is crucial to harvest the cells during the exponential growth phase to ensure metabolic steady-state.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, adding the cell culture to a cold solvent mixture (e.g., 60% methanol at -40°C).
-
Pellet the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.
4. Derivatization for GC-MS Analysis:
-
The hydroxyl and carboxyl groups of fatty acids make them non-volatile. Therefore, derivatization is necessary for gas chromatography-mass spectrometry (GC-MS) analysis.[16][17]
-
A common method is to convert the fatty acids to their fatty acid methyl esters (FAMEs).[18] However, since our target is already a methyl ester, we may need to derivatize the hydroxyl group, for example, by silylation.
-
Caution: Some derivatization methods, like those using trimethylsulfonium hydroxide (TMSH), can lead to the formation of O-methyl ether derivatives from hydroxy fatty acids, which could interfere with the analysis.[19]
5. GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.[20][21] The gas chromatograph separates the different fatty acid derivatives, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic enrichment.[22]
6. Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distributions (MIDs) for this compound and other relevant metabolites. This involves correcting for the natural abundance of ¹³C.
-
Use metabolic modeling software to fit the experimental MID data to a metabolic network model and calculate the intracellular fluxes.
dot
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A Senior Application Scientist's Guide to Derivatization Reagents for Hydroxy Fatty Acid Methyl Esters (Hydroxy FAMEs)
Introduction: The Imperative for Derivatization in Hydroxy FAME Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of hydroxy fatty acid methyl esters (hydroxy FAMEs) by gas chromatography-mass spectrometry (GC-MS) is a critical yet challenging task. Hydroxy FAMEs, characterized by the presence of one or more hydroxyl (-OH) groups and a methyl-esterified carboxyl group, exhibit high polarity and low volatility. These properties lead to poor chromatographic performance, including peak tailing, reduced sensitivity, and potential thermal degradation in the GC inlet.[1][2]
Derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[1][3] This is achieved by replacing the active hydrogen atoms in the polar functional groups (primarily the hydroxyl group in this context) with non-polar protecting groups.[4][5] This guide provides a head-to-head comparison of common derivatization reagents for hydroxy FAMEs, offering insights into their mechanisms, performance, and practical applications, supported by experimental protocols.
The Initial Step: Formation of Fatty Acid Methyl Esters (FAMEs)
Before addressing the derivatization of the hydroxyl group, the parent fatty acid must first be converted to its methyl ester. This initial esterification of the carboxylic acid group is a standard procedure in fatty acid analysis.[6][7] Common methods include:
-
Acid-Catalyzed Esterification: Reagents like boron trifluoride (BF₃) in methanol or methanolic hydrochloric acid (HCl) are widely used.[1][7][8][9][10] These methods are effective for both free fatty acids and the transesterification of esterified fatty acids in complex lipids.[1]
-
Base-Catalyzed Transesterification: Reagents such as methanolic potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) are also employed, though they are not suitable for derivatizing free fatty acids.[7][9][11]
The choice of esterification reagent depends on the nature of the sample and the fatty acids of interest. It is crucial to ensure this initial step is complete to avoid analytical artifacts.[6]
Derivatization of the Hydroxyl Group: A Head-to-Head Comparison of Silylating Reagents
With the carboxyl group protected as a methyl ester, the focus shifts to the derivatization of the hydroxyl moiety. Silylation, the introduction of a silyl group (commonly trimethylsilyl, TMS), is the most prevalent technique for this purpose.[3][12] The resulting trimethylsilyl ethers are significantly more volatile and thermally stable.[4][13][14]
Two of the most powerful and widely used silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][15]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is a versatile and potent silylating agent that reacts with a wide array of polar compounds, including alcohols, phenols, and carboxylic acids.[16] Its high reactivity and the volatility of its byproducts make it a popular choice in many laboratories.[16]
Mechanism of Action: BSTFA reacts with the active hydrogen of a hydroxyl group via a nucleophilic attack (SN2 mechanism) to form a TMS ether.[4][17] The byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatography.[18] For less reactive or sterically hindered hydroxyl groups, the addition of a catalyst like trimethylchlorosilane (TMCS) is often recommended to enhance the reaction rate.[15][19][20]
Advantages:
-
High Reactivity: Rapidly derivatizes a broad range of compounds.[18]
-
Volatile Byproducts: Minimizes chromatographic interference.[16][18]
-
Versatility: Can be used for a wide variety of polar analytes.[16]
Disadvantages:
-
Moisture Sensitivity: BSTFA and the resulting TMS derivatives are highly susceptible to hydrolysis, requiring strictly anhydrous conditions.[4][10][18]
-
Potential for Multiple Derivatives: For some complex molecules, BSTFA can sometimes produce multiple derivative products, complicating analysis.[15][21][22]
-
Lower Potency for Hindered Groups: May require a catalyst (e.g., TMCS) for complete derivatization of sterically hindered hydroxyls.[18][19]
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
MSTFA is considered one of the most powerful and volatile trimethylsilyl donors available.[5][19] It is highly effective for derivatizing a wide range of functional groups, including hydroxyl, carboxyl, amino, and thiol groups.[5]
Mechanism of Action: Similar to BSTFA, MSTFA replaces active hydrogens with a TMS group. Its reaction byproducts, N-methyltrifluoroacetamide and its TMS derivative, are extremely volatile, which is a significant advantage in trace analysis as it reduces background noise and detector fouling.[19][23]
Advantages:
-
Exceptional Silylating Power: Often considered a stronger TMS donor than BSTFA, making it suitable for even difficult-to-silylate compounds.[19]
-
Highly Volatile Byproducts: Leads to cleaner chromatograms and less instrument contamination.[19][23]
-
High Purity Standards: Generally available in high purity, which is crucial for reproducible results.[5]
Disadvantages:
-
Moisture Sensitivity: Like all silylating reagents, MSTFA requires anhydrous conditions.
-
Cost: Can be more expensive than BSTFA.
-
Steric Hindrance: While a powerful reagent, derivatization of extremely sterically hindered sites can still be challenging.[24]
Quantitative Data Summary: BSTFA vs. MSTFA
| Feature | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Silylating Power | Strong, versatile for a wide range of compounds.[16] | Very strong, often considered more potent than BSTFA.[19] |
| Byproducts | Volatile (trimethylsilyltrifluoroacetamide, trifluoroacetamide).[18] | Extremely volatile (N-methyltrifluoroacetamide).[19][23] |
| Catalyst Requirement | Often used with a catalyst (e.g., 1% TMCS) for hindered groups.[15][19] | Can often be used without a catalyst due to its high reactivity.[23] |
| Moisture Sensitivity | High.[18] | High.[5] |
| Applications | Broad applicability for alcohols, phenols, carboxylic acids.[16] | Preferred for metabolomics and trace analysis due to clean byproducts.[5][23] |
| GC-MS Fragmentation | [M]+, [M-15]+, [M-89]+; Molecular ion is often dominant.[24] | Generally produces characteristic fragmentation patterns.[25] |
Alternative Strategy: Diazomethane
Diazomethane (CH₂N₂) is a highly reactive reagent primarily used for the esterification of carboxylic acids to form methyl esters.[26][27][28] It reacts instantaneously at room temperature with carboxylic acids.[26]
While its main application is for the carboxyl group, it's important to be aware of its potential side reactions. Diazomethane is generally unreactive with alcohols under neutral conditions.[27] However, in the presence of a Lewis acid catalyst, it can form methyl ethers with hydroxyl groups. This lack of reactivity with alcohols without a catalyst can be an advantage if only esterification is desired.
Caution: Diazomethane is highly toxic and potentially explosive, requiring specialized handling procedures.[27][28] A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often used in its place.[26][29]
Experimental Protocols
Protocol 1: Two-Step Derivatization of Hydroxy Fatty Acids (Esterification followed by Silylation)
This is the most common and robust method for preparing hydroxy FAMEs for GC-MS analysis.
Step A: Acid-Catalyzed Esterification with Methanolic HCl
-
Sample Preparation: Place the dried lipid extract (1-10 mg) in a screw-cap glass tube with a PTFE liner.[10]
-
Reagent Addition: Add 2 mL of 1 M to 3 M methanolic HCl.[10]
-
Reaction: Tightly seal the tube and heat at 60-80°C for 1-2 hours.[10]
-
Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane. Vortex thoroughly for 1 minute.[10]
-
Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.[10]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
Step B: Silylation with MSTFA
-
Preparation: Ensure the dried FAME sample from Step A is completely free of moisture.
-
Reagent Addition: To the dried sample, add 50-100 µL of MSTFA.[23] A solvent such as pyridine can be used if the sample is not readily soluble in MSTFA alone.
-
Reaction: Seal the vial and heat at 37-70°C for 30-60 minutes.[15][23] Optimal time and temperature may need to be determined empirically.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.[10]
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol is suitable for a broad range of hydroxy FAMEs, including those with sterically hindered hydroxyl groups.
-
Preparation: Use the dried FAME sample obtained from a prior esterification step (e.g., Protocol 1, Step A). Ensure the sample is anhydrous.
-
Reagent Addition: Add 80-100 µL of BSTFA + 1% TMCS to the dried sample.[15]
-
Reaction: Tightly seal the vial and heat at 70°C for 60 minutes.[15]
-
Analysis: Cool the vial to room temperature before opening. The sample is now ready for GC-MS analysis.
Visualization of Workflows and Mechanisms
Caption: General two-step derivatization workflow for hydroxy fatty acids.
Caption: Decision logic for selecting a silylating reagent.
Conclusion and Recommendations
The choice between BSTFA and MSTFA for the derivatization of hydroxy FAMEs depends on the specific analytical requirements.
-
BSTFA, particularly with a TMCS catalyst, is a robust and cost-effective choice for general-purpose applications where high concentrations of analytes are expected. It is a reliable workhorse for many routine analyses.
-
MSTFA is the superior reagent for trace-level quantification and complex metabolic profiling studies. Its exceptional reactivity and the extreme volatility of its byproducts lead to cleaner baselines, reduced instrument maintenance, and potentially more accurate quantification of low-abundance hydroxy FAMEs.
Regardless of the reagent chosen, the paramount importance of maintaining anhydrous conditions throughout the sample preparation and derivatization process cannot be overstated. Water is the primary enemy of silylation and will lead to incomplete reactions and hydrolysis of the formed derivatives, compromising the integrity of the analysis. Proper validation of the chosen method with analytical standards is essential to ensure complete and reproducible derivatization for the specific hydroxy FAMEs under investigation.
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A Senior Application Scientist's Guide to Establishing the Limit of Detection and Quantification for Methyl 3-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and biomarker discovery, the precise and accurate quantification of specific fatty acids is paramount. Methyl 3-hydroxytetradecanoate, a hydroxylated fatty acid methyl ester, is of growing interest in various research fields, including the study of metabolic disorders and bacterial infections. Establishing robust analytical methods with well-defined limits of detection (LOD) and quantification (LOQ) is a critical first step in unlocking its potential as a biomarker or therapeutic target.
This guide provides an in-depth comparison of two powerful analytical techniques for determining the LOD and LOQ of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present the "how" but, more importantly, the "why" behind the experimental choices, empowering you to design and validate methods with scientific rigor and confidence.
The Criticality of LOD and LOQ in Analytical Science
Before delving into experimental protocols, it is crucial to understand the significance of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1] The LOQ, on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1]
For researchers and drug developers, these parameters are not mere statistical values; they define the boundaries of analytical capability. An LOD that is not sufficiently low may lead to false-negative results, potentially overlooking the presence of a critical biomarker in early disease states. Conversely, an LOQ that is not rigorously established can result in the reporting of inaccurate quantitative data, compromising the integrity of a study. The determination of these limits is a cornerstone of analytical method validation, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The two most prominent analytical techniques for the quantification of fatty acid methyl esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them depends on several factors, including the analyte's properties, the sample matrix, and the desired analytical performance.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with a stationary phase. |
| Derivatization | Required for non-volatile analytes like this compound to increase volatility.[4][5] | Optional , but can be used to enhance ionization efficiency. |
| Sensitivity | Generally offers high sensitivity, particularly with selected ion monitoring (SIM). | Often provides superior sensitivity and selectivity, especially with multiple reaction monitoring (MRM). |
| Selectivity | Good, based on chromatographic retention time and mass-to-charge ratio. | Excellent, with the added dimension of precursor-to-product ion transitions in MS/MS. |
| Sample Throughput | Can be lower due to the derivatization step and longer run times. | Higher throughput is often achievable with modern UHPLC systems. |
| Matrix Effects | Less susceptible to ion suppression compared to ESI-based LC-MS. | Can be prone to ion suppression or enhancement from co-eluting matrix components.[6] |
Experimental Protocol 1: LOD and LOQ Determination for this compound by GC-MS
Gas chromatography is a well-established and robust technique for the analysis of fatty acid methyl esters (FAMEs).[3][7][8] However, the hydroxyl group in this compound reduces its volatility, necessitating a derivatization step to achieve good chromatographic performance.[4]
Causality Behind Experimental Choices
The choice of a silylation derivatization, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is deliberate. It replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability.[5] This leads to sharper chromatographic peaks and improved sensitivity. The use of a mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for a range of FAMEs.
Step-by-Step Methodology
1. Sample Preparation and Derivatization:
-
Lipid Extraction (from biological matrices): For samples such as plasma or cell cultures, a lipid extraction is the first step. The Folch or Bligh-Dyer methods are commonly used to efficiently extract total lipids.[7]
-
Derivatization:
-
Evaporate the extracted lipid sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless inlet, operated in splitless mode for trace analysis. Inlet temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Characteristic ions for the TMS-derivative of this compound should be determined from a full scan analysis of a standard. A characteristic fragment ion for 3-hydroxy fatty acid methyl esters is often found at m/z 103.
3. LOD and LOQ Determination:
-
Method 1: Signal-to-Noise (S/N) Ratio:
-
Prepare a series of decreasing concentrations of a derivatized this compound standard.
-
Inject each standard and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[1] The noise should be measured in a region of the baseline close to the analyte peak.
-
-
Method 2: Calibration Curve Method:
-
Prepare a series of at least 6-8 calibration standards at concentrations near the expected LOQ.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the LOD and LOQ using the following formulas as per ICH guidelines[1][2]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ is the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
S is the slope of the calibration curve.
-
-
Visualizing the GC-MS Workflow
Caption: Workflow for LOD and LOQ determination of this compound by GC-MS.
Experimental Protocol 2: LOD and LOQ Determination for this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the significant advantage of analyzing many fatty acids in their native form, without the need for derivatization.[7] This can simplify sample preparation and increase throughput.
Causality Behind Experimental Choices
The use of a reversed-phase C18 column is standard for separating lipids based on their hydrophobicity. The mobile phase composition, typically a gradient of water, acetonitrile, and isopropanol with additives like formic acid or ammonium acetate, is optimized to achieve good peak shape and ionization efficiency in the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is often preferred for fatty acids as the carboxyl group is readily deprotonated. The use of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
Step-by-Step Methodology
1. Sample Preparation:
-
Lipid Extraction: Similar to the GC-MS protocol, a robust lipid extraction method (e.g., Folch or Bligh-Dyer) is required to isolate the analyte from the sample matrix.
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., 90:10 methanol:water).
2. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte with a good peak shape. For example:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments determined by infusing a standard of this compound.
3. LOD and LOQ Determination:
The same two methods described for GC-MS (Signal-to-Noise Ratio and Calibration Curve Method) are applicable here. It is crucial to perform these determinations using standards prepared in the same reconstituted matrix as the samples to account for any potential matrix effects.
Visualizing the LC-MS/MS Workflow
Caption: Workflow for LOD and LOQ determination of this compound by LC-MS/MS.
Comparative Performance and Final Recommendations
While specific LOD and LOQ values for this compound are not extensively published, we can project expected performance based on the analysis of similar fatty acid methyl esters.
| Parameter | GC-MS (Expected) | LC-MS/MS (Expected) | Rationale & Justification |
| LOD | Low pg on-column | High fg to low pg on-column | The high selectivity of MRM in LC-MS/MS typically allows for lower detection limits compared to SIM mode in GC-MS. |
| LOQ | Mid to high pg on-column | Low to mid pg on-column | The superior signal-to-noise often achieved with LC-MS/MS translates to lower and more robust quantification limits. |
| Precision at LOQ | < 20% RSD | < 15% RSD | The elimination of the derivatization step in the LC-MS/MS workflow can reduce a source of variability, potentially leading to better precision. |
| Accuracy at LOQ | 80-120% | 85-115% | Both techniques can achieve high accuracy with proper calibration and use of internal standards. |
Recommendations:
-
For exploratory studies where the absolute lowest detection limits are critical, LC-MS/MS is the recommended platform. Its inherent sensitivity and selectivity make it ideal for biomarker discovery in complex biological matrices.
-
For routine, high-throughput analysis in a well-characterized matrix, a validated GC-MS method can be a cost-effective and reliable option, provided that the expected concentrations of this compound are well above the established LOQ.
The protocols and comparative data presented in this guide provide a robust framework for establishing the limit of detection and quantification for this compound. By understanding the principles behind the analytical choices and meticulously validating the chosen method, researchers can ensure the generation of high-quality, reliable data that will advance our understanding of the roles of this important molecule in health and disease.
References
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023, December 5). LCGC International. Retrieved from [Link]
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A Guide to the Inter-laboratory Comparison of Methyl 3-hydroxytetradecanoate Measurement: Methodologies, Data Interpretation, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and precise quantification of Methyl 3-hydroxytetradecanoate, a key hydroxylated fatty acid methyl ester, is critical in various research and development fields. This guide provides an in-depth comparison of the predominant analytical methodologies for its measurement, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the intricacies of sample preparation, derivatization, and instrumental analysis, explaining the scientific rationale behind each step. Furthermore, this guide will simulate an inter-laboratory comparison study, presenting hypothetical yet realistic data to illustrate how to evaluate analytical performance across different laboratories. This includes a detailed breakdown of key validation parameters and the interpretation of statistical tools like Z-scores.
Introduction: The Importance of Accurate this compound Measurement
Inter-laboratory comparison studies, also known as proficiency testing or round-robin tests, are crucial for assessing the competence of laboratories in performing specific measurements.[3] They provide a framework for evaluating the accuracy and comparability of results obtained by different analytical methods and laboratories, ultimately leading to standardized and more reliable data across the scientific community.
Analytical Methodologies: A Head-to-Head Comparison
The two most powerful and widely used techniques for the analysis of fatty acid methyl esters (FAMEs) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The choice between these methods often depends on the sample matrix, the required sensitivity, and the specific isomers of interest.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a robust and highly effective technique for the qualitative and quantitative analysis of volatile and thermally stable compounds. For hydroxylated FAMEs like this compound, a critical step of derivatization is necessary to increase their volatility and thermal stability, thereby improving chromatographic separation and detection sensitivity.[6]
Caption: GC-MS workflow for this compound analysis.
-
Sample Preparation (from Biological Matrices):
-
Lipid Extraction: A common method is the Folch extraction, using a chloroform:methanol mixture to efficiently extract lipids from the sample matrix.[7]
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a base like methanolic sodium hydroxide to yield free fatty acids. These are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol.
-
-
Derivatization of the Hydroxyl Group:
-
To improve the volatility of this compound for GC analysis, the hydroxyl group is typically derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.[8] This step is crucial for achieving sharp chromatographic peaks and preventing thermal degradation in the GC inlet.
-
-
Instrumental Analysis by GC-MS:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: The FAMEs are separated on a capillary column based on their boiling points and polarity.
-
Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides both quantitative data and mass spectra for compound identification. The mass spectrum of this compound will show characteristic fragment ions.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for Polar and Thermally Labile Molecules
LC-MS/MS is highly suited for the analysis of polar, large, and thermally sensitive molecules, often without the need for derivatization.[4] This can simplify sample preparation and avoid potential side reactions associated with derivatization.
Caption: LC-MS/MS workflow for this compound analysis.
-
Sample Preparation (from Biological Matrices):
-
The initial lipid extraction and conversion to FAMEs are the same as for the GC-MS method. However, the subsequent derivatization of the hydroxyl group is often not necessary for LC-MS/MS analysis.
-
-
Instrumental Analysis by LC-MS/MS:
-
Injection and Separation: The FAME extract is injected into the LC system. Separation is typically achieved using a reversed-phase column, where compounds are separated based on their polarity.
-
Detection: The eluting compounds are ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. In MS/MS, a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions, providing high selectivity and sensitivity for quantification.
-
Inter-laboratory Comparison: A Simulated Study
To ensure the reliability and comparability of this compound measurements across different laboratories, a well-designed inter-laboratory comparison study is essential. The National Institute of Standards and Technology (NIST) runs a Fatty Acid Quality Assurance Program (FAQAP) that serves as an excellent model for such studies.[1][7][8][9]
In our simulated study, a homogenous serum sample fortified with a known concentration of this compound is sent to a panel of participating laboratories. Each laboratory is instructed to analyze the sample in triplicate using their in-house analytical method (either GC-MS or LC-MS/MS).
Key Performance Metrics for Comparison
The following table summarizes the key performance metrics that would be evaluated in an inter-laboratory comparison study. The presented data is hypothetical but reflects typical results seen in such proficiency tests.
| Performance Metric | Laboratory A (GC-MS) | Laboratory B (LC-MS/MS) | Laboratory C (GC-MS) | Laboratory D (LC-MS/MS) | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.999 | 0.995 | 0.997 | > 0.99 |
| Recovery (%) | 95.2 | 103.5 | 88.1 | 99.8 | 80 - 120% |
| Precision (RSD%) | 4.5 | 3.1 | 8.9 | 5.2 | < 15% |
| Reported Mean (µg/mL) | 4.76 | 5.18 | 4.41 | 4.99 | - |
| Assigned Value (µg/mL) | \multicolumn{4}{c | }{5.00} | - | ||
| Bias (%) | -4.8 | +3.6 | -11.8 | -0.2 | - |
| Z-Score | -0.8 | 0.6 | -2.0 | 0.0 | -2 to +2 |
Interpretation of Results
-
Linearity (R²): All laboratories demonstrate excellent linearity, indicating a good correlation between the instrument response and the analyte concentration over the tested range.
-
Recovery: Laboratories A, B, and D show acceptable recovery, suggesting their sample preparation methods are efficient. Laboratory C's recovery is approaching the lower limit of acceptability, which may warrant an investigation into their extraction or derivatization efficiency.
-
Precision (RSD%): All laboratories exhibit good precision, with RSDs well below the 15% acceptance criterion, indicating low random error in their measurements.
-
Bias: The bias indicates the systematic error of a laboratory's measurement compared to the assigned value. Laboratory D shows the lowest bias, while Laboratory C has the highest.
-
Z-Score: The Z-score is a powerful statistical tool for summarizing a laboratory's performance. It is calculated as:
Z = (x - X) / σ
where:
-
x is the laboratory's result
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment (a target value for precision)
A Z-score between -2 and +2 is generally considered satisfactory.[3] In our simulation, all laboratories fall within this acceptable range, although Laboratory C is on the borderline.
-
Addressing Challenges: Matrix Effects
A significant challenge in the analysis of biological samples is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[10] This is particularly a concern in LC-MS/MS with electrospray ionization. Strategies to mitigate matrix effects include:
-
Improved Sample Cleanup: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for the matrix effect.
-
Use of Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the accurate measurement of this compound.
-
GC-MS , with an appropriate derivatization step, offers high chromatographic resolution and is a well-established, robust method.
-
LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation, but can be more susceptible to matrix effects.
Participation in inter-laboratory comparison studies is strongly recommended for any laboratory performing these analyses. Such programs provide invaluable external validation of a laboratory's methods and contribute to the overall improvement of data quality and comparability within the scientific community. The use of certified reference materials, where available, is also crucial for ensuring the accuracy and traceability of measurements.
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Schantz, M. M., et al. (2016). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. Clinica Chimica Acta, 462, 183-189. Available at: [Link]
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Wise, S. A., et al. (2016). Interlaboratory Analytical Comparison Study of Fatty Acid Concentrations in Human Serum- Results for Exercise 03: QA16FASER03. NIST Interagency/Internal Report (NISTIR). Available at: [Link]
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Cert, A., Moreda, W., & Pérez-Camino, M. C. (2000). Methods of preparation of fatty acid methyl esters (FAME). Statistical assessment of the precision characteristics from a collaborative trial. Grasas y Aceites, 51(6), 447-454. Available at: [Link]
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Zhang, J., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1347-1358. Available at: [Link]
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Comparison Guide: The Specificity of Methyl 3-Hydroxytetradecanoate as a Bacterial Marker
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Situating 3-Hydroxytetradecanoate in the Landscape of Bacterial Biomarkers
In the realm of microbial detection and diagnostics, the pursuit of specific, reliable, and quantifiable biomarkers is paramount. Among the chemical markers used for the detection of Gram-negative bacteria, 3-hydroxy fatty acids (3-OH-FAs) have been established as a cornerstone. These molecules are integral and conserved components of the Lipid A moiety of lipopolysaccharide (LPS), the molecule responsible for the endotoxic activity of these bacteria.[1][2] Methyl 3-hydroxytetradecanoate, the methyl ester derivative of 3-hydroxytetradecanoic acid (3-OH C14:0), is frequently the target analyte in chemical assays designed to quantify endotoxin levels.[2][3]
This guide moves beyond a simple acknowledgment of this compound as a marker. It provides a critical comparison of its specificity against other biomarkers, offers detailed experimental protocols for its analysis, and presents a logical framework for selecting the appropriate marker for your research needs. Our objective is to equip you, our fellow scientists, with the nuanced understanding required to make informed decisions in your experimental design.
The Core Question: How Specific is this compound?
The utility of any biomarker is fundamentally tied to its specificity. While 3-hydroxytetradecanoic acid is a robust marker for the presence of Gram-negative bacteria, its specificity at the species level is limited.
-
Broad Specificity for Gram-Negative Bacteria: 3-OH-FAs with chain lengths from 10 to 18 carbons are characteristic constituents of Gram-negative bacteria.[1] 3-hydroxytetradecanoic acid, in particular, is often the dominant congener in many species, making its methyl ester derivative a reliable analyte for quantifying total endotoxin load from environmental or occupational samples.[2][4] Analytical methods focusing on 3-OH C14:0 have shown a strong correlation with the traditional Limulus Amebocyte Lysate (LAL) assay, which measures biological endotoxin activity.[2]
-
Lack of Species-Level Specificity: The fatty acid composition of Lipid A can vary between and even within bacterial species.[5] While the profile of different 3-OH-FAs (e.g., 3-hydroxydecanoic, 3-hydroxydodecanoic, and 3-hydroxytetradecanoic acids) can differ, the presence of this compound alone is not sufficient to identify a specific species like Pseudomonas aeruginosa.[4][5] For instance, various species within the Bacteroides genus also contain 3-hydroxy fatty acids, although with different branching patterns and chain lengths.[6]
-
A Critical Limitation in Clinical Diagnostics: A significant challenge in using 3-OH-FA analysis for mammalian samples is the potential for endogenous production. These fatty acids can be products of mammalian mitochondrial fatty acid β-oxidation, meaning their presence in blood or tissue is not exclusively indicative of a bacterial infection.[1][7] This confounds the use of 3-OH-FAs as standalone diagnostic markers in clinical settings.
Comparative Analysis: this compound vs. Alternative Biomarkers
The choice of a biomarker should be dictated by the experimental question. Are you assessing total Gram-negative bacterial load, or are you identifying a specific pathogenic species? The following table compares this compound with other key biomarkers.
| Biomarker | Marker Type | Specificity | Common Detection Methods | Advantages | Disadvantages |
| This compound | Lipid Component | Gram-Negative Bacteria (Broad) | GC-MS, HPLC-MS/MS | Quantifies total endotoxin load, stable chemical marker, good correlation with LAL assay.[2] | Not species-specific, potential interference from mammalian metabolism in clinical samples.[1] |
| Limulus Amebocyte Lysate (LAL) Assay | Biological Activity | Endotoxin (Broad) | Chromogenic, Turbidimetric, Gel-clot | Highly sensitive to bioactive endotoxin, industry standard for pyrogen testing. | Measures biological activity, not chemical amount; can be inhibited by sample matrix components. |
| Pyocyanin & 1-OHphz | Virulence Factor | Pseudomonas aeruginosa (High) | ELISA, LC-MS | Highly specific to P. aeruginosa, potential for early diagnosis and patient stratification.[8] | Not all P. aeruginosa strains produce high levels; production can vary with growth conditions.[9] |
| Specific DNA Sequences | Genetic Material | Species/Strain Specific (Very High) | PCR, qPCR | Extremely high specificity and sensitivity, can detect bacteria earlier than culture methods.[10] | Detects DNA from both live and dead cells, requires knowledge of target sequences. |
| Volatile Organic Compounds (mVOCs) | Metabolites | Species Specific (High) | GC-MS (Headspace) | Non-invasive (breath analysis), potential for real-time monitoring, specific profiles (e.g., 2-aminoacetophenone for P. aeruginosa).[11] | Requires specialized collection methods, profiles can be complex and influenced by host metabolism. |
| Surface Glycopatterns | Surface Antigens | Strain/Serotype Specific (High) | Lectin Microarrays, Immunoassays | Can differentiate between strains (e.g., drug-resistant vs. sensitive), useful for epidemiological studies.[12] | Can be highly variable, requires specific affinity reagents (lectins, antibodies). |
Experimental Workflows & Protocols
Authoritative and reproducible protocols are the bedrock of sound science. Below are detailed methodologies for the analysis of this compound and a conceptual overview for a specific alternative.
Protocol 1: Quantitative Analysis of this compound via GC-MS
This protocol details the analysis of total 3-hydroxy fatty acids from a bacterial sample, with a focus on 3-hydroxytetradecanoate. The causality behind each step is explained to ensure a self-validating system.
Causality: The protocol involves three core transformations:
-
Hydrolysis: To chemically cleave the ester and amide linkages holding the 3-OH-FAs within the complex LPS structure, making them available for extraction.
-
Extraction & Esterification: To isolate the fatty acids from the aqueous hydrolysate and convert them into their methyl ester derivatives (e.g., this compound).
-
Derivatization: To convert the hydroxyl group into a trimethylsilyl (TMS) ether. This is crucial because it increases the volatility and thermal stability of the analyte, which is a prerequisite for gas chromatography.
Step-by-Step Methodology:
-
Sample Preparation & Hydrolysis:
-
Place a known quantity of your sample (e.g., lyophilized bacterial cells, dust sample) into a screw-cap glass tube.
-
Add 1 mL of 4 M HCl. This strong acid is required for effective hydrolysis of the Lipid A moiety.
-
Seal the tube tightly and heat at 100°C for 4 hours. This ensures complete release of the fatty acids.
-
Cool the sample to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of n-hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the liberated fatty acids into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube. Repeat the extraction twice more, pooling the hexane extracts.
-
-
Methanolysis (Esterification):
-
Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 2 M methanolic HCl. This reagent simultaneously catalyzes the methylation of the carboxylic acid group.
-
Seal and heat at 80°C for 1 hour.
-
Cool and evaporate the methanolic HCl under nitrogen.
-
-
TMS Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. BSTFA is a powerful silylating agent that converts the polar -OH group to a non-polar -O-TMS group, making the molecule suitable for GC analysis.[5]
-
Seal and heat at 60°C for 30 minutes.
-
Cool the sample. It is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrument: Agilent GC-MS system (or equivalent) with a capillary column (e.g., HP-5MS).[13]
-
Injection: 1 µL of the derivatized sample.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 8°C/min to 280°C and hold for 10 minutes.[13]
-
Mass Spectrometry: Operate in electron impact (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions of the TMS-derivatized this compound.[13]
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxytetradecanoic acid) added at the beginning of the procedure to correct for extraction and derivatization inefficiencies.
-
Workflow Visualization: GC-MS Analysis of 3-OH-FAs
Caption: Workflow for the analysis of 3-hydroxy fatty acids by GC-MS.
Strategic Biomarker Selection: A Decision Framework
Choosing the correct biomarker is critical for generating meaningful data. The following decision pathway, grounded in the principles of experimental design, can guide your selection process.
Caption: Decision tree for selecting an appropriate bacterial biomarker.
Conclusion and Future Outlook
This compound remains a valuable and robust chemical marker for the quantification of endotoxin and the assessment of total Gram-negative bacterial contamination, particularly in environmental and industrial settings. Its analysis by mass spectrometry provides a quantitative and structurally confirmed result that complements the bioactivity data from the LAL assay.
However, for researchers and drug development professionals focused on diagnostics, species-specific identification, or virulence, relying solely on this marker is insufficient. The scientific consensus points towards a multi-biomarker approach. The future of bacterial detection lies in the integration of highly specific markers like pyocyanin, genetic sequences, and volatile organic compounds. By understanding the specificity and limitations of each tool, from the broad utility of this compound to the targeted precision of PCR, we can design more insightful experiments and accelerate the development of effective diagnostics and therapeutics.
References
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Mielniczuk, E., Mielniczuk, Z., & Larsson, L. (1993). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283-289. [Link]
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CIBER-BBN. (2021). New results evidence new biomarkers for early diagnosis of P. aeruginosa infections. CIBER-BBN News. [Link]
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Uhlig, S., et al. (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1434, 98-105. [Link]
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Kato, T., et al. (1992). Development of a new quantitative method for detection of endotoxin by fluorescence labeling of 3-hydroxy fatty acid. Chemical and Pharmaceutical Bulletin, 40(10), 2834-2837. [Link]
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ResearchGate. (n.d.). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry | Request PDF. [Link]
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Spagnoli, G., et al. (2019). Endotoxin Analysis: Correlation Between Biological and Chemical Methods. Journal of Environmental & Analytical Toxicology, 9(4). [Link]
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ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... | Download Scientific Diagram. [Link]
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McMullan, R., et al. (2007). Early detection of Pseudomonas aeruginosa – comparison of conventional versus molecular (PCR) detection directly from adult patients with cystic fibrosis (CF). Journal of Cystic Fibrosis, 6(4), 291-298. [Link]
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Frontiers in Microbiology. (2020). Recent Advances in Aptamer-Based Biosensors for Detection of Pseudomonas aeruginosa. [Link]
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ASM Journals. (2023). The glycopatterns of Pseudomonas aeruginosa as a potential biomarker for its carbapenem resistance. Microbiology Spectrum. [Link]
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Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
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Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243. [Link]
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Basile, F., Beverly, M. B., & Voorhees, K. J. (2000). Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS). Journal of Analytical and Applied Pyrolysis, 56(2), 111-125. [Link]
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Drabińska, N., et al. (2020). Microbial Volatiles as Diagnostic Biomarkers of Bacterial Lung Infection in Mechanically Ventilated Patients. Clinical Infectious Diseases, 73(9), e3246-e3253. [Link]
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Moss, C. W., et al. (1980). Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs. Journal of Clinical Microbiology, 12(4), 582-587. [Link]
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Olivera, E. R., et al. (2007). Poly-3-hydroxyalkanoate synthases from Pseudomonas putida U: substrate specificity and ultrastructural studies. Journal of Bacteriology, 189(23), 8728-8738. [Link]
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Sanchez, O., et al. (2007). The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems. FEMS Microbiology Letters, 266(1), 75-82. [Link]
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Tsuge, T., et al. (2003). Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation. International Journal of Biological Macromolecules, 31(4-5), 195-205. [Link]
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López-Causapé, C., et al. (2018). Biological Markers of Pseudomonas aeruginosa Epidemic High-Risk Clones. Antimicrobial Agents and Chemotherapy, 62(6), e00139-18. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-hydroxytetradecanoate
Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory. Methyl 3-hydroxytetradecanoate, a hydroxy fatty acid methyl ester, serves various roles in research, particularly in studies involving lipids and as an internal standard.[1] While it may not be the most reactive chemical on the shelf, its proper disposal is a matter of regulatory compliance, environmental responsibility, and personnel safety.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste. It is designed for laboratory personnel who handle this chemical and aims to instill a deep understanding of the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
Section 1: The Precautionary Principle in Hazard Assessment
A critical first step in any disposal protocol is a thorough hazard assessment. For this compound and similar fatty acid esters, safety data sheets (SDS) can present conflicting information. Some sources may classify the compound as non-hazardous, while others indicate potential for serious eye damage or long-term aquatic hazards in similar molecules.[2][3] This ambiguity necessitates a conservative approach.
Core Directive: In the absence of definitive, universally agreed-upon hazard data, all waste containing this compound must be treated as hazardous chemical waste. This approach, known as the precautionary principle, ensures the highest standard of safety and compliance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5]
Table 1: Key Physical and Safety Properties of this compound
| Property | Value / Information | Rationale for Disposal Consideration |
| Chemical Formula | C₁₅H₃₀O₃[1][6][7] | Essential for accurate waste manifest labeling. |
| Molar Mass | 258.4 g/mol [1][6][7] | Used for calculating concentrations in waste solutions. |
| Physical State | Solid at room temperature[7] | Affects choice of waste container and spill cleanup procedure. |
| Melting Point | 39-40°C[6] | Low melting point means it can easily become a liquid in warm conditions. |
| Incompatibilities | Strong oxidizing agents[8][9] | Crucial for waste segregation. Co-mingling can lead to dangerous reactions. |
| Storage | 2-8°C or Freezer (-20°C)[1][6][7] | Indicates that the pure compound is stable under controlled conditions. |
| Assumed Hazards | Potential for serious eye irritation; potential long-term aquatic toxicity.[3] | Forms the basis for treating the waste as hazardous and dictates PPE requirements. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the pure chemical or its waste, ensuring adequate personal protection is mandatory. The rationale extends beyond mere compliance; it is about creating a barrier between you and a potential, albeit not fully characterized, hazard.
-
Eye Protection: Wear chemical safety goggles with side shields conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2][8] This is critical to protect against splashes, especially when handling solutions, and to mitigate the potential risk of serious eye damage.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[3]
Section 3: Step-by-Step Waste Collection and Segregation Protocol
The integrity of a laboratory's waste management program hinges on proper collection and segregation at the point of generation.[10] Mixing disparate waste streams is not only a compliance violation but can also create dangerous chemical cocktails and significantly increase disposal costs.
-
Establish a Designated Waste Container:
-
Action: Dedicate a specific container solely for this compound waste.
-
Causality: This prevents cross-contamination and ensures the waste profile remains known and accurate, which is a key requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11]
-
-
Select a Compatible Container:
-
Action: Use a chemically resistant, leak-proof container with a secure, tight-fitting screw cap. A high-density polyethylene (HDPE) bottle is a suitable choice.[3][10] For waste dissolved in solvents, a glass bottle may be preferable.
-
Causality: The container must be compatible with its contents to prevent degradation, leaks, or reactions.[12] The screw cap is essential to keep the container closed except when waste is being added, a primary rule for hazardous waste accumulation.[13][14]
-
-
Label the Container Accurately and Completely:
-
Action: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The full chemical name: "Waste this compound"
-
A list of all constituents by percentage (e.g., "this compound, >98%" or "this compound, 5% in Methanol, 95%")
-
The associated hazard warnings (e.g., "Potential Eye Irritant," "Potential Aquatic Hazard")[3]
-
The accumulation start date (the date the first waste is added).
-
Causality: Accurate labeling is a strict regulatory requirement mandated by OSHA and the EPA.[13][15] It communicates the container's contents and associated risks to all laboratory personnel and the Environmental Health & Safety (EHS) staff who will handle it.
-
-
Segregate from Incompatibles:
-
Action: Ensure the waste container is stored separately from strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[8][9]
-
Causality: Fatty acid esters can react violently with strong oxidizers. Proper segregation is a fundamental safety practice to prevent fires, explosions, or the release of toxic gases.[15]
-
Section 4: Disposal Workflow and Decision Logic
The physical form of the waste dictates the specific handling procedure. The following workflow, illustrated in the diagram below, provides a logical path for managing different types of this compound waste.
Caption: Disposal Decision Workflow for this compound Waste.
Section 5: Protocol for Spill Management
Accidents happen, and a prepared response is key to mitigating any potential harm.
For Small Spills (e.g., a few grams of solid or mL of solution):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain and Absorb: If it is a solid, carefully sweep it up. For liquids, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[3][16] Do not use combustible materials like paper towels for large liquid spills.
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into a designated, sealable container for disposal as hazardous waste.[8][16]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Label and Dispose: Label the container with "Spill Debris" and the chemical name, and manage it as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area.[3]
-
Alert: Activate any local alarms and notify your laboratory supervisor and your institution's EHS office immediately.
-
Isolate: If it is safe to do so, close the door to the laboratory to contain any potential vapors.
-
Await a Professional Response: Do not attempt to clean up a large spill yourself. Allow the trained EHS emergency response team to manage the situation.
Section 6: Final Disposal and Regulatory Framework
The final step in the disposal process is the transfer of waste to trained professionals.
-
Institutional EHS: All hazardous waste must be disposed of through your institution's EHS department (or equivalent).[14] They will arrange for pickup from your lab's satellite accumulation area.
-
Licensed Disposal Vendor: EHS will then consolidate waste and transfer it to a licensed hazardous waste disposal company.[11] These vendors use approved methods such as high-temperature incineration or other chemical treatments to render the waste non-hazardous.[4]
-
Documentation: A manifest system tracks the waste from its point of generation to its final disposal, creating a legal record of compliance.[13][17]
By adhering to these procedures, you contribute to a safe, compliant, and environmentally responsible research environment. This diligence not only protects you and your colleagues but also upholds the integrity of your institution and the scientific community at large.
References
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Navigating the Safe Handling of Methyl 3-hydroxytetradecanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for the handling and disposal of Methyl 3-hydroxytetradecanoate (CAS 55682-83-2), a valuable hydroxylated fatty acid methyl ester. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, the precautionary principle dictates that it should be handled as a potentially hazardous material.[1] The following protocols are grounded in the safety profiles of structurally similar fatty acid methyl esters and established best practices for laboratory chemical safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound belongs to the family of fatty acid methyl esters (FAMEs). While many long-chain FAMEs are not classified as dangerous substances, it is crucial to recognize that the introduction of a hydroxyl group can alter a molecule's reactivity and toxicological profile. Therefore, a conservative approach to handling is warranted.
Potential Hazards Include:
-
Skin and Eye Irritation: As with many laboratory chemicals, direct contact with the skin or eyes may cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of aerosols or fine dust of the solid compound could lead to respiratory irritation.
-
Unknown Toxicological Properties: The full toxicological profile of this compound is not extensively documented in publicly available literature. Therefore, it is prudent to assume it may have other potential health effects.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the recommended PPE, and the rationale for each is explained below.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. It is advisable to consult the glove manufacturer's compatibility charts. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if aerosols may be generated or if ventilation is inadequate.[4] | To prevent inhalation of airborne particles or mists. |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good protection against a wide range of chemicals, it is always best practice to double-check their compatibility with the specific solvent being used to dissolve the this compound.
Safe Handling and Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated laboratory.[2] For procedures with a higher risk of aerosolization, such as sonication or heating, a chemical fume hood is mandatory.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure that your work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling:
-
If the compound is a solid, avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing. A stock solution can be prepared by dissolving the compound in an organic solvent such as chloroform, methanol, or ethyl ether.[1] The container should be purged with an inert gas.[1]
-
Avoid direct contact with the substance.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean all contaminated surfaces and equipment.
-
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
The overriding principle for laboratory waste is to have a disposal plan before starting any procedure.[5] Given the recommendation to treat this compound as hazardous, the following disposal protocol should be followed.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and disposable labware, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[5]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the label on the empty container should be defaced before disposal in the regular trash.[6]
Institutional Procedures:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash without explicit approval from your institution's EHS department.[6][7] While some non-hazardous chemicals can be disposed of in this manner, it is not appropriate for a substance with unknown hazards.[6][7][8]
By adhering to these rigorous safety protocols, you can confidently work with this compound while ensuring a safe and compliant laboratory environment.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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INDOFINE Chemical Company. (n.d.). This compound | 55682-83-2. Retrieved from [Link]
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Matreya LLC. (n.d.). This compound, 25 mg. Retrieved from [Link]
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ChemBK. (2024, April 9). METHYL-(R)-3-HYDROXYTETRADECANOATE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet: Canola methyl esters (CME). Retrieved from [Link]
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Mercuria Energy Trading. (n.d.). Safety Data Sheet: Fatty Acid Methyl Ester (FAME / Biodiesel). Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
